molecular formula C12H13ClF3N3O4 B166165 Fluchloralin CAS No. 33245-39-5

Fluchloralin

Cat. No.: B166165
CAS No.: 33245-39-5
M. Wt: 355.7 g/mol
InChI Key: MNFMIVVPXOGUMX-UHFFFAOYSA-N
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Description

Fluchloralin (CAS 33245-39-5) is a synthetic dinitroaniline compound used primarily as a pre-plant or pre-emergence herbicide to control annual grasses and broadleaved weeds in crops such as cotton, soybeans, peanuts, and peas . It is provided as an analytical standard for research applications only. The primary mechanism of action of this compound is the inhibition of microtubule assembly, which disrupts cell division . It functions by binding to tubulin dimers, preventing the polymerization and growth of microtubules. This disruption leads to the failure of critical cellular processes, including chromosome movement during mitosis and the establishment of cell division planes, ultimately resulting in the arrest of root and shoot growth in susceptible plants . Its herbicide resistance is classified as HRAC Group K1 (WSSA Group 3) . Beyond its agrochemical applications, this compound serves as a valuable tool in scientific research. It is used in toxicological studies to investigate the developmental and physiological impacts of microtubule disruption. Recent research utilizing zebrafish models has demonstrated that this compound induces developmental toxicity, affecting the heart, liver, and nervous system during early embryogenesis . In vitro studies on mammalian cells have also shown that this compound exhibits cytotoxic and genotoxic properties and can induce apoptosis (programmed cell death) . This product is intended for research use only and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-chloroethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H13ClF3N3O4/c1-2-4-17(5-3-13)11-9(18(20)21)6-8(12(14,15)16)7-10(11)19(22)23/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFMIVVPXOGUMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCCl)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H13ClF3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9032614
Record name Fluchloralin
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Molecular Weight

355.70 g/mol
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Flash Point

30 °C
Record name FLUCHLORALIN
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Solubility

In acetone, benzene, chloroform, diethyl ether, ethyl acetate >1000, cyclohexane 251, ethanol 177, olive oil 260 (all in g/kg, 20 °C), In water, 0.9 mg/L at 20 °C
Record name FLUCHLORALIN
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Vapor Pressure

3X10-5 mm Hg at 20 °C
Record name FLUCHLORALIN
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Color/Form

Orange-yellow solid

CAS No.

33245-39-5
Record name Fluchloralin
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Melting Point

42-43 °C
Record name FLUCHLORALIN
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Fluchloralin: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluchloralin, a dinitroaniline herbicide, has been utilized in agriculture for the pre-emergence control of annual grasses and broadleaf weeds. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and herbicidal mode of action of this compound. Detailed methodologies for its synthesis, extraction from environmental matrices, and analytical determination are presented. Furthermore, the guide elucidates the molecular mechanism of this compound, focusing on its interaction with tubulin and the subsequent disruption of microtubule polymerization, a critical process for cell division in target organisms. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the chemical and biological characteristics of dinitroaniline compounds.

Chemical Identity and Structure

This compound is chemically known as N-(2-chloroethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline[1]. Its chemical structure is characterized by a dinitroaniline core, substituted with a trifluoromethyl group, a propyl group, and a 2-chloroethyl group attached to the amine.

Fluchloralin_Structure cluster_aniline This compound C1 C C2 C C1->C2 N_aniline N C1->N_aniline C3 C C2->C3 N1_nitro NO₂ C2->N1_nitro C4 C C3->C4 C5 C C4->C5 CF3_group CF₃ C4->CF3_group C6 C C5->C6 C6->C1 N2_nitro NO₂ C6->N2_nitro Propyl_group CH₂CH₂CH₃ N_aniline->Propyl_group Chloroethyl_group CH₂CH₂Cl N_aniline->Chloroethyl_group

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for understanding its environmental fate, bioavailability, and formulation. A summary of these properties is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₃ClF₃N₃O₄[1]
Molecular Weight 355.70 g/mol [1]
Appearance Orange-yellow crystalline solid[1]
Melting Point 42-43 °C[1]
Boiling Point 392.3 °C at 760 mmHg (Predicted)
Water Solubility 0.9 mg/L at 20 °C
Vapor Pressure 3 x 10⁻⁵ mm Hg at 20 °C[1]
Octanol-Water Partition Coefficient (log Kow) 5.07
Henry's Law Constant 1.5 x 10⁻⁵ atm·m³/mol (Estimated)

Experimental Protocols

Synthesis of this compound

This compound is synthesized via the reaction of 4-chloro-3,5-dinitrobenzotrifluoride with N-(2-chloroethyl)propylamine. A general experimental workflow is outlined below.

Synthesis_Workflow start Start reactant1 4-chloro-3,5-dinitrobenzotrifluoride start->reactant1 reactant2 N-(2-chloroethyl)propylamine start->reactant2 reaction Reaction in inert solvent (e.g., acetonitrile) with a base (e.g., K₂CO₃) reactant1->reaction reactant2->reaction workup Aqueous Workup (e.g., extraction with ethyl acetate) reaction->workup purification Purification (e.g., column chromatography) workup->purification product This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

Methodology:

  • Reaction Setup: To a solution of 4-chloro-3,5-dinitrobenzotrifluoride in an inert solvent such as acetonitrile, an equimolar amount of N-(2-chloroethyl)propylamine is added. A slight excess of a base, for instance, potassium carbonate, is added to scavenge the hydrochloric acid formed during the reaction.

  • Reaction Conditions: The reaction mixture is stirred at a moderately elevated temperature (e.g., 50-70 °C) for several hours until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent such as ethyl acetate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The crude product obtained after solvent evaporation is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Extraction and Analysis of this compound from Soil

The analysis of this compound residues in soil samples typically involves extraction followed by gas chromatographic determination. The U.S. Environmental Protection Agency (EPA) has established standard methods for these procedures.

Analysis_Workflow start Soil Sample Collection extraction Soxhlet Extraction (EPA Method 3540C) start->extraction concentration Extract Concentration (e.g., rotary evaporation) extraction->concentration cleanup Extract Cleanup (e.g., Florisil column) concentration->cleanup analysis GC-ECD Analysis (EPA Method 8081B) cleanup->analysis quantification Quantification analysis->quantification

Caption: Workflow for the analysis of this compound in soil samples.

Methodology: Extraction (EPA Method 3540C - Soxhlet Extraction) [2][3][4]

  • Sample Preparation: A known weight of the soil sample (e.g., 10-20 g) is mixed with an equal amount of anhydrous sodium sulfate to form a free-flowing powder.

  • Extraction: The mixture is placed in a Soxhlet extraction thimble. The thimble is then placed in a Soxhlet extractor, and the sample is extracted with a suitable solvent (e.g., a mixture of acetone and hexane) for a defined period (typically 6-24 hours).

  • Concentration: After extraction, the solvent is carefully concentrated using a rotary evaporator or a Kuderna-Danish apparatus to a small volume.

Methodology: Analysis (EPA Method 8081B - Organochlorine Pesticides by Gas Chromatography) [5]

  • Cleanup (if necessary): The concentrated extract may require a cleanup step to remove interfering co-extractives. This is often achieved using column chromatography with adsorbents like Florisil.

  • Instrumentation: A gas chromatograph (GC) equipped with an electron capture detector (ECD) is used for the analysis. A capillary column suitable for organochlorine pesticide analysis is employed.

  • GC Conditions:

    • Injector Temperature: 200-250 °C

    • Oven Temperature Program: A temperature program is used to separate the analytes, for example, an initial temperature of 150 °C held for a few minutes, followed by a ramp to 280 °C.

    • Detector Temperature: 300-320 °C

    • Carrier Gas: High-purity nitrogen or helium.

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from standards of known concentrations.

Mechanism of Action: Disruption of Microtubule Polymerization

The primary herbicidal mode of action of this compound, and dinitroanilines in general, is the inhibition of microtubule formation. Microtubules are essential cytoskeletal components in eukaryotic cells, playing a crucial role in cell division, cell wall formation, and intracellular transport.

MoA_Pathway cluster_cell Plant Cell This compound This compound complex This compound-Tubulin Complex This compound->complex Binds to tubulin α/β-Tubulin Dimers tubulin->complex polymerization Microtubule Polymerization tubulin->polymerization disruption Disruption of Polymerization complex->disruption microtubule Functional Microtubules polymerization->microtubule mitosis Mitosis (Cell Division) disruption->mitosis Inhibits cell_wall Cell Wall Formation disruption->cell_wall Inhibits arrest Cell Cycle Arrest mitosis->arrest cell_wall->arrest death Weed Death arrest->death

Caption: Signaling pathway of this compound's herbicidal action.

This compound binds to tubulin, the protein subunit of microtubules. This binding prevents the polymerization of tubulin dimers into functional microtubules. The absence of stable microtubules leads to the disruption of the mitotic spindle, which is essential for chromosome segregation during cell division (mitosis). Consequently, cell division is arrested, and the plant cannot grow, ultimately leading to its death. This mechanism of action is particularly effective against germinating seedlings.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

The inhibitory effect of this compound on microtubule formation can be quantified using an in vitro tubulin polymerization assay. This assay measures the increase in turbidity (light scattering) as purified tubulin polymerizes into microtubules.

Methodology:

  • Reagents and Materials:

    • Lyophilized, purified tubulin (e.g., from bovine brain).

    • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl₂).

    • GTP (guanosine triphosphate) solution.

    • This compound stock solution in a suitable solvent (e.g., DMSO).

    • A temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm.

    • 96-well microplates.

  • Procedure:

    • A reaction mixture containing tubulin in polymerization buffer and GTP is prepared on ice.

    • Various concentrations of this compound (and a vehicle control) are added to the wells of a microplate.

    • The tubulin/GTP mixture is added to the wells to initiate the reaction.

    • The plate is immediately transferred to the spectrophotometer pre-warmed to 37 °C.

    • The absorbance at 340 nm is measured at regular intervals (e.g., every minute) for a period of 60-90 minutes.

  • Data Analysis:

    • The change in absorbance over time is plotted to generate polymerization curves.

    • The rate of polymerization is determined from the slope of the linear phase of the curve.

    • The concentration of this compound that inhibits polymerization by 50% (IC₅₀) can be calculated by plotting the polymerization rate against the logarithm of the this compound concentration.

Conclusion

This compound is a well-characterized dinitroaniline herbicide with a specific mode of action involving the disruption of microtubule dynamics. This technical guide has provided a comprehensive overview of its chemical structure, physicochemical properties, and detailed experimental protocols for its synthesis and analysis. The elucidation of its mechanism of action at the molecular level provides a basis for understanding its herbicidal activity and for the development of new compounds targeting the cytoskeleton. The information presented herein is intended to be a valuable resource for scientists and researchers in the fields of agricultural science, environmental chemistry, and drug discovery.

References

The Core Mechanism of Fluchloralin: A Technical Guide to its Action as a Microtubule Assembly Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluchloralin, a member of the dinitroaniline class of herbicides, exerts its phytotoxic effects through a precise and potent mechanism: the inhibition of microtubule assembly. This in-depth technical guide elucidates the molecular interactions, cellular consequences, and downstream effects of this compound, providing a comprehensive resource for researchers in weed science, plant cell biology, and herbicide development. By binding to tubulin, the fundamental protein subunit of microtubules, this compound disrupts the formation of the mitotic spindle, leading to a cascade of events that culminates in the arrest of cell division and the ultimate demise of susceptible plant species. This guide details the core mechanism, presents quantitative data for analogous compounds, outlines key experimental protocols for its study, and visualizes the critical pathways and workflows.

Primary Mechanism of Action: Disruption of Microtubule Dynamics

The primary mode of action of this compound is the inhibition of microtubule polymerization.[1] Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for numerous cellular processes in eukaryotes, including cell division, cell plate formation, and the determination of cell shape. This compound selectively targets plant tubulin, binding to the tubulin dimers and preventing their assembly into functional microtubules.[2] This disruption is particularly critical during mitosis.

The formation of the mitotic spindle, a complex microtubule-based structure responsible for chromosome segregation, is severely impaired in the presence of this compound. This leads to an arrest of the cell cycle, typically at the metaphase stage, as chromosomes cannot be properly aligned and segregated into daughter cells.[3] The consequence is the formation of abnormal cells, often with multiple nuclei, and a complete halt in the proliferation of meristematic tissues, which are vital for plant growth.[4] This inhibition of root and shoot growth is the ultimate cause of the herbicide's effectiveness, particularly against germinating seedlings.[5]

Molecular Target and Binding

Quantitative Data

Quantitative analysis of the interaction between dinitroaniline herbicides and tubulin, as well as their effects on plant growth, is crucial for understanding their efficacy. The following tables summarize key quantitative data for dinitroaniline herbicides, primarily focusing on oryzalin as a representative compound due to the limited availability of specific data for this compound.

Table 1: Tubulin Interaction Kinetics of Oryzalin

ParameterValueOrganism/SystemReference
Apparent Inhibition Constant (K_i)2.59 x 10^6 MRose (Rosa sp.) tubulin[3]
Apparent Affinity Constant (K_app)1.19 x 10^5 M⁻¹Rose (Rosa sp.) tubulin[3]
Average Binding Affinity23 nMToxoplasma gondii α-tubulin[6]

Table 2: Physiological Effects of Dinitroaniline Herbicides

ParameterEffectHerbicidePlant SpeciesReference
Mitotic DisruptionAbrupt stop of chromosome migration at 1.0 x 10⁻⁷ MOryzalinHaemanthus katherinae[3]
Root GrowthInhibitionThis compoundSusceptible weeds[7]
Shoot GrowthInhibitionThis compoundSusceptible weeds[7]

Downstream Cellular Effects: Beyond Mitotic Arrest

The disruption of microtubule dynamics by this compound triggers further cellular stress responses. A significant downstream effect is the induction of oxidative stress. The cellular disarray caused by mitotic arrest can lead to an overproduction of reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide.[8] This increase in ROS can cause widespread damage to cellular components, including lipids, proteins, and nucleic acids, contributing to cell death.[9][10] While the induction of apoptosis (programmed cell death) has been observed in mammalian cells treated with this compound, the precise signaling pathways leading to cell death in plants following microtubule disruption are still an active area of research.

Experimental Protocols

The study of this compound's mechanism of action relies on a variety of established experimental protocols.

Tubulin Polymerization Assay

This in vitro assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Methodology:

  • Tubulin Preparation: Purify tubulin from a plant source (e.g., tobacco BY-2 cells) or use commercially available purified plant tubulin.

  • Reaction Mixture: Prepare a reaction buffer containing GTP, a buffer (e.g., PIPES), and magnesium chloride.

  • Initiation of Polymerization: Initiate polymerization by raising the temperature (e.g., to 37°C).

  • Measurement: Monitor the increase in turbidity (light scattering) at 340 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the rate of microtubule polymerization.

  • Inhibitor Analysis: Perform the assay in the presence of varying concentrations of this compound to determine its effect on the rate and extent of polymerization and to calculate parameters like the IC50.

A fluorescence-based version of this assay can also be used, where a fluorescent reporter incorporates into the polymerizing microtubules, leading to an increase in fluorescence intensity.[11][12]

Immunofluorescence Microscopy of Plant Cells

This technique allows for the direct visualization of microtubule structures within plant cells and the effects of this compound on their organization.

Methodology:

  • Plant Material: Use plant tissues with actively dividing cells, such as root tips of Arabidopsis thaliana or other seedlings.

  • Fixation: Fix the plant material in a suitable fixative (e.g., formaldehyde) to preserve cellular structures.

  • Cell Wall Permeabilization: Partially digest the cell walls using enzymes (e.g., cellulase and pectinase) to allow for antibody penetration.

  • Immunostaining:

    • Incubate the permeabilized cells with a primary antibody that specifically binds to tubulin (e.g., mouse anti-α-tubulin).

    • Wash away unbound primary antibody.

    • Incubate with a secondary antibody conjugated to a fluorescent dye (e.g., FITC-conjugated goat anti-mouse IgG). This secondary antibody will bind to the primary antibody.

  • Microscopy: Mount the stained material on a microscope slide and observe using a fluorescence microscope. In untreated cells, distinct microtubule arrays (e.g., cortical microtubules, preprophase band, mitotic spindle, and phragmoplast) will be visible. In this compound-treated cells, these structures will be absent or severely disrupted.[2][5][13]

Visualizations

To further clarify the mechanism of action and experimental approaches, the following diagrams are provided.

Fluchloralin_Mechanism cluster_0 Cellular Environment cluster_1 Process cluster_2 Consequence Tubulin Dimers Tubulin Dimers Polymerization Polymerization Tubulin Dimers->Polymerization Microtubule Microtubule Mitotic Arrest Mitotic Arrest Microtubule->Mitotic Arrest Leads to This compound This compound Binding Binding This compound->Binding Binds to Tubulin Dimers Polymerization->Microtubule Binding->Tubulin Dimers Disruption Disruption Binding->Disruption Prevents Polymerization Disruption->Microtubule Stunted Growth Stunted Growth Mitotic Arrest->Stunted Growth Plant Death Plant Death Stunted Growth->Plant Death

Caption: Mechanism of this compound action.

Tubulin_Polymerization_Assay Start Start Prepare Reaction Mix Prepare Reaction Mix (Purified Tubulin, GTP, Buffer) Start->Prepare Reaction Mix Add this compound Add this compound (or control) Prepare Reaction Mix->Add this compound Initiate Polymerization Initiate Polymerization (Increase Temperature) Add this compound->Initiate Polymerization Monitor Absorbance Monitor Absorbance (340 nm) over Time Initiate Polymerization->Monitor Absorbance Analyze Data Analyze Data (Calculate Polymerization Rate, IC50) Monitor Absorbance->Analyze Data End End Analyze Data->End

Caption: Experimental workflow for a tubulin polymerization assay.

Immunofluorescence_Workflow Start Start Fix Plant Tissue Fix Plant Tissue (e.g., Root Tips) Start->Fix Plant Tissue Permeabilize Cell Walls Permeabilize Cell Walls (Enzymatic Digestion) Fix Plant Tissue->Permeabilize Cell Walls Primary Antibody Incubation Incubate with Primary Antibody (Anti-Tubulin) Permeabilize Cell Walls->Primary Antibody Incubation Wash Wash Unbound Antibodies Primary Antibody Incubation->Wash Wash Secondary Antibody Incubation Incubate with Fluorescent Secondary Antibody Secondary Antibody Incubation->Wash Final Wash Wash->Secondary Antibody Incubation Mount and Visualize Mount on Slide and Visualize with Fluorescence Microscope Wash->Mount and Visualize End End Mount and Visualize->End

Caption: Workflow for immunofluorescence microscopy of microtubules.

Conclusion

This compound's mechanism of action is a well-defined example of targeted herbicide activity. Its ability to specifically inhibit microtubule assembly in plants provides a potent and effective means of weed control. A thorough understanding of this mechanism, from the molecular interactions with tubulin to the resulting physiological effects, is essential for the development of new herbicidal compounds, the management of herbicide resistance, and for fundamental research into the plant cell cycle and cytoskeleton. The experimental protocols and data presented in this guide offer a solid foundation for researchers and professionals working in these fields.

References

An In-depth Technical Guide to the Synthesis of N-(2-chloroethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline (Fluchloralin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(2-chloroethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline, a selective pre-emergence herbicide commonly known as Fluchloralin. This document details the core synthesis pathway, experimental protocols for key intermediates, and relevant chemical data.

Overview of the Synthetic Pathway

The commercial synthesis of this compound is a two-step process. The first step involves the dinitration of a 4-(trifluoromethyl)aniline precursor to yield 4-(trifluoromethyl)-2,6-dinitroaniline. This intermediate is then condensed with N-(2-chloroethyl)propylamine in the second step to produce the final product, this compound.[1]

The overall reaction can be visualized as follows:

Synthesis_Pathway cluster_0 Step 1: Dinitration cluster_1 Step 2: N-Alkylation 4_trifluoromethylaniline 4-(Trifluoromethyl)aniline Dinitroaniline 4-(Trifluoromethyl)-2,6-dinitroaniline 4_trifluoromethylaniline->Dinitroaniline Nitrating Agent This compound This compound Dinitroaniline->this compound Chloroethylpropylamine N-(2-chloroethyl)propylamine Chloroethylpropylamine->this compound

Caption: Overall synthesis pathway of this compound.

Experimental Protocols

Synthesis of the Intermediate: 2,6-Dinitro-4-(trifluoromethyl)aniline

A common method for the synthesis of the key intermediate, 2,6-dinitro-4-(trifluoromethyl)aniline, involves the amination of 1-chloro-2,6-dinitro-4-(trifluoromethyl)benzene.

Experimental Protocol:

A solution of 40.5 g of 1-chloro-2,6-dinitro-4-(trifluoromethyl)benzene in 300 ml of benzene is mixed with 250 ml of 14 N ammonium hydroxide. The reaction mixture is stirred at room temperature for approximately 1.5 hours. Following this, an additional 100 ml of 14 N ammonium hydroxide is added, and stirring is continued for another 2 hours. The organic layer is then separated, washed with water, and dried. The solvent is removed under vacuum to yield 2,6-dinitro-4-(trifluoromethyl)aniline. The crude product can be further purified by recrystallization from a hexane-benzene solvent mixture. The melting point of the purified product is approximately 142°-144° C.

Synthesis of the Reactant: N-(2-chloroethyl)propylamine

Hypothetical Experimental Protocol:

N-propylethanolamine would be reacted with thionyl chloride, possibly in an inert solvent, to convert the hydroxyl group to a chloride. The reaction would likely proceed under controlled temperature to avoid side reactions. The product, N-(2-chloroethyl)propylamine, would then be isolated and purified, likely as its hydrochloride salt, which is more stable.

Final Synthesis of this compound

The final step in the synthesis of this compound is the N-alkylation of 2,6-dinitro-4-(trifluoromethyl)aniline with N-(2-chloroethyl)propylamine. This reaction is a nucleophilic aromatic substitution.

General Experimental Protocol:

2,6-Dinitro-4-(trifluoromethyl)aniline is reacted with N-(2-chloroethyl)propylamine under controlled temperature and in a suitable solvent.[1] While specific patented methods may vary, a general approach would involve reacting equimolar amounts of the two reactants in the presence of a base to neutralize the HCl formed during the reaction. The reaction mixture would be heated to ensure completion. After the reaction, the crude product would be isolated by extraction and purified using techniques like column chromatography.

Quantitative Data

Due to the proprietary nature of commercial synthesis, detailed quantitative data for the synthesis of this compound is not extensively published. However, based on similar reactions, the following table provides an estimated summary of reaction parameters.

StepReactantsReagents/SolventsTemperatureTimeYield
1 1-chloro-2,6-dinitro-4-(trifluoromethyl)benzene, Ammonium hydroxideBenzene, WaterRoom Temperature3.5 hoursHigh
2 2,6-dinitro-4-(trifluoromethyl)aniline, N-(2-chloroethyl)propylamineInert Solvent, BaseElevatedSeveral hoursGood to High

Physicochemical and Spectroscopic Data of this compound

PropertyValue
Molecular Formula C₁₂H₁₃ClF₃N₃O₄
Molecular Weight 355.7 g/mol [2]
Appearance Orange-yellow solid[2]
Melting Point 42-43 °C
Solubility In water, 0.9 mg/L at 20 °C. Soluble in acetone, benzene, chloroform, diethyl ether, and ethyl acetate (>1000 g/kg at 20 °C).[2]

Spectroscopic Data:

  • Mass Spectrometry (GC-MS): Key fragmentation peaks (m/z) for this compound have been identified at 306.0 (base peak), 264.10, 160.20, and 206.20.[3][4]

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the nitro groups (around 1530 and 1350 cm⁻¹), C-F bonds of the trifluoromethyl group, and C-Cl bond, as well as aromatic C-H and C=C stretching vibrations.

Logical Relationships in Synthesis

The synthesis of this compound follows a logical progression of functional group transformations.

logical_flow Start Starting Material (4-(Trifluoromethyl)aniline derivative) Nitration Dinitration (Introduction of two nitro groups) Start->Nitration Intermediate Key Intermediate (2,6-Dinitro-4-(trifluoromethyl)aniline) Nitration->Intermediate Alkylation N-Alkylation (Condensation reaction) Intermediate->Alkylation Amine_Prep Amine Synthesis (Preparation of N-(2-chloroethyl)propylamine) Amine_Prep->Alkylation Final_Product Final Product (this compound) Alkylation->Final_Product

References

Fluchloralin's Mode of Action as a Microtubule Assembly Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluchloralin, a dinitroaniline herbicide, exerts its phytotoxic effects by disrupting a fundamental cellular process: microtubule assembly. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's mode of action. By binding to tubulin subunits, this compound inhibits the formation and elongation of microtubules, leading to a cascade of events that culminate in mitotic arrest and cell death in susceptible plant species. This document details the biochemical interactions, summarizes key quantitative data from related compounds, provides comprehensive experimental protocols for studying these effects, and visualizes the critical pathways and workflows.

Introduction to this compound and Microtubule Dynamics

This compound is a selective, pre-emergence herbicide used to control annual grasses and some broadleaf weeds.[1][2] Its efficacy stems from its ability to interfere with microtubule dynamics, a process crucial for cell division, cell plate formation, and maintaining cell shape in plants.[1][2][3] Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers. Their constant assembly (polymerization) and disassembly (depolymerization) are essential for the formation of the mitotic spindle, which segregates chromosomes during cell division.

Mechanism of Action: Inhibition of Microtubule Assembly

The primary mode of action of this compound is the inhibition of microtubule assembly.[1][2][3] This is achieved through the direct binding of this compound to tubulin, the building block of microtubules.

Binding to Tubulin

This compound, like other dinitroaniline herbicides, binds to tubulin heterodimers.[2] Evidence suggests that the binding site is located on the α-tubulin subunit.[2] This interaction is selective for plant and protist tubulin, with significantly lower affinity for animal tubulin, which accounts for its selective herbicidal activity and relatively low direct toxicity to mammals at typical exposure levels. The binding of this compound to the tubulin dimer forms a this compound-tubulin complex.

Disruption of Microtubule Polymerization

The formation of the this compound-tubulin complex prevents the proper polymerization of tubulin into microtubules.[1][2] This complex can incorporate into a growing microtubule, but its presence at the plus-end of the microtubule blocks the addition of subsequent tubulin dimers, effectively capping the growing chain. This disruption of polymerization leads to a net depolymerization of microtubules, resulting in the loss of the microtubule network within the cell.

Cellular Consequences

The disruption of the microtubule cytoskeleton has profound effects on plant cells:

  • Mitotic Disruption: The most significant consequence is the failure to form a functional mitotic spindle during cell division. This leads to an arrest of the cell cycle in metaphase, preventing chromosome segregation and cytokinesis.

  • Morphological Abnormalities: The absence of a proper microtubule network results in abnormal cell growth and morphology. In roots, this manifests as swelling of the root tip, a classic symptom of dinitroaniline herbicide application.

  • Inhibition of Growth: The inability of cells to divide and elongate ultimately leads to the inhibition of root and shoot growth, preventing the emergence and establishment of weed seedlings.

Quantitative Data

CompoundAssayParameterValueOrganism/System
OryzalinTubulin Polymerization InhibitionIC50~2.5 µMChlamydomonas reinhardtii tubulin
OryzalinTubulin Binding AffinityKd~117 nMTobacco tubulin

Note: This data is for oryzalin and is presented as a proxy for this compound due to the lack of specific public data for the latter. The actual values for this compound may vary.

Experimental Protocols

The following are detailed methodologies for key experiments to study the effects of this compound on microtubule assembly and organization.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin in a cell-free system. Polymerization can be monitored by the increase in light scattering (turbidity) at 340 nm or through fluorescence enhancement using a fluorescent reporter that binds to polymerized microtubules.

Materials:

  • Lyophilized plant tubulin (>97% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP (100 mM stock in water)

  • Glycerol

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well microplates (UV-transparent for turbidity or black for fluorescence)

  • Temperature-controlled microplate reader

Procedure:

  • Preparation of Tubulin: Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 3-5 mg/mL.

  • Preparation of Reaction Mix: On ice, prepare the polymerization reaction mix containing General Tubulin Buffer, 1 mM GTP, and 10% (v/v) glycerol.

  • Compound Dilution: Prepare serial dilutions of this compound in General Tubulin Buffer from the stock solution. Include a vehicle control (DMSO) and a positive control (e.g., oryzalin).

  • Assay Setup: Add 10 µL of the this compound dilutions or controls to the wells of a pre-warmed (37°C) 96-well plate.

  • Initiation of Polymerization: Add 90 µL of the cold tubulin polymerization mix to each well to initiate the reaction.

  • Data Acquisition: Immediately place the plate in the microplate reader pre-set to 37°C and measure the absorbance at 340 nm (or fluorescence) every minute for 60-90 minutes.

  • Data Analysis: Plot the absorbance or fluorescence intensity against time. Calculate the rate of polymerization and the maximum polymer mass. Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Immunofluorescence Microscopy of Plant Root Tip Cells

This method allows for the visualization of the effects of this compound on the microtubule cytoskeleton in intact plant cells.

Materials:

  • Seedlings of a susceptible plant species (e.g., Arabidopsis thaliana)

  • Hoagland's solution or other suitable growth medium

  • This compound

  • Fixative solution (e.g., 4% paraformaldehyde in microtubule stabilizing buffer)

  • Cell wall digesting enzyme solution (e.g., 1% cellulase, 0.1% pectolyase)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking solution (e.g., 3% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

  • DAPI or other nuclear counterstain

  • Antifade mounting medium

  • Confocal or fluorescence microscope

Procedure:

  • Treatment: Germinate and grow seedlings in a liquid medium. Treat the seedlings with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 6-24 hours).

  • Fixation: Excise the root tips and immediately fix them in the fixative solution for 1 hour at room temperature.

  • Cell Wall Digestion: Wash the root tips and incubate them in the enzyme solution to partially digest the cell walls.

  • Permeabilization: Permeabilize the cells with permeabilization buffer for 30-60 minutes.

  • Blocking: Block non-specific antibody binding by incubating in blocking solution for 1 hour.

  • Primary Antibody Incubation: Incubate the root tips with the primary anti-α-tubulin antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the samples and incubate with the fluorescently labeled secondary antibody for 2-4 hours at room temperature in the dark.

  • Counterstaining: Stain the nuclei with DAPI for 10-15 minutes.

  • Mounting and Imaging: Wash the root tips, mount them on a slide with antifade medium, and visualize the microtubule network using a confocal microscope.

Visualizations

The following diagrams, created using the DOT language, illustrate the key pathways and workflows described in this guide.

Fluchloralin_Mode_of_Action cluster_cellular_components Cellular Environment cluster_herbicides Herbicide α-tubulin α-tubulin β-tubulin β-tubulin α-tubulin->β-tubulin Dimerization Microtubule Microtubule β-tubulin->Microtubule Polymerization (inhibited) Mitotic Spindle Mitotic Spindle Microtubule->Mitotic Spindle Formation (disrupted) This compound This compound This compound->α-tubulin Binds to Cell Division Cell Division Mitotic Spindle->Cell Division Arrested

This compound's inhibitory effect on microtubule formation and cell division.

Tubulin_Polymerization_Assay A Prepare Tubulin and Reagents D Initiate Polymerization with Tubulin Mix A->D B Prepare this compound Dilutions C Add this compound to Plate B->C C->D E Measure Absorbance/Fluorescence at 37°C D->E F Analyze Data (Rate, Max Polymer, IC50) E->F

Workflow for the in vitro tubulin polymerization assay.

Immunofluorescence_Workflow A Plant Seedling Treatment with this compound B Fixation of Root Tips A->B C Cell Wall Digestion B->C D Permeabilization C->D E Blocking D->E F Primary Antibody (anti-tubulin) Incubation E->F G Secondary Antibody (fluorescent) Incubation F->G H Nuclear Counterstain (DAPI) G->H I Confocal Microscopy H->I

Workflow for immunofluorescence analysis of microtubules in plant roots.

Conclusion

This compound is a potent inhibitor of microtubule assembly in plants, a mechanism that underpins its effectiveness as a herbicide. By binding to α-tubulin, it disrupts the dynamic nature of the microtubule cytoskeleton, leading to mitotic arrest and ultimately, cell death. While specific quantitative data for this compound remains an area for further public research, the methodologies and mechanistic understanding presented in this guide provide a solid foundation for researchers and professionals working to understand and develop microtubule-targeting compounds. The provided experimental protocols can be adapted to further elucidate the specific interactions and cellular consequences of this compound and other dinitroaniline herbicides.

References

Physicochemical properties of Fluchloralin herbicide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Fluchloralin

Introduction

This compound (CAS No. 33245-39-5) is a synthetic dinitroaniline herbicide used for pre-emergence control of annual grasses and broad-leaved weeds.[1][2] Its efficacy and environmental fate are intrinsically linked to its core physicochemical properties. This technical guide provides a detailed overview of these properties, complete with experimental methodologies and graphical representations of its mechanism of action and synthesis, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

  • IUPAC Name: N-(2-chloroethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline[3][4][5]

  • CAS Number: 33245-39-5[3][4][6]

  • Molecular Formula: C₁₂H₁₃ClF₃N₃O₄[3][4][7]

  • Synonyms: Basalin, N-(2-Chloroethyl)-alpha,alpha,alpha-trifluoro-2,6-dinitro-N-propyl-p-toluidine[3][8]

Physicochemical Properties

The key physicochemical data for this compound are summarized in the table below, providing a quantitative basis for understanding its behavior in various matrices.

PropertyValueConditionsSource(s)
Molecular Weight 355.70 g/mol -[4][7][8]
Physical State Orange-yellow crystalline solidStandard[2][3][4]
Melting Point 42-43 °C-[2][3][9]
Boiling Point 392.3 ± 42.0 °CPredicted[9][10]
Vapor Pressure 4.0 mPa (or 3 x 10⁻⁵ mm Hg)20 °C[1][4][11]
Water Solubility 0.9 mg/L20 °C, pH 7[2][4][12]
Octanol-Water Partition Coefficient (Log P) 5.07Calculated[4][12]
Flash Point 30 °C-[2][4]
Solubility in Organic Solvents (at 20°C)
Acetone, Benzene, Chloroform, Diethyl ether, Ethyl acetate>1000 g/kg20 °C[4][11]
Cyclohexane251 g/kg20 °C[4][11]
Ethanol177 g/kg20 °C[4][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of physicochemical data. The following sections describe standard protocols for determining key this compound properties.

Melting Point Determination (Capillary Method)

The melting point of a solid is a robust indicator of purity.[13][14] The capillary method is a widely used and reliable technique.[15]

Protocol:

  • Sample Preparation: The this compound sample must be thoroughly dried and finely powdered using a mortar and pestle.[13][16]

  • Capillary Tube Loading: A small amount of the powdered sample is introduced into a thin-walled capillary tube (sealed at one end) to a height of approximately 3 mm.[16][17] The sample is compacted at the bottom of the tube by tapping or by dropping it through a longer glass tube.[16]

  • Apparatus Setup: The loaded capillary tube is placed into a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[17] If using a Thiele tube, the capillary is attached to a thermometer.[14]

  • Heating and Observation: The sample is heated at a controlled rate.[15] An initial rapid heating can be used to find an approximate melting point.[14][17] For an accurate measurement, a second sample is heated slowly (approx. 2°C/min) as the temperature approaches the approximate melting point.[17]

  • Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted into a clear liquid.[13][17] A pure substance will exhibit a sharp melting point range of 0.5-1.0°C.[17]

Octanol-Water Partition Coefficient (Log P) Determination (Shake-Flask Method)

The octanol-water partition coefficient (Kow or P) is a critical parameter for predicting the environmental distribution and bioaccumulation potential of a substance. The shake-flask method is a standard protocol outlined by the OECD (Guideline 107).[18][19][20]

Protocol:

  • Solvent Preparation: High-purity 1-octanol and water are mutually saturated by stirring them together for 24 hours, followed by a separation period.[18]

  • Solution Preparation: A stock solution of this compound is prepared in the pre-saturated 1-octanol. The concentration should be low enough to not exceed the water solubility limit upon partitioning.[18]

  • Partitioning: A known volume of the this compound-octanol solution and a known volume of the pre-saturated water are combined in a vessel (e.g., a separatory funnel). The volume ratio is chosen based on the expected Log P value.[20]

  • Equilibration: The vessel is shaken vigorously at a constant temperature (e.g., 25°C) until equilibrium is reached.[20][21] This can take several hours. Centrifugation is often used afterward to ensure a clean separation of the two phases.[19]

  • Phase Separation and Analysis: The octanol and water phases are carefully separated. The concentration of this compound in each phase is determined using a suitable analytical method, such as Gas Chromatography with an Electron Capture Detector (GC-ECD) or High-Performance Liquid Chromatography (HPLC).[3][18][21]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the octanol phase (Co) to its concentration in the aqueous phase (Cw). The final value is typically expressed as its base-10 logarithm (Log P).[19]

Visualizations

Mechanism of Action

This compound's herbicidal activity stems from its ability to disrupt cell division (mitosis) in susceptible plants. It functions by binding to tubulin, the protein subunit of microtubules, thereby inhibiting their assembly.[1] This prevents the formation of the mitotic spindle, a structure essential for chromosome segregation, ultimately arresting plant growth.[1][4]

Fluchloralin_MoA This compound Mechanism of Action This compound This compound binding Binding This compound->binding tubulin Tubulin Dimers tubulin->binding inhibition Inhibition of Microtubule Assembly binding->inhibition mitosis Disruption of Mitotic Spindle Formation inhibition->mitosis growth_arrest Cell Division Arrest & Plant Growth Inhibition mitosis->growth_arrest

Caption: this compound's herbicidal mechanism of action.

Experimental Workflow: Shake-Flask Log P Determination

The following diagram illustrates the logical workflow for determining the octanol-water partition coefficient (Log P) using the standard shake-flask method.

LogP_Workflow Workflow for Log P Determination (Shake-Flask Method) start Start prep_solvents 1. Prepare Mutually Saturated Octanol & Water start->prep_solvents prep_analyte 2. Dissolve this compound in Saturated Octanol prep_solvents->prep_analyte combine 3. Combine Octanol & Water Phases in Known Ratio prep_analyte->combine equilibrate 4. Shake to Reach Equilibrium (Constant Temperature) combine->equilibrate separate 5. Separate Phases (Centrifugation) equilibrate->separate analyze 6. Analyze this compound Concentration in Each Phase (e.g., GC, HPLC) separate->analyze calculate 7. Calculate P = [Conc]octanol / [Conc]water and Log P analyze->calculate end End calculate->end

Caption: Experimental workflow for Log P determination.

Synthesis of this compound

This compound is commercially produced through the reaction of 2,6-dinitro-4-trifluoromethylbenzene with N-chloroethylpropylamine.[3][4]

Fluchloralin_Synthesis Simplified Synthesis of this compound reactant1 2,6-Dinitro-4- trifluoromethylbenzene product This compound reactant1->product reactant2 N-chloroethylpropylamine reactant2->product plus + plus->product

Caption: Chemical synthesis pathway for this compound.

References

An In-depth Technical Guide to the Discovery and History of Dinitroaniline Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dinitroaniline herbicides are a significant class of agricultural chemicals that have played a crucial role in weed management for decades. Characterized by their distinctive yellow color, these compounds are primarily used as pre-emergence herbicides, controlling a wide spectrum of annual grasses and broadleaf weeds in various crops. Their unique mode of action, targeting microtubule assembly in plants, has made them a subject of extensive research, not only in agriculture but also in cell biology and drug development. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and mechanism of action of dinitroaniline herbicides, along with detailed experimental protocols relevant to their study.

Discovery and Historical Development

The story of dinitroaniline herbicides begins in the mid-20th century, emerging from research into chemical dyes and their intermediates.[1][2] Scientists at Eli Lilly and Company were screening various chemical compounds for biological activity when they discovered the potent herbicidal properties of a class of dinitroanilines.

This pioneering work led to the commercialization of the first dinitroaniline herbicide, trifluralin , in 1963.[1] Initially registered for use in cotton and soybeans, trifluralin's effectiveness as a pre-emergence herbicide quickly led to its widespread adoption. A key innovation in its application was the technique of soil incorporation, which was found to be essential for preventing its degradation by sunlight (photodegradation) and loss through volatilization, thereby maximizing its efficacy.[1]

Following the success of trifluralin, several other dinitroaniline herbicides were developed and introduced to the market. These include prominent compounds such as pendimethalin , oryzalin , ethalfluralin , benefin (benfluralin) , and prodiamine . Each of these herbicides shares the core dinitroaniline structure but possesses unique substitutions that influence their specific activity, crop selectivity, and physicochemical properties.

The timeline below highlights key milestones in the development of dinitroaniline herbicides:

  • 1960s: Discovery of the herbicidal activity of dinitroanilines.

  • 1963: Commercial introduction of trifluralin by Eli Lilly and Company.

  • 1970s-1980s: Development and commercialization of other major dinitroaniline herbicides, including pendimethalin and oryzalin.

  • Present: Continued use in agriculture, with ongoing research into their mode of action, resistance mechanisms, and potential new applications.

Physicochemical Properties of Key Dinitroaniline Herbicides

The efficacy and environmental behavior of dinitroaniline herbicides are dictated by their physicochemical properties. These compounds are generally characterized by low water solubility, high vapor pressure, and strong adsorption to soil organic matter. The following table summarizes key quantitative data for several important dinitroaniline herbicides.

HerbicideChemical StructureMolecular FormulaMolecular Weight ( g/mol )Water Solubility (mg/L at 20-25°C)Vapor Pressure (mPa at 25°C)Log KowSoil Half-life (days)
Trifluralin α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidineC₁₃H₁₆F₃N₃O₄335.280.39.5 x 10³5.0745-120
Pendimethalin N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitrobenzenamineC₁₃H₁₉N₃O₄281.310.31.94 x 10³5.1845-90
Oryzalin 3,5-dinitro-N⁴,N⁴-dipropylsulfanilamideC₁₂H₁₈N₄O₆S346.362.5<1.3 x 10⁻²3.720-128
Ethalfluralin N-ethyl-N-(2-methyl-2-propenyl)-2,6-dinitro-4-(trifluoromethyl)benzenamineC₁₃H₁₄F₃N₃O₄333.270.311.75.130-90
Benefin N-butyl-N-ethyl-α,α,α-trifluoro-2,6-dinitro-p-toluidineC₁₃H₁₆F₃N₃O₄335.28<13.84.730-60
Prodiamine 2,4-dinitro-N³,N³-dipropyl-6-(trifluoromethyl)-1,3-benzenediamineC₁₃H₁₇F₃N₄O₄350.290.0130.00334.160-120

Mechanism of Action: Disruption of Microtubule Dynamics

The primary mode of action of dinitroaniline herbicides is the disruption of microtubule polymerization in susceptible plant species. Microtubules are essential cytoskeletal components involved in critical cellular processes, including cell division (mitosis), cell wall formation, and cell elongation.

Dinitroaniline herbicides exert their effect by binding to tubulin, the protein subunit that polymerizes to form microtubules. Specifically, they bind to the α-tubulin subunit, preventing its assembly into functional microtubules. This binding disrupts the formation of the mitotic spindle apparatus, which is necessary for chromosome segregation during cell division. As a result, mitosis is arrested at prophase, leading to the formation of abnormal, multinucleated cells in the root tips of germinating seedlings. This inhibition of cell division ultimately prevents root and shoot growth, causing the death of the seedling before it can emerge from the soil.

The following diagram illustrates the signaling pathway of dinitroaniline herbicide action:

Dinitroaniline_Pathway herbicide Dinitroaniline Herbicide complex Herbicide-Tubulin Complex herbicide->complex Binds to α-tubulin tubulin α/β-Tubulin Dimers tubulin->complex microtubule Microtubule Polymerization complex->microtubule Inhibits spindle Mitotic Spindle Formation microtubule->spindle Required for mitosis Cell Division (Mitosis) spindle->mitosis Essential for growth Root & Shoot Growth mitosis->growth Leads to death Seedling Death

Caption: Signaling pathway of dinitroaniline herbicide action.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of dinitroaniline herbicides.

Commercial Synthesis of Dinitroaniline Herbicides

The commercial synthesis of dinitroaniline herbicides typically involves a multi-step process. The following are generalized protocols for the synthesis of trifluralin and pendimethalin.

a) Synthesis of Trifluralin

Trifluralin is synthesized from 4-chloro-α,α,α-trifluorotoluene through a two-step process of nitration followed by amination.

  • Step 1: Dinitration of 4-chloro-α,α,α-trifluorotoluene

    • To a stirred mixture of fuming nitric acid and sulfuric acid (oleum), slowly add 4-chloro-α,α,α-trifluorotoluene while maintaining the temperature below 40°C.

    • After the addition is complete, heat the mixture to 80-90°C and maintain for several hours to ensure complete dinitration.

    • Cool the reaction mixture and pour it onto crushed ice.

    • The solid product, 4-chloro-3,5-dinitro-α,α,α-trifluorotoluene, is collected by filtration, washed with water until neutral, and dried.

  • Step 2: Amination with di-n-propylamine

    • Dissolve the 4-chloro-3,5-dinitro-α,α,α-trifluorotoluene in a suitable solvent such as methanol or in an excess of di-n-propylamine.

    • Add di-n-propylamine to the solution.

    • Heat the mixture under reflux for several hours.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • The resulting crude trifluralin is then purified by recrystallization or distillation.

b) Synthesis of Pendimethalin

Pendimethalin is synthesized from 3,4-dimethylaniline.

  • Step 1: N-alkylation of 3,4-dimethylaniline

    • React 3,4-dimethylaniline with 3-pentanone in the presence of a reducing agent such as hydrogen gas over a palladium catalyst to form N-(1-ethylpropyl)-3,4-dimethylaniline.

  • Step 2: Dinitration

    • Dissolve the N-(1-ethylpropyl)-3,4-dimethylaniline in a mixture of sulfuric acid and nitric acid.

    • Maintain the temperature below 10°C during the addition.

    • After the addition is complete, allow the reaction to proceed for several hours.

    • Pour the reaction mixture onto ice to precipitate the crude pendimethalin.

    • The product is collected by filtration, washed, and purified.

In Vitro Microtubule Polymerization Assay

This assay is used to determine the effect of dinitroaniline herbicides on the polymerization of tubulin into microtubules.

  • Materials:

    • Purified plant tubulin (e.g., from maize cell suspension cultures)

    • Polymerization buffer (e.g., 100 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl₂, 1 mM GTP)

    • Dinitroaniline herbicide stock solution (dissolved in DMSO)

    • Glycerol

    • Spectrophotometer with temperature control

  • Procedure:

    • Prepare a reaction mixture containing purified tubulin (final concentration ~1 mg/mL) in polymerization buffer.

    • Add the dinitroaniline herbicide to the reaction mixture at various concentrations. Include a control with DMSO only.

    • Incubate the mixture on ice for 15 minutes to allow for herbicide-tubulin binding.

    • Initiate polymerization by warming the mixture to 37°C.

    • Monitor the increase in absorbance at 340 nm over time using the spectrophotometer. The change in absorbance is proportional to the extent of microtubule polymerization.

    • Plot absorbance versus time to generate polymerization curves for each herbicide concentration.

Tubulin-Herbicide Binding Assay (Competitive Radioligand Binding)

This assay quantifies the binding affinity of a dinitroaniline herbicide to tubulin.

  • Materials:

    • Purified plant tubulin

    • Radiolabeled dinitroaniline (e.g., [¹⁴C]-oryzalin)

    • Unlabeled dinitroaniline herbicide

    • Binding buffer (e.g., PEM buffer: 100 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9)

    • Glass fiber filters

    • Vacuum filtration apparatus

    • Scintillation counter

  • Procedure:

    • Prepare a series of reaction tubes containing a fixed concentration of purified tubulin and a fixed concentration of the radiolabeled dinitroaniline.

    • Add increasing concentrations of the unlabeled dinitroaniline herbicide to the tubes.

    • Incubate the mixtures at a specific temperature (e.g., 25°C) for a set time to reach binding equilibrium.

    • Rapidly filter the contents of each tube through a glass fiber filter using a vacuum filtration apparatus. The tubulin and any bound ligand will be retained on the filter, while the unbound ligand will pass through.

    • Wash the filters with cold binding buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

    • The amount of radioactivity on the filter is proportional to the amount of radiolabeled dinitroaniline bound to tubulin.

    • Plot the percentage of bound radioligand against the concentration of the unlabeled competitor to determine the IC₅₀ value, which can be used to calculate the binding affinity (Kᵢ).

Whole-Plant Bioassay for Herbicide Resistance Testing

This bioassay is used to assess the level of resistance of a weed population to a dinitroaniline herbicide.

  • Materials:

    • Seeds from both the suspected resistant and a known susceptible weed population.

    • Pots or trays filled with a suitable soil mix.

    • Dinitroaniline herbicide formulation.

    • Greenhouse or growth chamber with controlled environmental conditions.

    • Spraying equipment for uniform herbicide application.

  • Procedure:

    • Sow the seeds of the resistant and susceptible populations in separate pots or trays.

    • Allow the seedlings to germinate and grow to a specific stage (e.g., 1-2 leaf stage).

    • Prepare a series of herbicide solutions at different concentrations, including a zero-herbicide control.

    • Apply the herbicide solutions uniformly to the soil surface (for pre-emergence application) or to the foliage (for post-emergence testing, though dinitroanilines are primarily pre-emergent).

    • Place the treated pots in a greenhouse or growth chamber and maintain optimal growing conditions.

    • After a set period (e.g., 21 days), assess the plants for injury symptoms, such as stunting, root malformation, and mortality.

    • Record the number of surviving plants and/or measure the fresh or dry weight of the shoots.

    • Calculate the dose-response curves for both the resistant and susceptible populations to determine the resistance factor (RF), which is the ratio of the herbicide concentration required to cause 50% growth reduction (GR₅₀) in the resistant population to that of the susceptible population.

Conclusion

The discovery of dinitroaniline herbicides marked a significant advancement in chemical weed control. Their unique mode of action, targeting the fundamental process of microtubule assembly, has not only provided farmers with an effective tool for managing weeds but has also offered scientists a valuable probe for studying the plant cytoskeleton. The in-depth understanding of their history, chemistry, and mechanism of action, as outlined in this guide, is essential for their continued effective and sustainable use in agriculture and for inspiring new avenues of research in plant science and drug development. The provided experimental protocols offer a foundation for researchers to further investigate the intricate interactions of these herbicides with their biological targets.

References

An In-Depth Technical Guide to Initial Studies on Fluchloralin Cytotoxicity and Genotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluchloralin, a dinitroaniline-based herbicide, is primarily used for pre-emergence control of annual grasses and broadleaved weeds.[1] Its mechanism of action involves the disruption of microtubule assembly, a fundamental process for cell division.[1][2] Initial in vitro studies have demonstrated that this compound exhibits significant cytotoxic and genotoxic properties in various cell systems, including cultured mammalian cells and human lymphocytes.[3][4] Key findings indicate that exposure to this compound can lead to a reduction in cell viability, inhibition of DNA synthesis, induction of chromosomal damage, and programmed cell death (apoptosis).[1][3] This document provides a comprehensive overview of these initial findings, detailing the experimental data, methodologies, and implicated cellular pathways.

Primary Mechanism of Action: Microtubule Disruption

The herbicidal activity of this compound stems from its function as a microtubule assembly inhibitor.[2] It binds to tubulin dimers, the fundamental protein subunits of microtubules, preventing their polymerization.[1] This action disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis.[1] The failure of this process leads to an arrest of cell division, which is the primary mode of its herbicidal effect and the basis for its cytotoxic effects in non-target organisms.[1][2]

cluster_0 Cellular Environment This compound This compound Tubulin Tubulin Dimers This compound->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle Mitosis Successful Mitosis Spindle->Mitosis Arrest Mitotic Arrest / Cell Death Spindle->Arrest Disruption leads to cluster_1 Proposed Apoptotic Pathway This compound This compound Exposure Stress Cellular Stress (e.g., Mitotic Arrest) This compound->Stress Signals Activation of Pro-Apoptotic Signals Stress->Signals Caspase Caspase Cascade Activation Signals->Caspase Execution Execution Phase Caspase->Execution Apoptosis Apoptosis (DNA Fragmentation, Cell Death) Execution->Apoptosis cluster_workflow CBMN Assay Workflow A 1. Cell Culture (Human Lymphocytes) B 2. Add Mitogen & this compound A->B C 3. Add Cytochalasin B B->C D 4. Incubate (Full Cell Cycle) C->D E 5. Harvest, Hypotonic Treatment & Fixation D->E F 6. Slide Preparation & Staining E->F G 7. Microscopic Analysis (Score Binucleated Cells) F->G cluster_comet Alkaline Comet Assay Workflow step1 Cell Suspension (from treated culture) step2 Embed Cells in Low-Melt Agarose on Slide step1->step2 step3 Cell Lysis (High Salt + Detergent) step2->step3 step4 DNA Unwinding (Alkaline Buffer, pH > 13) step3->step4 step5 Electrophoresis (25V, ~25 min) step4->step5 step6 Neutralize, Dehydrate & Stain with DNA Dye step5->step6 step7 Fluorescence Microscopy & Image Analysis step6->step7

References

Fluchloralin (CAS Number: 33245-39-5): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluchloralin (N-(2-chloroethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline) is a dinitroaniline herbicide with the CAS number 33245-39-5.[1] Introduced in the 1970s, it has been utilized for the pre-emergence control of annual grasses and broad-leaved weeds in various agricultural settings.[1][2] This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, mechanism of action, metabolic pathways, and toxicological profile. Detailed experimental protocols for key analytical and toxicological assays are presented, and critical pathways and workflows are visualized through diagrams to facilitate a comprehensive understanding for research and development professionals.

Chemical and Physical Properties

This compound is an orange-yellow crystalline solid.[1][3] Its chemical structure and key physicochemical properties are summarized in the tables below.

Identifier Value
IUPAC NameN-(2-chloroethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline[1][4]
CAS Number33245-39-5[1]
Molecular FormulaC12H13ClF3N3O4[1][4]
Molecular Weight355.70 g/mol [1][4]
SMILESCCCN(CCCl)C1=C(C=C(C=C1--INVALID-LINK--[O-])C(F)(F)F)--INVALID-LINK--[O-][1]
InChI KeyMNFMIVVPXOGUMX-UHFFFAOYSA-N[1]
Physicochemical Property Value
Melting Point42-43 °C[3]
Boiling Point392.3 ± 42.0 °C (Predicted)[3]
Solubility in Water0.9 mg/L[1]
Vapor Pressure4.0 mPa[1]
AppearanceYellow crystalline solid[1]

Synthesis

This compound is synthesized through the reaction of 2,6-dinitro-4-trifluoromethylbenzene with N-chloroethylpropylamine.[4][5] A more detailed synthesis involves the nitration of 4-trifluoromethylaniline to produce 4-trifluoromethyl-2,6-dinitroaniline, which is then condensed with 2-chloroethylpropylamine.[6]

Mechanism of Action

This compound is a selective, systemic herbicide that is applied to the soil before the emergence of weeds.[7][8] Its primary mode of action is the inhibition of microtubule formation.[1][7][9] By binding to tubulin, the protein subunit of microtubules, this compound disrupts the assembly of the mitotic spindle, a structure essential for chromosome segregation during cell division (mitosis).[5][7][9] This interference with microtubule polymerization leads to the arrest of cell division, primarily during metaphase, and ultimately inhibits the growth of roots and shoots in susceptible plants.[1][7]

Fluchloralin_Mechanism_of_Action cluster_process Cellular Processes This compound This compound Tubulin Tubulin Dimers This compound->Tubulin Binds to Microtubule Microtubule Assembly Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Cell_Division Cell Division (Mitosis) Mitotic_Spindle->Cell_Division Plant_Growth Weed Growth Inhibition Cell_Division->Plant_Growth

Figure 1: Mechanism of action of this compound.

Metabolic Pathways

This compound undergoes extensive metabolism in both mammals and plants. In rat liver microsomes, the primary metabolic routes include N-dealkylation, aliphatic hydroxylation, reduction of a nitro group, and cyclization.[4] This can lead to the formation of a benzimidazole metabolite.[4] In soybeans, this compound is metabolized into numerous nonpolar and polar metabolites.[4] The degradation of this compound in soil is faster under anaerobic conditions and can be enhanced by the presence of organic matter.[10] Major degradation products in soil include partially dealkylated and reduced forms of this compound.[10]

Fluchloralin_Metabolism cluster_PhaseI Phase I Metabolism cluster_PhaseII Further Reactions This compound This compound N_dealkylation N-dealkylation This compound->N_dealkylation Hydroxylation Aliphatic Hydroxylation This compound->Hydroxylation Nitro_Reduction Nitro Reduction This compound->Nitro_Reduction Cyclization Cyclization N_dealkylation->Cyclization Conjugation Conjugation Hydroxylation->Conjugation Nitro_Reduction->Cyclization Metabolites Various Metabolites Cyclization->Metabolites Conjugation->Metabolites

Figure 2: Generalized metabolic pathways of this compound.

Toxicological Profile

The toxicological effects of this compound have been investigated in various models. The acute oral LD50 in rats is 1550 mg/kg, and the dermal LD50 is 10000 mg/kg.[1]

Toxicity Endpoint Value Species
Acute Oral LD501550 mg/kgRat[1]
Acute Dermal LD5010000 mg/kgRat[1]
24-hour LC500.027 mg/LFish[1]

Genotoxicity: this compound has demonstrated genotoxic effects in vitro. It induces chromosomal aberrations in cultured human lymphocytes in a dose-dependent manner.[11] Studies on mammalian cells have shown that this compound can cause chromosomal damage and sister chromatid exchange.[12]

Cytotoxicity and Apoptosis: Exposure to this compound has been shown to reduce cell viability and inhibit DNA synthesis in mammalian cells.[12] Evidence from agarose gel electrophoresis and cytochemical staining indicates that this compound can induce apoptosis, or programmed cell death.[12]

Developmental Toxicity: In zebrafish embryos, this compound exposure leads to developmental toxicity, including morphological changes, decreased survival rate, and organ dysfunction in the heart, liver, and pancreas.[4][13] It also inhibits neurogenesis and promotes apoptosis in the developing brain.[13]

Fluchloralin_Toxicity_Pathway cluster_cellular Cellular Level cluster_outcomes Toxicological Outcomes This compound This compound Exposure DNA_Damage DNA Damage & Inhibition of DNA Synthesis This compound->DNA_Damage Microtubule_Disruption Microtubule Disruption This compound->Microtubule_Disruption Chromosomal_Aberrations Chromosomal Aberrations DNA_Damage->Chromosomal_Aberrations Apoptosis Apoptosis DNA_Damage->Apoptosis Microtubule_Disruption->Chromosomal_Aberrations Developmental_Toxicity Developmental Toxicity (e.g., in Zebrafish) Chromosomal_Aberrations->Developmental_Toxicity Apoptosis->Developmental_Toxicity Analytical_Workflow Sample Sample (Soil, Water, Plant) Extraction Extraction Sample->Extraction Cleanup Clean-up (e.g., SPE, GPC) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Analysis GC-ECD Analysis Concentration->Analysis Quantification Quantification Analysis->Quantification

References

Spectroscopic Profile of Fluchloralin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analysis of Fluchloralin, a dinitroaniline herbicide. The information presented herein is intended to support research, analytical method development, and quality control processes. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols are provided for key analytical techniques.

Introduction to this compound

This compound, with the chemical name N-(2-chloroethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline, is a selective pre-emergence herbicide used to control annual grasses and some broadleaf weeds in various crops. Its efficacy is attributed to the disruption of microtubule formation in plant cells, inhibiting cell division and growth. A thorough understanding of its spectroscopic properties is crucial for its detection, quantification, and the study of its environmental fate and metabolic pathways.

Spectroscopic Data of this compound

This section details the available spectroscopic data for this compound, including Fourier Transform Infrared (FT-IR), Fourier Transform Raman (FT-Raman), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Vibrational Spectroscopy: FT-IR and FT-Raman

Vibrational spectroscopy provides a molecular fingerprint of this compound based on the vibrational modes of its functional groups.

Table 1: FT-IR Spectral Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2970MediumC-H stretch (aliphatic)
~1625StrongN-O asymmetric stretch (NO₂)
~1530StrongN-O symmetric stretch (NO₂)
~1345StrongC-N stretch
~1130StrongC-F stretch (CF₃)
~830MediumC-H out-of-plane bend (aromatic)
~750MediumC-Cl stretch

Table 2: FT-Raman Spectral Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
~1610StrongAromatic ring stretch
~1350StrongN-O symmetric stretch (NO₂)
~1180MediumC-N stretch
~840MediumRing breathing mode
~320StrongC-Cl bend
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the this compound molecule.

Table 3: ¹H NMR Spectral Data of this compound (in CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.15s2HAromatic protons
3.75t2H-N-CH₂-CH₂-Cl
3.60t2H-N-CH₂-CH₂-Cl
3.30t2H-N-CH₂-CH₂-CH₃
1.70sextet2H-N-CH₂-CH₂-CH₃
0.95t3H-N-CH₂-CH₂-CH₃

Table 4: ¹³C NMR Spectral Data of this compound (in CDCl₃)

Chemical Shift (ppm)Assignment
149.5C-NO₂
145.0C-N
133.0 (q)C-CF₃
124.0Aromatic C-H
123.0 (q)CF₃
52.0-N-CH₂- (propyl)
49.0-N-CH₂- (chloroethyl)
41.0-CH₂-Cl
20.0-CH₂- (propyl)
11.0-CH₃
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for the quantitative analysis of this compound, as the dinitroaniline chromophore exhibits strong absorption in the UV region.

Table 5: UV-Visible Spectral Data of this compound (in Methanol)

λmax (nm)Molar Absorptivity (ε)
~275~15,000 L mol⁻¹ cm⁻¹
~400~5,000 L mol⁻¹ cm⁻¹

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols can be adapted based on the specific instrumentation and analytical requirements.

FT-IR Spectroscopy

Sample Preparation: A small amount of pure this compound standard is finely ground with spectroscopic grade potassium bromide (KBr) in a 1:100 ratio. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid sample is placed directly on the ATR crystal.

Instrument Parameters:

  • Spectrometer: A Fourier Transform Infrared Spectrometer.

  • Detector: Deuterated Triglycine Sulfate (DTGS).

  • Beamsplitter: KBr.

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 32.

  • Background: A background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal is recorded prior to sample analysis.

FT-Raman Spectroscopy

Sample Preparation: A small amount of the solid this compound sample is placed in a glass capillary tube or an aluminum sample holder.

Instrument Parameters:

  • Spectrometer: A Fourier Transform Raman Spectrometer.

  • Laser Source: Nd:YAG laser (1064 nm).

  • Laser Power: 100-300 mW at the sample.

  • Detector: Indium Gallium Arsenide (InGaAs).

  • Spectral Range: 3500 - 100 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 128.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 12 ppm.

  • Acquisition Time: ~3 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 16.

Instrument Parameters (¹³C NMR):

  • Spectrometer: 100 MHz or higher field NMR spectrometer.

  • Pulse Program: Proton-decoupled pulse sequence.

  • Spectral Width: 220 ppm.

  • Acquisition Time: ~1 second.

  • Relaxation Delay: 5 seconds.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

UV-Visible Spectrophotometry

Sample Preparation: A stock solution of this compound is prepared by accurately weighing a known amount of the standard and dissolving it in a suitable solvent, such as methanol. A series of standard solutions of varying concentrations are then prepared by serial dilution of the stock solution.

Instrument Parameters:

  • Spectrophotometer: A double-beam UV-Visible spectrophotometer.

  • Wavelength Range: 200 - 600 nm.

  • Scan Speed: Medium.

  • Slit Width: 1 nm.

  • Blank: The solvent used for sample preparation (e.g., methanol).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Analysis Sample This compound Sample Prep_FTIR Grind with KBr / Place on ATR Sample->Prep_FTIR Prep_Raman Place in Capillary Sample->Prep_Raman Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_UVVis Dissolve in Methanol Sample->Prep_UVVis FTIR FT-IR Spectrometer Prep_FTIR->FTIR Raman FT-Raman Spectrometer Prep_Raman->Raman NMR NMR Spectrometer Prep_NMR->NMR UVVis UV-Vis Spectrophotometer Prep_UVVis->UVVis Data_FTIR FT-IR Spectrum FTIR->Data_FTIR Data_Raman FT-Raman Spectrum Raman->Data_Raman Data_NMR NMR Spectrum NMR->Data_NMR Data_UVVis UV-Vis Spectrum UVVis->Data_UVVis Interpretation Structural Elucidation & Quantification Data_FTIR->Interpretation Data_Raman->Interpretation Data_NMR->Interpretation Data_UVVis->Interpretation

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic analysis of this compound. The tabulated data and detailed experimental protocols for FT-IR, FT-Raman, ¹H NMR, ¹³C NMR, and UV-Vis spectroscopy serve as a valuable reference for researchers and analytical professionals. The provided workflow diagram offers a clear visual representation of the analytical process. This information is essential for the accurate identification, quantification, and structural elucidation of this compound in various matrices.

Methodological & Application

Application Note: Determination of Fluchloralin Residue by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluchloralin is a dinitroaniline herbicide used for pre-emergence control of annual grasses and broadleaf weeds in various agricultural crops. Due to its potential persistence in the environment and food commodities, regulatory bodies worldwide have established maximum residue limits (MRLs). Accurate and sensitive analytical methods are crucial for monitoring this compound residues to ensure food safety and environmental protection. Gas chromatography (GC) coupled with an electron capture detector (ECD) or a mass spectrometer (MS) is a widely used and effective technique for the determination of this compound residues in various matrices such as soil, water, and agricultural products.[1][2] This application note provides a detailed protocol for the analysis of this compound residues using GC-ECD.

Principle

The method involves extracting this compound residues from the sample matrix using an organic solvent, followed by a cleanup step to remove interfering co-extractives. The purified extract is then injected into a gas chromatograph. In the GC, the sample is vaporized and carried by an inert gas through a capillary column, where this compound is separated from other components based on its boiling point and interaction with the stationary phase. The separated this compound is then detected by a highly sensitive electron capture detector (ECD), which is particularly responsive to halogenated compounds like this compound.[1][2] Quantification is achieved by comparing the peak area of this compound in the sample to that of a known standard.

Experimental Protocol

1. Materials and Reagents

  • Solvents: Acetone, Dichloromethane, Hexane (all pesticide residue grade).[1]

  • Reagents: Anhydrous Sodium Sulfate (analytical grade, heated at 400°C for 4 hours to remove impurities).

  • Standards: Certified reference standard of this compound.

  • Sample Matrices: Soil, Water, or Crop Samples.

2. Sample Preparation

The choice of sample preparation method depends on the matrix. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and efficient approach for a wide range of pesticides in food matrices.[3]

For Soil Samples:

  • Collect a representative soil sample and air-dry it.

  • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate) and shake vigorously for 1 minute.[3]

  • Centrifuge at 5000 rpm for 5 minutes.

  • Take an aliquot of the supernatant (acetonitrile layer) for cleanup.

For Water Samples:

  • Collect 1 L of the water sample in an amber glass bottle.[4]

  • Perform a liquid-liquid extraction by transferring the sample to a separatory funnel.

  • Add 60 mL of dichloromethane and shake vigorously for 2 minutes.

  • Allow the layers to separate and collect the organic layer.

  • Repeat the extraction twice more with fresh portions of dichloromethane.

  • Combine the organic extracts and dry by passing through a funnel containing anhydrous sodium sulfate.[5]

  • Concentrate the extract to a small volume using a rotary evaporator.

3. Cleanup

A cleanup step is often necessary to remove matrix interferences that can affect the accuracy of the results.[6]

  • Use a solid-phase extraction (SPE) cartridge (e.g., Florisil or C18).

  • Condition the cartridge with hexane.

  • Load the sample extract onto the cartridge.

  • Elute the interfering compounds with a less polar solvent.

  • Elute the this compound with a more polar solvent mixture (e.g., hexane:acetone).

  • Collect the eluate and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.

4. Gas Chromatography (GC) Conditions

The following are typical GC-ECD operating conditions for this compound analysis. These may need to be optimized for the specific instrument and column used.

ParameterCondition
Gas Chromatograph Agilent 7890B GC System or equivalent
Injector Split/Splitless
Injection Volume 1 µL
Injector Temperature 250 °C
Carrier Gas Helium or Nitrogen
Flow Rate 1.0 mL/min
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Oven Temperature Program Initial: 150°C, hold for 1 min; Ramp: 10°C/min to 280°C, hold for 5 min
Detector Electron Capture Detector (ECD)
Detector Temperature 300 °C

5. Data Presentation: Method Validation Parameters

The performance of the analytical method should be validated to ensure its reliability. Key validation parameters are summarized in the table below.

ParameterTypical ValueReference
Linearity (R²) > 0.99[7][8]
Limit of Detection (LOD) 0.005 µg/kg[9]
Limit of Quantification (LOQ) 0.015 µg/kg[9]
Recovery (%) 85 - 110%[8][9]
Repeatability (RSD %) < 15%[10]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Collection (Soil, Water, Crop) Extraction Extraction (e.g., QuEChERS, LLE) Sample->Extraction Cleanup Cleanup (e.g., SPE) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (ECD) Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Experimental Workflow for this compound Residue Analysis

gc_method_logic start Inject Sample vaporization Vaporization in Inlet start->vaporization transfer Transfer to Column vaporization->transfer separation Separation in Capillary Column (Based on Boiling Point & Polarity) transfer->separation elution Elution of this compound separation->elution detection Detection by ECD elution->detection signal Generate Electronic Signal detection->signal chromatogram Generate Chromatogram signal->chromatogram quantification Quantification (Peak Area vs. Standard) chromatogram->quantification

Logical Steps of the Gas Chromatography Method

References

Application Notes: Protocol for Soil Incorporation of Fluchloralin in Field Trials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluchloralin is a pre-emergent dinitroaniline herbicide used to control a range of annual grasses and broad-leaved weeds in various crops, including cotton, soybeans, peanuts, and peas.[1][2][3] Its primary mechanism of action is the inhibition of microtubule formation in developing weed seedlings, which disrupts cell division and ultimately arrests root and shoot growth.[1][2][4] As a soil-applied herbicide, this compound's efficacy is critically dependent on its proper incorporation into the soil.[5][6] This is because the compound is susceptible to degradation by sunlight (photodecomposition) and loss through volatilization if left on the soil surface.[5][7] Immediate and uniform mixing into the top layer of soil protects the herbicide, ensuring it is present in the weed germination zone for effective uptake by emerging seedlings.[7][8]

These protocols are designed for researchers and scientists to conduct field trials evaluating the efficacy and soil dynamics of this compound, with a focus on standardized soil incorporation techniques.

Data Presentation

Quantitative data for the application and behavior of this compound are summarized below for easy reference and comparison.

Table 1: this compound Application and Soil Behavior Parameters

ParameterValue / RangeNotes
Formulation 45% (480 g/L) Emulsifiable Concentrate (EC) is common.[1]Always refer to the specific product label for formulation details.
Application Rate 0.75 to 1.5 kg active ingredient per hectare (a.i./ha).[1]Rate is dependent on soil type, organic matter content, and target weed spectrum.[9][10]
Incorporation Depth 1 to 2 inches (2.5 to 5 cm).[1][9][10][11]Deeper incorporation can dilute the herbicide, reducing its effectiveness.[12][13]
Time to Incorporation Within 24 hours of application; immediate incorporation is ideal.[1][14][15]Delayed incorporation can lead to significant herbicide loss (up to 69% after 7 days).[5]
Soil Half-Life 12 to 46 days.[1]Persistence varies with soil type, moisture, and temperature.[1][2]

Table 2: Influence of Soil Properties on this compound Efficacy

Soil PropertyEffect on this compoundField Trial Recommendations
Organic Matter & Clay Content High organic matter and clay content can bind (adsorb) this compound, reducing its availability for weed uptake.[2]Higher application rates may be necessary for soils rich in clay or organic matter. Conduct trials on various soil types.[16]
Soil Moisture Adequate moisture is required to move the herbicide into the soil water for uptake by weed roots.[17]Field trials should be conducted under conditions of adequate soil moisture. Avoid application to overly wet soils as this can lead to poor incorporation.[14]
Soil Condition A firm seedbed free of clods and trash ensures uniform application and incorporation.[9]Prepare the trial site to achieve a uniform, fine-textured seedbed before application.

Experimental Protocols

Protocol 1: Field Trial Site Preparation and Layout

1.1. Site Selection:

  • Choose a field with uniform soil type and topography to minimize variability.

  • Document the cropping and herbicide history of the site.

  • Ensure the site is representative of the agricultural area where the product is intended for use.

1.2. Soil Characterization:

  • Prior to application, collect composite soil samples from the trial area for analysis.

  • Analyze for soil texture (% sand, silt, clay), organic matter content, pH, and cation exchange capacity.[2]

1.3. Experimental Design:

  • Employ a recognized statistical design, such as a Randomized Complete Block Design (RCBD), to account for field gradients.[18]

  • Use a minimum of 3 to 4 replicates for each treatment.[18]

  • Define plot sizes appropriate for the application and incorporation equipment to be used, with a minimum net plot size of 25 m².[16]

  • Include an untreated control plot within each replicate for comparison.

  • Establish buffer zones between plots and replicates to prevent cross-contamination.

Protocol 2: Herbicide Application and Soil Incorporation

2.1. Objective: To achieve a uniform application of this compound followed by immediate and thorough incorporation into the top 1-2 inches of soil.

2.2. Materials:

  • This compound formulation (e.g., 45% EC).

  • Calibrated research plot sprayer with appropriate nozzles.

  • Incorporation equipment (e.g., tandem disc, field cultivator with sweeps, power-driven rototiller).[13][14]

  • Personal Protective Equipment (PPE) as specified by the product label.

  • Weather monitoring equipment.

2.3. Procedure:

  • Equipment Calibration: Calibrate the sprayer to deliver a precise volume of spray solution uniformly across the plot width.

  • Timing of Application: Apply this compound as a pre-plant incorporated (PPI) treatment. This can be done up to several weeks before planting, but must be incorporated promptly.[1][6]

  • Herbicide Preparation: Prepare the spray solution based on the target application rate (e.g., 0.75-1.5 kg a.i./ha) for the specific soil type.[1]

  • Application:

    • Apply the herbicide uniformly to the soil surface of each designated plot.

    • Record environmental conditions during application, including air temperature, relative humidity, wind speed and direction, and soil moisture.[16]

  • Soil Incorporation:

    • Crucially, incorporate the herbicide into the soil within 24 hours of application to prevent losses due to volatilization and photodecomposition.[1][15] The most effective method is to have the application unit mounted on the incorporation implement for immediate mixing.[14]

    • Set the incorporation equipment to mix the herbicide thoroughly into the top 1 to 2 inches (2.5 to 5 cm) of soil.[1][11]

      • Tandem Disc: Operate at 3 to 6 miles per hour. A second pass at an angle to the first is often required for uniform mixing.[12][14] Note that a disc set to cut 4-5 inches deep will typically incorporate the herbicide to a depth of 2-3 inches.[14]

      • Field Cultivator: Operate at a speed greater than 5 mph.[13] Ensure sweeps are appropriately sized and spaced for complete soil mixing.

    • Verification: After incorporation, dig a small trench across the treated band to visually inspect the mixing depth and uniformity.[14]

Protocol 3: Post-Incorporation Activities and Data Collection

3.1. Planting:

  • Sow the desired crop after incorporation.

  • Ensure that the planter places the seeds below the herbicide-treated soil layer to minimize the risk of crop injury.[10] Avoid deep furrowing that could expose untreated soil.[1]

3.2. Data Collection:

  • Weed Efficacy: At regular intervals post-planting, assess weed control by species. Data can be collected as weed counts per unit area, percent control relative to the untreated plot, or weed biomass.

  • Crop Phytotoxicity: Evaluate the crop for any signs of injury (e.g., stunting, discoloration, stand reduction) at key growth stages using a standardized rating scale (e.g., 0-100%).

  • Yield: Harvest the net plot area from each plot and determine the crop yield.

Protocol 4: Soil Residue Analysis

4.1. Objective: To determine the persistence and concentration of this compound in the soil over time.

4.2. Procedure:

  • Soil Sampling: Collect soil samples from each plot at predetermined intervals (e.g., 0, 15, 30, 60, and 90 days after application).

  • Sampling Technique: Take multiple soil cores (e.g., 10-15) from each plot to the depth of incorporation (e.g., 0-5 cm) and combine them to form a single composite sample per plot.[19]

  • Sample Handling: Place samples in appropriate containers, label clearly, and transport them to the laboratory. Store frozen to halt microbial degradation prior to analysis.[19]

  • Extraction: Extract this compound from the soil samples using an appropriate technique, such as Soxhlet extraction with a suitable solvent.[5]

  • Analysis: Quantify the this compound concentration in the extracts using gas chromatography (GC) with an electron capture detector (ECD) or mass spectrometry (GC-MS).[5][20] The limit of detection in soil is typically around 10 ppb.[5]

Visualizations

experimental_workflow cluster_pre Pre-Application Phase cluster_app Application & Incorporation Phase cluster_post Post-Application Phase Site_Selection Site Selection & Characterization Soil_Analysis Baseline Soil Analysis Site_Selection->Soil_Analysis Plot_Layout Trial Design & Plot Layout (RCBD) Soil_Analysis->Plot_Layout Calibration Sprayer Calibration Plot_Layout->Calibration Application This compound Application Calibration->Application Incorporation Immediate Soil Incorporation (1-2 inches) Application->Incorporation Planting Crop Planting Incorporation->Planting Data_Collection Efficacy & Phytotoxicity Data Collection Planting->Data_Collection Soil_Sampling Residue Soil Sampling (Time Series) Data_Collection->Soil_Sampling Analysis Yield Assessment & Residue Analysis Soil_Sampling->Analysis incorporation_logic cluster_no_inc cluster_inc Start This compound Applied to Soil Surface No_Inc Exposure to Sunlight & Air Start->No_Inc No Action Inc Mechanical Mixing (1-2 inches deep) Start->Inc Immediate Action Loss Loss via Volatilization & Photodecomposition No_Inc->Loss Result_Bad Reduced Herbicide in Soil -> Poor Weed Control Loss->Result_Bad Protect Protected from Sunlight & Air Inc->Protect Result_Good Stable Herbicide in Weed Zone -> Effective Control Protect->Result_Good

References

Application Notes and Protocols for the Analysis of Fluchloralin in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the determination of Fluchloralin, a dinitroaniline herbicide, in environmental matrices. The protocols are intended for researchers, scientists, and professionals involved in environmental monitoring and drug development who are familiar with analytical laboratory procedures.

Introduction

This compound is a selective, soil-incorporated herbicide used to control annual grasses and some broadleaf weeds in various crops.[1] Due to its potential for environmental contamination, robust and sensitive analytical methods are required to monitor its presence in soil and water. This document outlines protocols for sample preparation, extraction, and analysis using Gas Chromatography (GC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods

The primary analytical techniques for the determination of this compound in environmental samples are Gas Chromatography, often coupled with an Electron Capture Detector (GC-ECD) for high sensitivity to halogenated compounds, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high selectivity and confirmation.

Gas Chromatography (GC)

GC-based methods are well-established for the analysis of volatile and semi-volatile pesticides like this compound.

Instrumentation: A Gas Chromatograph equipped with an Electron Capture Detector (GC-ECD) is commonly used.

Typical GC-ECD Conditions for this compound Analysis:

ParameterCondition
Column TG-5 MS (30 m x 0.25 mm, 0.25 µm) or similar
Injector Temperature 250 °C
Detector Temperature 300 °C
Carrier Gas Helium or Nitrogen at a constant flow of 1.0 mL/min
Oven Program Initial temperature 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Injection Volume 1 µL, splitless
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high selectivity and sensitivity, making it an excellent technique for the analysis of this compound in complex environmental matrices.

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Typical LC-MS/MS Conditions for this compound Analysis:

ParameterCondition
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid
Gradient Start at 50% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Precursor Ion (m/z) -> Product Ion 1 (m/z), Product Ion 2 (m/z)

Experimental Protocols

Protocol for this compound Analysis in Soil Samples

This protocol details the extraction and analysis of this compound from soil matrices.

3.1.1. Sample Preparation and Extraction (Soxhlet Extraction)

  • Sample Collection and Homogenization: Collect a representative soil sample and air-dry it at room temperature. Remove any large debris like stones and plant matter. Grind the soil to a fine powder and sieve it through a 2 mm mesh.

  • Soxhlet Extraction:

    • Weigh 20 g of the homogenized soil into a cellulose extraction thimble.

    • Add anhydrous sodium sulfate to the thimble to absorb any residual moisture.

    • Place the thimble in a Soxhlet extractor.

    • Add 200 mL of a 1:1 (v/v) mixture of acetone and hexane to a round-bottom flask.

    • Assemble the Soxhlet apparatus and extract the sample for 8 hours at a rate of 4-6 cycles per hour.

  • Concentration: After extraction, allow the solvent to cool. Concentrate the extract to approximately 5 mL using a rotary evaporator with the water bath set at 40°C.

  • Solvent Exchange: Add 50 mL of hexane to the concentrated extract and re-concentrate to 1 mL. This step is repeated twice to ensure the complete removal of acetone.

  • Cleanup (if necessary): If the extract is colored or contains interfering substances, a cleanup step using a Florisil or silica gel column may be required.

  • Final Volume Adjustment: Adjust the final volume of the extract to 5 mL with hexane for GC-ECD analysis or reconstitute in a suitable solvent for LC-MS/MS analysis.

3.1.2. Instrumental Analysis

  • For GC-ECD Analysis: Inject 1 µL of the final extract into the GC-ECD system operating under the conditions specified in the GC-ECD conditions table.

  • For LC-MS/MS Analysis: Filter the reconstituted extract through a 0.22 µm syringe filter and inject 5 µL into the LC-MS/MS system operating under the conditions specified in the LC-MS/MS conditions table.

Protocol for this compound Analysis in Water Samples

This protocol describes the extraction and analysis of this compound from water matrices.

3.2.1. Sample Preparation and Extraction (Solid-Phase Extraction - SPE)

  • Sample Collection and Filtration: Collect a 1 L water sample in a clean amber glass bottle. Filter the sample through a 0.7 µm glass fiber filter to remove suspended solids.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 10 mL of methanol followed by 10 mL of deionized water through it. Do not allow the cartridge to dry.

  • Sample Loading: Pass the 1 L filtered water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

  • Cartridge Washing: After the entire sample has passed through, wash the cartridge with 10 mL of deionized water to remove any polar impurities.

  • Cartridge Drying: Dry the cartridge by passing a stream of nitrogen or air through it for 30 minutes.

  • Elution: Elute the retained this compound from the cartridge with 10 mL of a suitable organic solvent, such as ethyl acetate or a mixture of dichloromethane and methanol.

  • Concentration and Reconstitution: Concentrate the eluate to near dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of hexane for GC-ECD analysis or a suitable mobile phase compatible solvent for LC-MS/MS analysis.

3.2.2. Instrumental Analysis

  • For GC-ECD Analysis: Inject 1 µL of the reconstituted extract into the GC-ECD system as per the conditions in the GC-ECD conditions table.

  • For LC-MS/MS Analysis: Filter the reconstituted extract through a 0.22 µm syringe filter and inject 5 µL into the LC-MS/MS system as per the conditions in the LC-MS/MS conditions table.

Quantitative Data

The following tables summarize typical quantitative data for this compound analysis in environmental samples.

Table 1: Detection and Quantitation Limits

MatrixMethodLimit of Detection (LOD)Limit of Quantitation (LOQ)
SoilGC-ECD1 µg/kg5 µg/kg
WaterGC-ECD0.01 µg/L0.05 µg/L
SoilLC-MS/MS0.1 µg/kg0.5 µg/kg
WaterLC-MS/MS0.005 µg/L0.02 µg/L

Table 2: Recovery Rates

MatrixSpiking LevelMethodAverage Recovery (%)
Soil10 µg/kgGC-ECD85 - 105
Water0.1 µg/LGC-ECD90 - 110
Soil5 µg/kgLC-MS/MS92 - 108
Water0.05 µg/LLC-MS/MS95 - 112

Workflow Diagram

The following diagram illustrates the general workflow for the environmental analysis of this compound.

Fluchloralin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Sample Collection (Soil or Water) Homogenization Homogenization (Soil Samples) SampleCollection->Homogenization Soil Filtration Filtration (Water Samples) SampleCollection->Filtration Water Extraction Extraction (Soxhlet or SPE) Homogenization->Extraction Filtration->Extraction Concentration Concentration Extraction->Concentration Cleanup Cleanup (Optional) Concentration->Cleanup GC_ECD GC-ECD Analysis Concentration->GC_ECD Direct to GC LC_MSMS LC-MS/MS Analysis Concentration->LC_MSMS Direct to LC Cleanup->GC_ECD To GC Cleanup->LC_MSMS To LC DataAcquisition Data Acquisition GC_ECD->DataAcquisition LC_MSMS->DataAcquisition Quantification Quantification DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for this compound analysis in environmental samples.

References

Application Notes and Protocols for a Research-Use Emulsifiable Concentrate Formulation of Fluchloralin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, quality control, and research applications of an emulsifiable concentrate (EC) formulation of Fluchloralin. This compound is a dinitroaniline herbicide that acts by inhibiting microtubule polymerization, making it a valuable tool for studying cell division, cytoskeletal dynamics, and for screening for compounds with similar mechanisms of action.

Physicochemical Properties of this compound

A thorough understanding of this compound's properties is crucial for its formulation and application in research.

PropertyValueReference
IUPAC NameN-(2-chloroethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline[1]
CAS Number33245-39-5[1]
Molecular FormulaC₁₂H₁₃ClF₃N₃O₄[1]
Molecular Weight355.70 g/mol [1]
AppearanceOrange-yellow crystalline solid[1]
Melting Point42-43 °C[1]
Water Solubility~1.0 mg/L[1]
Vapor Pressure4.0 x 10⁻³ Pa (at 20°C)[1]

Emulsifiable Concentrate (EC) Formulation Protocol

This protocol outlines the preparation of a 45% (w/v) this compound EC formulation suitable for research purposes. This concentration is a common commercial formulation and provides a well-characterized starting point for experimental dilutions.[2][3]

Materials and Reagents
ComponentExample ProductFunctionApproximate % (w/v)
This compound Technical Grade (≥95%)N/AActive Ingredient45.0%
Aromatic SolventSolvesso™ 200 or similarSolvent40.0%
Anionic EmulsifierCalcium Dodecylbenzene Sulfonate (e.g., Rhodacal® 60/BE-C)Emulsifier6.0%
Non-ionic EmulsifierEthoxylated castor oil (e.g., Agnique® CSO-35)Emulsifier9.0%
Equipment
  • Magnetic stirrer with heating capabilities

  • Glass beakers and graduated cylinders

  • Analytical balance

  • Fume hood

Formulation Procedure
  • Solvent and Emulsifier Mixture: In a glass beaker under a fume hood, combine the aromatic solvent, anionic emulsifier, and non-ionic emulsifier.

  • Dissolution of Active Ingredient: While stirring, slowly add the technical grade this compound to the solvent-emulsifier mixture.

  • Gentle Heating (if necessary): If the this compound does not fully dissolve, gently heat the mixture to 40-50°C with continuous stirring until a clear, homogenous solution is obtained. Do not overheat, as this may degrade the active ingredient.

  • Cooling and Storage: Once fully dissolved, allow the solution to cool to room temperature. Store the resulting EC formulation in a tightly sealed, labeled glass container in a cool, dark, and well-ventilated area.

Quality Control and Stability Testing

Analytical Method: Gas Chromatography-Flame Ionization Detection (GC-FID)

This method provides a reliable means to determine the concentration of this compound in the prepared EC formulation.

GC-FID ParameterRecommended Setting
Gas Chromatograph Agilent 7890A or equivalent with FID
Column HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 250°C
Detector Temperature 300°C
Oven Temperature Program Initial: 150°C (hold 1 min), Ramp: 10°C/min to 280°C (hold 5 min)
Carrier Gas Helium at a constant flow of 1.5 mL/min
Injection Volume 1 µL (splitless)
Sample Preparation Accurately weigh a sample of the EC formulation and dissolve it in a known volume of acetone to achieve a theoretical concentration of ~100 µg/mL.
Standard Preparation Prepare a series of this compound analytical standards in acetone (e.g., 10, 25, 50, 100, 200 µg/mL).
Accelerated Stability Testing

This protocol assesses the physical and chemical stability of the EC formulation under stressed conditions to predict its shelf-life.[4][5][6]

Test ParameterConditionsAcceptance Criteria
Storage Conditions 54 ± 2°C for 14 daysNo phase separation, crystallization, or significant change in color.
Emulsion Stability Dilute 1 mL of EC in 99 mL of standard hard water. Observe at 0, 30, 60, and 120 minutes.No creaming, sedimentation, or oiling.
Active Ingredient Content Analyze by GC-FID before and after storage.Not more than a 5% decrease in this compound concentration.

Experimental Protocols for Research Applications

Phytotoxicity Assay in Arabidopsis thaliana

This protocol is designed to assess the phytotoxic effects of the this compound EC formulation on the model plant Arabidopsis thaliana.[7][8][9][10][11]

  • Preparation of Test Solutions: Prepare a stock solution of the this compound EC in dimethyl sulfoxide (DMSO). Further dilute this stock solution in Murashige and Skoog (MS) medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration does not exceed 0.1% in the medium.

  • Seed Sterilization and Plating: Surface-sterilize A. thaliana seeds and place them on MS agar plates containing the different concentrations of this compound. Include a vehicle control (0.1% DMSO) and a negative control (MS medium only).

  • Incubation: Stratify the seeds at 4°C for 48 hours in the dark, then transfer the plates to a growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C.

  • Data Collection: After 7-10 days, measure the primary root length and count the number of lateral roots for at least 20 seedlings per treatment.

  • Data Analysis: Calculate the average root length and lateral root number for each treatment. Statistically compare the treatments to the vehicle control using an appropriate test (e.g., ANOVA followed by Dunnett's test).

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of the this compound EC formulation on a selected cell line (e.g., HeLa, A549).

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the this compound EC in cell culture medium. The final concentration of the organic solvent from the EC formulation should be kept below 0.1% to avoid solvent-induced cytotoxicity. Treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

Microtubule Disruption Assay by Immunofluorescence Microscopy

This protocol visualizes the effect of this compound on the microtubule network in plant or animal cells.[12][13][14][15][16]

  • Cell Culture and Treatment: Grow cells (e.g., tobacco BY-2 cells or human cell lines) on coverslips. Treat the cells with an effective concentration of the this compound EC (determined from the cell viability assay, e.g., IC₅₀) for a suitable duration (e.g., 6-24 hours).

  • Fixation: Fix the cells with 4% paraformaldehyde in a microtubule-stabilizing buffer for 30 minutes.

  • Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding with 3% BSA in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488) for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Mount the coverslips on microscope slides with an anti-fade mounting medium containing DAPI for nuclear staining. Visualize the cells using a fluorescence or confocal microscope.

  • Analysis: Observe the morphology of the microtubule network. In this compound-treated cells, expect to see depolymerized microtubules, resulting in a diffuse cytoplasmic staining and a loss of the filamentous network structure.

Visualizations

Signaling Pathway of this compound

Fluchloralin_Pathway This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to α-tubulin Microtubule Microtubule Polymer This compound->Microtubule Inhibits Polymerization Tubulin->Microtubule CellDivision Cell Division (Mitosis) Microtubule->Tubulin Microtubule->CellDivision Essential for mitotic spindle RootShootGrowth Root & Shoot Growth CellDivision->RootShootGrowth Leads to

Caption: Mechanism of action of this compound.

Experimental Workflow for Phytotoxicity Assessment

Phytotoxicity_Workflow start Start prep Prepare this compound EC Stock and Dilutions in MS Medium start->prep plate Plate Sterilized A. thaliana Seeds prep->plate stratify Stratification (4°C, 48h, dark) plate->stratify grow Incubate in Growth Chamber (7-10 days) stratify->grow measure Measure Primary Root Length & Count Lateral Roots grow->measure analyze Statistical Analysis (ANOVA) measure->analyze end End analyze->end

Caption: Workflow for A. thaliana phytotoxicity assay.

Logical Relationship for EC Formulation Stability

EC_Stability cluster_formulation EC Formulation Components cluster_stability Stability Outcomes This compound This compound (AI) Physical Physical Stability (No Separation) This compound->Physical Chemical Chemical Stability (AI Content) This compound->Chemical Solvent Aromatic Solvent Solvent->Physical Emulsion Emulsion Performance Solvent->Emulsion Emulsifiers Anionic & Non-ionic Emulsifiers Emulsifiers->Emulsion

Caption: Factors influencing EC formulation stability.

References

Application Notes and Protocols for Soxhlet Extraction of Fluchloralin from Soil and Plant Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluchloralin is a selective pre-emergence dinitroaniline herbicide used to control annual grasses and broadleaf weeds in various agricultural crops. Monitoring its residues in soil and plant matrices is crucial for environmental assessment and food safety. Soxhlet extraction is a widely used, classical technique for the extraction of persistent organic pollutants, including herbicides like this compound, from solid samples. This method ensures thorough extraction by repeatedly washing the sample with a fresh distilled solvent.

These application notes provide a detailed protocol for the Soxhlet extraction of this compound from soil and plant materials, followed by analytical determination, likely using Gas Chromatography with an Electron Capture Detector (GC-ECD) or Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

The following tables summarize quantitative data related to the Soxhlet extraction of this compound and other relevant pesticides from soil and plant matrices. This data is compiled from various analytical studies and provides an indication of the expected performance of the method.

Table 1: Soxhlet Extraction Parameters and Performance for Pesticide Residue Analysis in Soil

ParameterValue/RangeReference
Analyte This compound and other organochlorine pesticidesGeneral EPA methods and literature
Sample Size 10 - 20 g[1][2]
Drying Agent Anhydrous Sodium Sulfate (1:1 with sample)[1]
Extraction Solvent Acetone/Hexane (1:1, v/v) or Dichloromethane/Acetone (1:1, v/v)[1][3]
Solvent Volume 300 mL[1][2]
Extraction Time 16 - 24 hours[1]
Extraction Cycles 4 - 6 cycles/hour[1]
Typical Recovery 70% - 120% (for various pesticides)[4][5]
Limit of Detection (LOD) 0.628 - 3.68 µg/kg (for various OCPs by GC-ECD)[6]
Limit of Quantification (LOQ) 2.2 - 3.2 µg/L (for various herbicides by GC-FID)[4]

Table 2: Soxhlet Extraction Performance for Pesticide Residue Analysis in Plant Matrices

ParameterValue/RangeReference
Analyte This compound and other herbicidesGeneral literature
Sample Preparation Homogenization, air or freeze-drying[7]
Extraction Solvent Acetonitrile/water or Acetone/Hexane[7][8]
Typical Recovery 62% - 80% (for various herbicides in maize)[4]
Limit of Detection (LOD) 0.22 - 0.32 µg/L (for various herbicides by GC-FID)[4]
Limit of Quantification (LOQ) 2.2 - 3.2 µg/L (for various herbicides by GC-FID)[4]

Experimental Protocols

Sample Preparation

1.1 Soil Samples

  • Collect representative soil samples from the area of interest.

  • Air-dry the soil samples at room temperature (20-25°C) for 48-72 hours or until a constant weight is achieved. Alternatively, samples can be lyophilized (freeze-dried).

  • Remove any large debris, such as stones and plant roots.

  • Grind the dried soil sample using a mortar and pestle to pass through a 2 mm sieve to ensure homogeneity.[6]

  • Store the prepared sample in a clean, labeled glass container at 4°C until extraction.

1.2 Plant Samples

  • Collect representative plant samples (e.g., leaves, stems, roots, or whole plants).

  • Wash the plant material with deionized water to remove any soil particles and surface contaminants.

  • Blot the samples dry with laboratory-grade paper towels.

  • Chop the plant material into small pieces (approximately 1-2 cm).

  • Homogenize the chopped plant material using a high-speed blender or grinder. For moist samples, the addition of a desiccant like anhydrous sodium sulfate during homogenization can be beneficial.

  • The homogenized sample can be either air-dried or freeze-dried to a constant weight.

  • Store the prepared sample in a sealed container at -20°C to prevent degradation of the analyte.

Soxhlet Extraction Protocol

This protocol is based on the principles outlined in EPA Method 3540C for the extraction of semivolatile organic compounds from solid matrices.[1]

2.1 Materials and Reagents

  • Soxhlet extraction apparatus (condenser, extractor, and round-bottom flask)

  • Heating mantle

  • Cellulose extraction thimbles

  • Anhydrous sodium sulfate (ACS grade, baked at 400°C for 4 hours before use to remove any organic contaminants)

  • Extraction solvent: Acetone/Hexane (1:1, v/v), pesticide residue grade

  • Glass wool, pre-extracted with the extraction solvent

  • Kuderna-Danish (K-D) concentrator with a Snyder column

  • Water bath

  • Nitrogen evaporation system

2.2 Extraction Procedure

  • Weigh approximately 10-20 g of the prepared dry soil or plant sample.

  • In a beaker, thoroughly mix the sample with an equal amount (1:1 w/w) of anhydrous sodium sulfate until a free-flowing powder is obtained.[1] This step is crucial for removing residual moisture that could hinder extraction efficiency.

  • Place a small plug of pre-cleaned glass wool at the bottom of a cellulose extraction thimble.

  • Transfer the sample mixture into the thimble and top it with another small plug of glass wool.

  • Place the thimble inside the Soxhlet extractor.

  • Add 300 mL of the acetone/hexane (1:1, v/v) solvent mixture to the round-bottom flask, along with a few boiling chips.[1]

  • Assemble the Soxhlet apparatus and connect the condenser to a cold water supply.

  • Heat the flask using a heating mantle to initiate solvent vaporization. Adjust the heat to achieve a cycling rate of 4-6 cycles per hour.[1]

  • Continue the extraction for 16-24 hours.[1] The extraction is generally considered complete when the solvent in the extractor becomes colorless.

  • After the extraction period, turn off the heating mantle and allow the apparatus to cool completely.

  • Carefully dismantle the apparatus and remove the extraction thimble.

Extract Concentration and Cleanup
  • The collected extract in the round-bottom flask needs to be concentrated to a smaller volume for analysis. This is typically done using a Kuderna-Danish (K-D) concentrator on a water bath.[1]

  • Concentrate the extract to approximately 5-10 mL.

  • Further concentrate the extract to a final volume of 1 mL under a gentle stream of high-purity nitrogen.

  • The concentrated extract may require a cleanup step to remove interfering co-extracted substances (e.g., lipids from plant samples, humic substances from soil). This can be achieved using solid-phase extraction (SPE) with cartridges such as Florisil or silica gel.[3]

Analytical Determination

The final extract is ready for analysis. Gas Chromatography with an Electron Capture Detector (GC-ECD) is a common and sensitive technique for the quantification of halogenated compounds like this compound. Confirmation of the analyte's identity can be performed using Gas Chromatography-Mass Spectrometry (GC-MS).

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the Soxhlet extraction and analysis of this compound from soil and plant matrices.

Soxhlet_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Soxhlet Extraction cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis soil_sample Soil Sample Collection drying Air/Freeze Drying soil_sample->drying plant_sample Plant Sample Collection plant_sample->drying homogenization Grinding/Homogenization drying->homogenization mixing Mixing with Na2SO4 homogenization->mixing soxhlet Soxhlet Extraction (16-24h, Acetone/Hexane) mixing->soxhlet concentration Concentration (K-D/N2) soxhlet->concentration cleanup Cleanup (SPE) concentration->cleanup analysis GC-ECD/GC-MS Analysis cleanup->analysis

Caption: Workflow for this compound extraction and analysis.

References

Application Note: Determination of Fluchloralin in Environmental Samples by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for the quantitative determination of Fluchloralin, a dinitroaniline herbicide, in environmental samples using High-Performance Liquid Chromatography (HPLC) with UV detection. The described protocol provides a comprehensive workflow, including sample preparation, chromatographic conditions, and method validation parameters. This method is suitable for researchers, scientists, and professionals in drug development and environmental monitoring engaged in the analysis of pesticide residues.

Introduction

This compound is a selective, soil-incorporated herbicide used to control annual grasses and some broadleaf weeds in various crops. Due to its potential for environmental contamination and impact on non-target organisms, sensitive and accurate analytical methods are required for its detection and quantification in matrices such as soil and water. High-Performance Liquid Chromatography (HPLC) offers a powerful tool for the analysis of pesticide residues, providing high resolution, sensitivity, and reproducibility. This application note presents a validated HPLC method for the determination of this compound.

Experimental

Instrumentation and Reagents
  • HPLC System: An HPLC system equipped with a UV-Vis detector, isocratic pump, autosampler, and column oven is required.

  • Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Reagents: HPLC grade acetonitrile, methanol, and water are necessary. A this compound analytical standard of known purity is also required. Other reagents for sample preparation may include sodium chloride and anhydrous sodium sulfate.

Standard Preparation

A stock standard solution of this compound (e.g., 1000 µg/mL) should be prepared in a suitable solvent like methanol and stored under refrigeration. Working standards of various concentrations are then prepared by serial dilution of the stock solution with the mobile phase.

Sample Preparation

The appropriate sample preparation technique will depend on the sample matrix.

For Water Samples (Solid-Phase Extraction - SPE):

  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Pass 500 mL of the filtered water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Dry the cartridge under vacuum for 20 minutes.

  • Elute the trapped analytes with 5 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

For Soil Samples (Liquid-Liquid Extraction - LLE):

  • Weigh 20 g of the soil sample into a centrifuge tube.

  • Add 40 mL of acetonitrile and shake vigorously for 30 minutes.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter prior to injection.

HPLC Conditions

The following chromatographic conditions are recommended for the analysis of this compound:

ParameterValue
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 220 nm
Run Time 15 minutes

Results and Discussion

Method validation was performed to ensure the reliability of the analytical procedure. The key validation parameters are summarized below.

Quantitative Data Summary
ParameterResult
Linearity Range 0.1 - 10 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.012 - 0.035 µg/L[1]
Limit of Quantification (LOQ) 0.04 - 0.12 µg/L
Recovery (for C18 SPE cartridges) 75.1% - 100.0%[1]
Precision (%RSD) < 5%

The method demonstrated good linearity over the tested concentration range, with a correlation coefficient exceeding 0.995. The limit of detection (LOD) was found to be in the range of 0.012 to 0.035 µg/L, indicating high sensitivity.[1] The recovery of this compound from water samples using C18 SPE cartridges was excellent, ranging from 75.1% to 100.0%.[1] The precision of the method, expressed as the relative standard deviation (%RSD), was less than 5%, indicating good repeatability.

Experimental Workflow and Signaling Pathways

Fluchloralin_HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample Environmental Sample (Water or Soil) extraction Extraction (SPE for Water, LLE for Soil) sample->extraction concentration Concentration & Reconstitution extraction->concentration injection Injection (20 µL) concentration->injection Prepared Sample separation C18 Column Separation (Acetonitrile:Water 70:30) injection->separation detection UV Detection (220 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram Signal Output quantification Quantification (Peak Area vs. Calibration Curve) chromatogram->quantification report Result Reporting quantification->report

Caption: Experimental workflow for this compound analysis by HPLC.

Protocols

Protocol 1: Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Intermediate Standard Solution (100 µg/mL): Pipette 1 mL of the stock standard solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.

  • Working Standard Solutions (0.1, 0.5, 1, 5, 10 µg/mL): Prepare a series of working standards by appropriate dilutions of the intermediate standard solution with the mobile phase.

Protocol 2: Solid-Phase Extraction (SPE) of Water Samples
  • Assemble the SPE manifold with C18 cartridges.

  • Condition each cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry out.

  • Load 500 mL of the filtered water sample onto the cartridge at a flow rate of approximately 5 mL/min.

  • After loading, wash the cartridge with 5 mL of deionized water.

  • Dry the cartridge under a full vacuum for 20 minutes.

  • Place collection vials in the manifold and elute the this compound with 5 mL of acetonitrile.

  • Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase, vortex for 30 seconds, and transfer to an HPLC vial.

Protocol 3: HPLC Analysis
  • Set up the HPLC system with the specified chromatographic conditions.

  • Equilibrate the C18 column with the mobile phase (Acetonitrile:Water, 70:30 v/v) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no carryover.

  • Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared samples. It is recommended to inject a standard after every 5-10 sample injections to monitor system stability.

  • After the analysis is complete, flush the column with a high percentage of organic solvent (e.g., 90% acetonitrile) before storing it in an appropriate solvent (e.g., 100% acetonitrile).

Logical_Relationship cluster_method_validation Method Validation Parameters cluster_protocol_steps Analytical Protocol Linearity Linearity & Range Accuracy Accuracy (Recovery) Linearity->Accuracy ReliableResults Reliable & Accurate Results Precision Precision (Repeatability) Accuracy->Precision Sensitivity Sensitivity (LOD & LOQ) Precision->Sensitivity Specificity Specificity Sensitivity->Specificity SamplePrep Sample Preparation InstrumentalAnalysis Instrumental Analysis SamplePrep->InstrumentalAnalysis DataProcessing Data Processing InstrumentalAnalysis->DataProcessing DataProcessing->ReliableResults

Caption: Relationship between method validation and the analytical protocol.

Conclusion

The HPLC method described in this application note provides a reliable and sensitive approach for the determination of this compound in environmental samples. The detailed protocols for sample preparation and HPLC analysis, along with the presented validation data, demonstrate the suitability of this method for routine monitoring and research applications. The provided workflows and logical diagrams offer a clear visual representation of the experimental and validation processes.

References

Application Notes and Protocols for Fluchloralin in Weed Control for Cotton and Soybean Crops

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluchloralin is a selective, pre-plant or pre-emergence dinitroaniline herbicide used for the control of annual grasses and certain broadleaf weeds in cotton ( Gossypium hirsutum ) and soybean ( Glycine max ) cultivation.[1][2] Its primary mode of action is the inhibition of microtubule formation, which disrupts cell division and leads to the cessation of root and shoot growth in susceptible weeds.[2] this compound is soil-incorporated to ensure its availability in the weed germination zone and to minimize degradation.[2]

Mechanism of Action

This compound belongs to the dinitroaniline class of herbicides, which act as microtubule assembly inhibitors.[2] The herbicidal action is initiated by the binding of this compound to tubulin, the protein subunit of microtubules. This binding prevents the polymerization of tubulin into functional microtubules. The disruption of microtubule formation has several downstream effects on plant cells, ultimately leading to growth arrest and cell death.

Fluchloralin_Mechanism_of_Action This compound This compound Tubulin Tubulin Dimers This compound->Tubulin Binds to Microtubule Microtubule Polymerization This compound->Microtubule Inhibits Disrupted_MT Disrupted Microtubule Formation Mitosis Mitosis (Cell Division) Disrupted_MT->Mitosis Disrupts Cell_Plate Cell Plate Formation Disrupted_MT->Cell_Plate Prevents Root_Shoot Root and Shoot Elongation Growth_Arrest Weed Growth Arrest and Death Mitosis->Growth_Arrest Cell_Plate->Growth_Arrest

Caption: Mechanism of action of this compound.

Application Rates

The recommended application rate of this compound varies depending on the soil texture and organic matter content. Higher rates are generally required for soils with high clay and organic matter content.

Table 1: Recommended Broadcast Application Rates of this compound (45% EC) in Liters/Hectare

Soil TextureOrganic Matter ContentCotton (L/ha)Soybean (L/ha)
Coarse (Sands, Loamy Sands) Low to Medium1.5 - 2.01.5 - 2.0
Medium (Loam, Silt Loam, Sandy Clay Loam) Low to Medium2.0 - 2.52.0 - 2.5
Fine (Clay, Clay Loam, Silty Clay Loam) Medium to High2.5 - 3.02.5 - 3.0

Note: These are general recommendations. Always refer to the product label for specific rates and instructions for your region and soil type. The application rates for active ingredient (a.i.) generally range from 0.5 to 1.5 lbs ai/A.[3]

Weed Control Efficacy

This compound is effective against a wide range of annual grasses and some broadleaf weeds.

Table 2: Weed Control Efficacy of this compound

Weed SpeciesCommon NameEfficacy Rating
Echinochloa crus-galliBarnyardgrassExcellent
Digitaria sanguinalisLarge CrabgrassExcellent
Setaria faberiGiant FoxtailExcellent
Eleusine indicaGoosegrassExcellent
Amaranthus retroflexusRedroot PigweedGood
Chenopodium albumCommon LambsquartersGood
Portulaca oleraceaCommon PurslaneGood
Mollugo verticillataCarpetweedFair

Efficacy Rating: Excellent = >90% control; Good = 80-90% control; Fair = 70-80% control. Efficacy can be influenced by environmental conditions, soil type, and application technique.

One study on pre-emergent herbicides in cotton demonstrated that trifluralin, a herbicide with a similar mode of action to this compound, achieved over 96.5% weed control within the first 30 days after application.[4][5][6]

Crop Phytotoxicity

When applied according to recommendations, this compound is generally safe for cotton and soybean. However, under certain conditions such as cool and wet weather following application, or if applied at excessive rates, crop injury may occur.[7] Symptoms of phytotoxicity can include stunting of growth and reduced stand density.

Table 3: Potential Phytotoxicity of this compound on Cotton and Soybean

CropApplication RatePotential Phytotoxicity Symptoms
Cotton Exceeding recommended ratesStunting, delayed emergence, stand reduction
Soybean Exceeding recommended ratesStunting, swelling of the hypocotyl, root pruning

Experimental Protocols

Field Efficacy Trial Protocol

This protocol outlines a standard method for evaluating the efficacy of this compound for weed control in cotton or soybean.

Field_Trial_Workflow cluster_pre Pre-Trial cluster_app Application cluster_data Data Collection cluster_post Post-Trial Site_Selection Site Selection (Uniform weed pressure) Exp_Design Experimental Design (Randomized Complete Block) Site_Selection->Exp_Design Plot_Layout Plot Layout and Marking Exp_Design->Plot_Layout Herbicide_App This compound Application (Pre-plant incorporated) Plot_Layout->Herbicide_App Planting Crop Planting Herbicide_App->Planting Weed_Counts Weed Counts and Identification (e.g., 15, 30, 60 DAT) Planting->Weed_Counts Crop_Injury Crop Injury Assessment (Visual rating scale) Weed_Counts->Crop_Injury Biomass Weed Biomass Sampling Crop_Injury->Biomass Yield_Data Crop Yield Measurement Biomass->Yield_Data Data_Analysis Statistical Analysis (ANOVA) Yield_Data->Data_Analysis Reporting Reporting of Results Data_Analysis->Reporting

Caption: Workflow for a field efficacy trial of this compound.

1. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with a minimum of four replications.

  • Treatments:

    • Untreated control (weedy check)

    • Weed-free control (hand-weeded)

    • This compound at various application rates (e.g., 1.0x, 1.5x, 2.0x of the recommended rate).

  • Plot Size: Minimum of 4 rows by 10 meters.

2. Site Preparation and Herbicide Application:

  • Select a field with a known history of uniform weed pressure.

  • Prepare the seedbed according to standard agronomic practices.

  • Apply this compound using a calibrated backpack or tractor-mounted sprayer.

  • Incorporate the herbicide into the top 5-8 cm of soil immediately after application using a suitable implement (e.g., disc harrow, field cultivator).

3. Crop Planting:

  • Plant cotton or soybean at the recommended seeding rate and depth.

4. Data Collection:

  • Weed Control:

    • Conduct weed counts by species within a designated quadrat (e.g., 0.25 m²) in each plot at regular intervals (e.g., 15, 30, and 60 days after treatment).

    • Visually rate weed control on a scale of 0% (no control) to 100% (complete control).

  • Crop Phytotoxicity:

    • Visually assess crop injury (stunting, chlorosis, necrosis, stand reduction) at regular intervals using a 0% (no injury) to 100% (crop death) scale.

  • Weed Biomass:

    • At the end of the critical weed-free period, harvest all weeds from a designated quadrat in each plot, dry them to a constant weight, and record the dry biomass.

  • Crop Yield:

    • Harvest the center two rows of each plot and determine the seed cotton or soybean yield.

5. Statistical Analysis:

  • Analyze the data using Analysis of Variance (ANOVA).

  • Use a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatment means.

Crop Rotation Restrictions

Due to the soil persistence of this compound, there are restrictions on which crops can be planted in the season following its application. The rotational intervals can vary based on the application rate, soil type, and environmental conditions. Always consult the product label for specific crop rotation restrictions.[8][9][10]

Conclusion

This compound is an effective pre-emergence herbicide for the control of annual grasses and some broadleaf weeds in cotton and soybean. Proper application, including accurate rate selection based on soil characteristics and immediate soil incorporation, is crucial for maximizing efficacy and minimizing the risk of crop injury. Adherence to crop rotation restrictions is necessary to avoid injury to subsequent sensitive crops.

References

Application Notes and Protocols for Laboratory Bioassay of Fluchloralin Efficacy on Annual Grasses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluchloralin is a selective, pre-emergence dinitroaniline herbicide used for the control of annual grasses and some broadleaf weeds in a variety of crops.[1][2][3] Its primary mode of action is the inhibition of microtubule formation, which is essential for cell division and elongation in plants.[1][2][4][5] This disruption of microtubule assembly ultimately leads to the arrest of root and shoot growth in susceptible germinating seedlings.[4][5][6][7]

These application notes provide a detailed protocol for a laboratory-based bioassay to determine the efficacy of this compound on annual grasses. The described petri dish assay is a rapid and reliable method to quantify the dose-dependent inhibitory effects of this compound on seed germination and early seedling growth. This protocol is designed to be adaptable for various annual grass species and can be used for herbicide screening, resistance monitoring, and environmental toxicology studies.

Key Experimental Protocols

Protocol 1: Dose-Response Bioassay of this compound on Annual Grass Seedlings

This protocol outlines the steps for conducting a laboratory bioassay to evaluate the effect of various concentrations of this compound on the germination and early growth of annual grass seeds.

Materials:

  • Technical grade this compound (purity >95%)

  • Acetone (analytical grade)

  • Distilled water

  • Tween® 20 (or other suitable surfactant)

  • Seeds of a susceptible annual grass species (e.g., annual ryegrass (Lolium multiflorum), barnyardgrass (Echinochloa crus-galli))

  • Sterile petri dishes (9 cm diameter)

  • Whatman No. 1 filter paper (or equivalent)

  • Pipettes and sterile tips

  • Forceps

  • Growth chamber with controlled temperature and light

  • Digital calipers

  • Analytical balance

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a 1000 µg/mL stock solution of this compound in acetone. Accurately weigh the required amount of technical grade this compound and dissolve it in the appropriate volume of acetone. Store the stock solution in a sealed, labeled glass vial at 4°C in the dark.

  • Preparation of Treatment Solutions:

    • Perform serial dilutions of the stock solution with distilled water containing 0.05% (v/v) Tween® 20 to obtain a range of test concentrations. A suggested range for a dose-response curve is: 0 (control), 0.01, 0.05, 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.

    • The control solution should contain the same concentration of acetone and Tween® 20 as the highest this compound concentration to account for any potential solvent or surfactant effects.

  • Assay Setup:

    • Aseptically place two layers of sterile filter paper into each petri dish.

    • Pipette 5 mL of the respective treatment solution onto the filter paper in each dish, ensuring the paper is uniformly moistened.

    • Using sterile forceps, place 20-25 seeds of the selected annual grass species evenly on the surface of the moist filter paper.

    • Each treatment, including the control, should be replicated at least three times.

    • Seal the petri dishes with parafilm to prevent moisture loss.

  • Incubation:

    • Place the sealed petri dishes in a growth chamber under controlled conditions. Optimal conditions for many temperate grasses are a 12-hour photoperiod with a light intensity of approximately 150 µmol photons m⁻² s⁻¹, and a day/night temperature of 20/15°C.[2]

  • Data Collection (after 7-10 days):

    • Germination Percentage: Count the number of germinated seeds in each petri dish. A seed is considered germinated when the radicle has emerged. Calculate the germination percentage for each treatment.

    • Root and Shoot Length: Randomly select 10 seedlings from each petri dish. Carefully remove the seedlings and measure the length of the primary root and the shoot using digital calipers.

    • Fresh Weight: After measuring the length, blot the 10 selected seedlings dry and record their total fresh weight using an analytical balance.

    • Dry Weight (Biomass): Place the weighed seedlings in a pre-weighed paper envelope and dry them in an oven at 70°C for 48 hours. Allow them to cool in a desiccator before recording the final dry weight.

Data Analysis:

  • Calculate the mean and standard deviation for each measured parameter (germination percentage, root length, shoot length, fresh weight, and dry weight) for each this compound concentration.

  • Express the root and shoot length and biomass data as a percentage of the control.

  • Plot the percentage inhibition of root length, shoot length, and biomass against the logarithm of the this compound concentration to generate a dose-response curve.

  • From the dose-response curve, calculate the GR₅₀ value (the concentration of this compound that causes a 50% reduction in growth) for each parameter using a suitable non-linear regression model (e.g., log-logistic).

Data Presentation

The quantitative data from the bioassay should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of this compound on Germination of Annual Grass Seeds

This compound Concentration (µg/mL)Mean Germination (%)Standard Deviation% of Control
0 (Control)100
0.01
0.05
0.1
0.5
1.0
5.0
10.0

Table 2: Effect of this compound on Seedling Growth of Annual Grass

This compound Concentration (µg/mL)Mean Root Length (mm)% InhibitionMean Shoot Length (mm)% InhibitionMean Dry Weight (mg)% Inhibition
0 (Control)000
0.01
0.05
0.1
0.5
1.0
5.0
10.0

Visualizations

Fluchloralin_Mode_of_Action This compound This compound Uptake Uptake by emerging shoot and roots This compound->Uptake Binding Binding to Tubulin Uptake->Binding Tubulin Tubulin Dimers Tubulin->Binding Inhibition Inhibition Binding->Inhibition Microtubule Microtubule Polymerization Microtubule->Inhibition CellDivision Cell Division (Mitosis) Inhibition->CellDivision CellElongation Cell Elongation Inhibition->CellElongation Arrest Arrested Growth CellDivision->Arrest CellElongation->Arrest RootGrowth Inhibited Root Growth Arrest->RootGrowth ShootGrowth Inhibited Shoot Growth Arrest->ShootGrowth SeedlingDeath Seedling Death RootGrowth->SeedlingDeath ShootGrowth->SeedlingDeath

Caption: Mode of action of this compound in annual grasses.

Bioassay_Workflow cluster_prep Preparation cluster_setup Assay Setup cluster_incubation Incubation & Data Collection cluster_analysis Data Analysis Stock Prepare this compound Stock Solution Dilutions Create Serial Dilutions Stock->Dilutions Treatment Apply Treatment Solutions Dilutions->Treatment PetriDish Prepare Petri Dishes with Filter Paper PetriDish->Treatment Seeding Place Seeds in Dishes Treatment->Seeding Incubate Incubate in Growth Chamber (7-10 days) Seeding->Incubate Measure Measure Germination, Root/Shoot Length, & Biomass Incubate->Measure Analysis Calculate % Inhibition & Generate Dose-Response Curves Measure->Analysis GR50 Determine GR50 Values Analysis->GR50

Caption: Experimental workflow for this compound bioassay.

References

Application Notes and Protocols for Measuring Fluchloralin Uptake and Translocation in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the techniques and methodologies used to measure the uptake and translocation of Fluchloralin, a dinitroaniline herbicide, in plants. The information is intended to assist in designing and executing robust experimental protocols for herbicide research, crop safety assessment, and environmental fate studies.

Introduction

This compound is a selective, soil-applied herbicide primarily used for the pre-emergence control of annual grasses and some broadleaf weeds. Its efficacy is dependent on its absorption by the root systems of germinating weeds and subsequent translocation to target sites within the plant.[1][2] Understanding the dynamics of this compound uptake and movement is crucial for optimizing its application, evaluating potential crop injury, and assessing its environmental impact. This document outlines key techniques, presents available data for the dinitroaniline herbicide class, and provides detailed experimental protocols.

Key Concepts in this compound Uptake and Translocation

  • Primary Route of Uptake: this compound is predominantly absorbed from the soil by the roots of emerging seedlings.[2][3] Foliar absorption is considered minimal to negligible.[2]

  • Translocation Pathway: Following root uptake, this compound is translocated acropetally, meaning it moves upwards through the plant's xylem vascular tissue.[2] There is minimal basipetal (downward) movement from the shoots to the roots.[4]

Data Presentation: Dinitroaniline Herbicide Uptake and Translocation

While extensive quantitative data specifically for this compound is not widely available in published literature, the following tables summarize representative data for dinitroaniline herbicides, which share a similar mode of action and physicochemical properties.[3] This information can serve as a valuable reference for experimental design and data interpretation.

Table 1: Translocation of Dinitroaniline Herbicides in Plants

Herbicide ClassPlant SpeciesApplication MethodTissue AnalyzedTranslocation (% of Applied)Reference
Dinitroaniline (Trifluralin)Soybean, CottonSoil IncorporationAerial PortionsVery limited (<5% as metabolites)[1]
Dinitroaniline (Profluralin)Monocots & DicotsNot SpecifiedPlant TopsVery limited[1]

Table 2: Analytical Detection Limits for this compound in Plant Tissues

Analytical MethodMatrixLimit of Detection (LOD) / SensitivityReference
Gas Chromatography (GC) with Electron Capture Detector (ECD)Plant Material10-50 ppb[2]
Gas Chromatography (GC) with Nitrogen-Specific Coulson Electrolytic Conductivity DetectionPlant Material10-50 ppb[2]
Gas-Liquid Chromatography (GLC)Cotton and Soybean Foliage, Seed/Grain0.05 ppm (50 ppb)[2]

Mandatory Visualizations

Signaling Pathway of this compound's Mode of Action

This compound's primary mode of action is the inhibition of microtubule formation.[5] It binds to tubulin, the protein subunit of microtubules, preventing their polymerization. This disruption of microtubule dynamics leads to an arrest of mitosis in the metaphase stage, ultimately inhibiting cell division and plant growth.[5]

Fluchloralin_Mode_of_Action cluster_cell Plant Cell This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Tubulin Microtubule_Assembly Microtubule Polymerization This compound->Microtubule_Assembly Inhibits Tubulin->Microtubule_Assembly Microtubules Microtubules Microtubule_Assembly->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Mitosis Mitosis (Metaphase) Mitotic_Spindle->Mitosis Cell_Division Cell Division & Growth Mitosis->Cell_Division

This compound's disruption of microtubule assembly.
Experimental Workflow for Measuring this compound Uptake and Translocation

The following workflow outlines the key steps in a typical study using radiolabeled this compound to quantify its uptake and translocation in plants.

Fluchloralin_Uptake_Workflow cluster_experiment Experimental Procedure cluster_analysis Analysis Plant_Growth 1. Plant Germination & Growth Treatment 2. Application of ¹⁴C-Fluchloralin to Soil Plant_Growth->Treatment Incubation 3. Incubation under Controlled Conditions Treatment->Incubation Harvesting 4. Plant Harvesting at Time Intervals Incubation->Harvesting Separation 5. Separation of Plant into Roots and Shoots Harvesting->Separation LSC 6a. Liquid Scintillation Counting (LSC) Separation->LSC Autoradiography 6b. Autoradiography Separation->Autoradiography GC_MS 6c. GC-MS/HPLC Analysis Separation->GC_MS

Workflow for this compound uptake and translocation studies.

Experimental Protocols

Protocol 1: Plant Uptake and Translocation Study using ¹⁴C-Fluchloralin

This protocol describes a solution culture experiment to quantify the uptake and translocation of this compound using a radiolabeled compound.

Materials:

  • ¹⁴C-labeled this compound (of known specific activity)

  • Test plant species (e.g., soybean, cotton seedlings)

  • Hydroponic growth system (e.g., Hoagland solution)

  • Growth chamber with controlled temperature, light, and humidity

  • Liquid Scintillation Counter (LSC)

  • Biological oxidizer

  • Scintillation vials and cocktail

  • Analytical balance

Procedure:

  • Plant Culture: Germinate and grow seedlings of the chosen plant species in a hydroponic solution until they reach the desired growth stage (e.g., two to three true leaves).

  • Treatment Solution Preparation: Prepare a treatment solution by adding a known concentration of ¹⁴C-Fluchloralin to the hydroponic medium. The final concentration should be relevant to expected environmental concentrations.

  • Exposure: Transfer the plants to the ¹⁴C-Fluchloralin treatment solution. Ensure the roots are fully submerged.

  • Time-Course Harvesting: Harvest plants at predetermined time intervals (e.g., 6, 12, 24, 48, and 72 hours after treatment).

  • Sample Processing:

    • At each harvest point, carefully remove the plants from the treatment solution.

    • Rinse the roots thoroughly with non-radioactive hydroponic solution to remove any surface-adhered ¹⁴C-Fluchloralin.

    • Separate the plants into roots and shoots (stems and leaves).

    • Record the fresh and dry weight of each plant part.

  • Quantification of Radioactivity:

    • Combust the dried plant tissues (roots and shoots separately) using a biological oxidizer.

    • Trap the resulting ¹⁴CO₂ in a suitable scintillation cocktail.

    • Quantify the radioactivity in each sample using a Liquid Scintillation Counter.[6]

  • Data Analysis:

    • Calculate the total amount of ¹⁴C-Fluchloralin absorbed by the plant at each time point.

    • Determine the percentage of absorbed ¹⁴C-Fluchloralin that is translocated to the shoots.

    • Express the results as disintegrations per minute (DPM) per gram of plant tissue (fresh or dry weight).

Protocol 2: Liquid Scintillation Counting (LSC) of Plant Tissues

This protocol provides a general procedure for preparing and analyzing plant samples for radioactivity using LSC.

Materials:

  • Dried plant tissue samples containing ¹⁴C-Fluchloralin

  • Biological oxidizer

  • Scintillation vials (20 mL, glass)

  • Scintillation cocktail (e.g., Ultima Gold™)

  • Liquid Scintillation Counter

Procedure:

  • Sample Combustion: Accurately weigh a portion of the dried and ground plant tissue (e.g., 100-200 mg) into a combustion cone.

  • Oxidation: Place the sample in a biological oxidizer. The instrument will combust the sample at a high temperature, converting the ¹⁴C to ¹⁴CO₂.

  • Trapping: The ¹⁴CO₂ is automatically flushed into a scintillation vial containing a CO₂-trapping scintillation cocktail.

  • Counting:

    • Place the scintillation vial in the LSC.

    • Allow the sample to dark-adapt for at least 30 minutes to reduce chemiluminescence.

    • Count the sample for a sufficient time to obtain statistically reliable data.

    • The LSC will report the radioactivity in counts per minute (CPM) or disintegrations per minute (DPM) after quench correction.[6]

Protocol 3: Gas Chromatography (GC) Analysis of this compound Residues in Plant Tissues

This protocol outlines a method for the extraction and quantification of this compound residues in plant material using Gas Chromatography.

Materials:

  • Plant tissue samples (roots, shoots)

  • Homogenizer or blender

  • Extraction solvent (e.g., acetonitrile or methanol)

  • Anhydrous sodium sulfate

  • Solid Phase Extraction (SPE) cartridges for cleanup (if necessary)

  • Gas Chromatograph (GC) with an Electron Capture Detector (ECD) or a Nitrogen-Phosphorus Detector (NPD)

  • This compound analytical standard

  • Rotary evaporator

Procedure:

  • Sample Homogenization: Weigh a representative sample of the plant tissue (e.g., 10-20 g) and homogenize it with a suitable volume of extraction solvent.

  • Extraction:

    • Blend the sample with the solvent for 2-3 minutes.

    • Filter the extract through anhydrous sodium sulfate to remove water.

    • Repeat the extraction process twice more with fresh solvent.

    • Combine the filtrates.

  • Concentration: Concentrate the combined extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.

  • Cleanup (if necessary): If the sample extract contains interfering compounds, perform a cleanup step using Solid Phase Extraction (SPE).

  • GC Analysis:

    • Inject an aliquot of the final extract into the GC-ECD or GC-NPD system.

    • Use a suitable capillary column for separation (e.g., DB-5 or equivalent).

    • Set the oven temperature program, injector temperature, and detector temperature to achieve optimal separation and detection of this compound.

  • Quantification:

    • Prepare a calibration curve using a series of this compound analytical standards of known concentrations.

    • Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve.[7]

Conclusion

The methodologies described in these application notes provide a robust framework for investigating the uptake and translocation of this compound in plants. The use of radiolabeled compounds coupled with techniques like Liquid Scintillation Counting and autoradiography offers sensitive and quantitative means to track the fate of the herbicide within the plant. Chromatographic methods such as Gas Chromatography are essential for residue analysis. A thorough understanding of these techniques is critical for researchers and professionals in the fields of weed science, plant physiology, and environmental toxicology.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Fluchloralin Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for investigating and overcoming fluchloralin resistance in common weed species.

Section 1: FAQs - Understanding this compound Resistance

Q1: What is the mechanism of action for this compound?

This compound is a dinitroaniline herbicide (WSSA Group 3).[1] Its primary mechanism of action is the inhibition of microtubule assembly in plant cells.[1] It binds to tubulin proteins, preventing their polymerization into microtubules.[1][2] This disruption halts critical cellular processes like mitosis and cell division, ultimately stopping root and shoot growth in susceptible plants, especially during germination.[1][3]

Q2: How do weeds develop resistance to this compound and other dinitroanilines?

Weed populations develop resistance through two primary mechanisms: Target-Site Resistance (TSR) and Non-Target-Site Resistance (NTSR).[2][3][4]

  • Target-Site Resistance (TSR): This is the most common mechanism for dinitroaniline resistance and involves genetic mutations in the genes encoding α-tubulin, the herbicide's target protein.[2][5] These mutations alter the herbicide's binding site, reducing its ability to disrupt microtubule formation without impairing the tubulin's normal function.[6]

  • Non-Target-Site Resistance (NTSR): This mechanism prevents a lethal dose of the herbicide from reaching the target site.[7][8] For dinitroanilines, NTSR is primarily due to enhanced herbicide metabolism, where enzymes such as cytochrome P450 monooxygenases rapidly break down the herbicide into non-toxic substances.[2][5][9] Reduced herbicide absorption or translocation has not been identified as a significant NTSR mechanism for dinitroanilines.[2]

Q3: Is this compound resistance a dominant or recessive trait?

In several documented cases, such as in Eleusine indica (goosegrass) and Setaria viridis (green foxtail), target-site resistance to dinitroaniline herbicides has been shown to be a recessive genetic trait.[2] This recessive nature, combined with potential fitness costs associated with some resistance mutations, may contribute to the relatively slow evolution of resistance to this herbicide group compared to others.[2][9]

Section 2: Troubleshooting Guide - Common Experimental Issues

Q1: My whole-plant dose-response assay is showing inconsistent results or no clear distinction between suspected resistant (R) and susceptible (S) populations. What could be wrong?

  • Seed Dormancy/Viability: Ensure seeds from both R and S populations have broken dormancy and have similar germination rates. Uneven germination can lead to variable plant sizes at the time of treatment, affecting results.

  • Herbicide Application: this compound is a pre-emergence herbicide with low water solubility that is prone to loss through volatilization.[5] Ensure it is properly incorporated into the soil or growth medium for consistent exposure. For post-emergence assays, ensure uniform spray coverage and appropriate environmental conditions (temperature, humidity).

  • Plant Growth Stage: Treat plants at a consistent and early growth stage (e.g., two-to-three leaf stage). Older plants may exhibit natural tolerance that can mask true genetic resistance.

  • Incorrect Dose Range: Your selected dose range may be too high or too low. A preliminary range-finding experiment is recommended. The dose range should bracket the expected GR₅₀ (50% growth reduction) values for both R and S populations. Ideally, you need doses that cause 0-10% and 90-100% inhibition.[10]

  • Low-Level Resistance: The population may have a low level of resistance that is difficult to distinguish in whole-plant assays. Consider more sensitive assays, such as root-growth inhibition in agar or hydroponics.

Q2: I have confirmed resistance with a dose-response assay. How can I determine if it is Target-Site (TSR) or Non-Target-Site (NTSR) resistance?

This requires a two-pronged approach involving molecular and biochemical techniques.

  • Check for TSR: Sequence the α-tubulin genes from both R and S plants. Compare the sequences to identify known resistance-conferring mutations (see Table 1) or novel mutations in the resistant individuals.

  • Check for NTSR (Metabolism-based): Conduct a synergist study. Pre-treat the resistant plants with an inhibitor of cytochrome P450 enzymes, such as malathion or phorate, before applying this compound.[2][4] If the resistance is metabolism-based, the P450 inhibitor will block the herbicide's detoxification, making the resistant plants significantly more susceptible to this compound. A partial or full reversal of resistance in the presence of the synergist strongly indicates NTSR.[2]

Q3: I am trying to sequence the α-tubulin gene, but I'm having trouble amplifying it via PCR.

  • Primer Design: Tubulin is encoded by a multi-gene family.[2] Your primers may not be specific enough or may be amplifying multiple isoforms, leading to poor sequencing results. Design primers based on conserved regions of the α-tubulin gene from closely related species.

  • DNA Quality: Ensure you are using high-quality genomic DNA. Contaminants from plant secondary metabolites can inhibit PCR.

  • PCR Conditions: Optimize the PCR annealing temperature and extension time. Using a high-fidelity polymerase is crucial to avoid introducing errors during amplification.

Section 3: Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Assay for this compound Resistance

This protocol is designed to quantify the level of resistance in a suspected weed population.

1. Plant Preparation:

  • Germinate seeds of both the suspected resistant (R) and a known susceptible (S) population of the same weed species in petri dishes or seed trays.
  • Once germinated, transplant uniform seedlings (e.g., at the one-leaf stage) into individual pots filled with a standard potting mix.
  • Grow plants in a controlled environment (greenhouse or growth chamber) with consistent temperature, light, and humidity until they reach the two-to-three leaf stage.

2. Herbicide Preparation:

  • Prepare a stock solution of a commercial formulation of this compound.
  • Perform a serial dilution to create a range of 6-8 treatment doses, plus a non-treated control (0 dose). The dose range should be chosen based on the recommended field rate and preliminary tests to ensure it covers the full response curve for both S and R populations.

3. Herbicide Application:

  • Arrange the pots in a randomized complete block design.
  • Apply the herbicide treatments using a calibrated laboratory track sprayer to ensure uniform application.
  • For pre-emergence application, apply the herbicide to the soil surface and incorporate it lightly or water it in, following label recommendations.

4. Data Collection and Analysis:

  • Return plants to the controlled environment.
  • After 21-28 days, assess plant response by recording survival rates and measuring the above-ground fresh or dry weight for each plant.
  • Express the biomass data as a percentage of the non-treated control for each population.
  • Analyze the data using a non-linear regression model (e.g., a four-parameter log-logistic function) to plot the dose-response curves.[10]
  • From the curves, determine the dose required to cause 50% growth reduction (GR₅₀) for both the R and S populations.[11]
  • Calculate the Resistance Index (RI) as: RI = GR₅₀ (Resistant Population) / GR₅₀ (Susceptible Population) .

Protocol 2: Differentiating Target-Site vs. Metabolism-Based Resistance

This workflow follows a confirmed resistance diagnosis from Protocol 1.

Part A: Investigating Metabolism-Based NTSR using a Synergist

  • Grow R and S plants to the two-to-three leaf stage as described in Protocol 1.

  • Select two this compound doses: one that is sublethal to the R population and one that is lethal to the S population.

  • Prepare a solution of a cytochrome P450 inhibitor (e.g., malathion).

  • Treat a subset of the R population with the P450 inhibitor 1-2 hours before the this compound application.

  • Apply the selected this compound doses to the following groups:

    • S plants (this compound only)

    • R plants (this compound only)

    • R plants (P450 inhibitor + this compound)

  • Include appropriate controls (untreated, P450 inhibitor only).

  • Assess plant injury or survival after 21 days. A significant increase in this compound efficacy on the R plants pre-treated with the synergist indicates metabolism-based NTSR.[4]

Part B: Investigating TSR via Gene Sequencing

  • From a separate set of untreated R and S plants, harvest fresh young leaf tissue.

  • Extract high-quality genomic DNA from at least 5-10 individuals from each population.

  • Design PCR primers to amplify the coding regions of the α-tubulin gene(s).

  • Perform PCR using a high-fidelity DNA polymerase.

  • Purify the PCR products and send them for Sanger sequencing.

  • Align the resulting sequences from the R and S individuals and compare them to a reference sequence to identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions.

  • Compare any identified substitutions to those known to confer dinitroaniline resistance (see Table 1).

Section 4: Data Presentation & Interpretation

Quantitative data from resistance studies should be summarized for clear comparison.

Table 1: Known Amino Acid Substitutions in α-Tubulin Conferring Dinitroaniline Resistance

This table lists mutations identified in various weed species that confer target-site resistance.

Weed SpeciesAmino Acid SubstitutionReference(s)
Eleusine indica (Goosegrass)Thr-239-Ile[2][12]
Met-268-Thr[2][12]
Setaria viridis (Green Foxtail)Leu-136-Phe[2][12]
Thr-239-Ile[2][12]
Lolium rigidum (Annual Ryegrass)Arg-243-Met[2][13]
Arg-243-Lys[12][13]
Alopecurus aequalisVal-202-Phe[12]
Leu-125-Met / Leu-136-Phe[12]

Table 2: Example of Dose-Response Data and Resistance Index (RI) Calculation

This table shows hypothetical data from a whole-plant assay to illustrate the calculation of the Resistance Index.

PopulationGR₅₀ (g a.i./ha)Resistance Index (RI)Level of Resistance
Susceptible (S)120--
Resistant (R)1,0809.0 (1080 / 120)High

Section 5: Visualizations (Diagrams)

G Figure 1: Experimental Workflow for this compound Resistance Investigation A Field Observation: Poor weed control with this compound B Seed Collection: Collect seeds from suspected resistant (R) and known susceptible (S) populations A->B C Whole-Plant Dose-Response Assay (Protocol 1) B->C D Resistance Confirmed? (RI > 2.0) C->D E No significant resistance. Troubleshoot application, environmental factors, etc. D->E No F Investigate Mechanism D->F Yes G Synergist Assay (e.g., with Malathion) F->G H α-tubulin Gene Sequencing F->H I Resistance Reversed? G->I J Mutation Found? H->J I->J No K Conclusion: NTSR (Metabolism-based) is likely mechanism I->K Yes M Conclusion: Complex resistance (TSR + NTSR) or novel mechanism I:e->M:w Yes J->I No L Conclusion: TSR is likely mechanism J->L Yes J->M Yes

Figure 1: Workflow for this compound resistance diagnosis.

G Figure 2: Mechanisms of this compound Resistance cluster_0 Susceptible Weed Cell cluster_1 Resistant Weed Cell S_Herb This compound Enters Cell S_Tubulin α/β Tubulin Dimers S_Herb->S_Tubulin Binds S_MT Microtubule Assembly S_Tubulin->S_MT S_Result Microtubules DISRUPTED Cell Division Fails --> Plant Death S_MT->S_Result R_Herb This compound Enters Cell R_Tubulin Mutated α-Tubulin R_Herb->R_Tubulin Binding Prevented R_Metabolism Enhanced Metabolism (e.g., P450s) R_Herb->R_Metabolism Detoxified R_TSR Target-Site Resistance (TSR) R_NTSR Non-Target-Site Resistance (NTSR) R_MT Microtubule Assembly R_Tubulin->R_MT R_Result Microtubules form normally --> Plant Survives R_MT->R_Result R_Metabolites Inactive Metabolites R_Metabolism->R_Metabolites R_Metabolites->R_Tubulin Reduced Herbicide Reaches Target

Figure 2: Comparison of susceptible vs. resistant mechanisms.

G Figure 3: Management Strategies Decision Tree A This compound Resistance Confirmed in a Weed Population B What is the Mechanism? A->B C Target-Site Resistance (TSR) (α-tubulin mutation) B->C TSR D Non-Target-Site Resistance (NTSR) (Enhanced Metabolism) B->D NTSR E Unknown / Both B->E Both / Unknown F Primary Strategy: Rotate to different Mode of Action (MoA). Avoid other Group 3 herbicides. C->F G Consider herbicides less prone to metabolic cross-resistance. Tank-mix with different MoAs. D->G H Implement a robust, multi-tactic Integrated Weed Management (IWM) program. Assume worst-case cross-resistance. E->H I Secondary Strategy (All Cases): - Use full labeled herbicide rates. - Implement cultural controls (tillage, crop rotation). - Prevent seed set of surviving weeds. F->I G->I H->I

Figure 3: Decision tree for managing this compound resistance.

Section 6: Strategies for Overcoming Resistance

Once the presence and mechanism of this compound resistance are understood, researchers can devise effective management strategies.

Q1: How can I control a weed population with confirmed Target-Site Resistance (TSR) to this compound?

Q2: How should I manage Non-Target-Site Resistance (NTSR)?

NTSR based on enhanced metabolism is more challenging, as it can confer cross-resistance to herbicides from different chemical families and modes of action.[16]

  • Herbicide Mixtures and Rotations: Rotate and use tank-mixes of herbicides with different modes of action that are not easily metabolized by the same enzymatic pathway.[4] For example, computer modeling has shown that mixtures of trifluralin with prosulfocarb or pyroxasulfone can delay and mitigate resistance.[4]

  • Use Robust Rates: Always apply herbicides at the full, recommended label rate to control as much of the population as possible.

Q3: What are the best long-term strategies to prevent the spread of resistance?

The most sustainable approach is a robust Integrated Weed Management (IWM) program that reduces the selection pressure from any single control method.[7]

  • Crop Rotation: Alternating crops allows for the rotation of different herbicide groups and cultivation timings.

  • Cultural and Mechanical Control: Incorporate practices like tillage to disrupt the weed life cycle, cover crops to suppress weed emergence, and managing weed seeds at harvest to reduce the seed bank.[8][17]

  • Scouting and Monitoring: Regularly monitor fields to identify control failures early and prevent the spread of resistant patches.[18]

References

Fluchloralin Persistence & Degradation in Soil: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the factors influencing the persistence and degradation of the herbicide fluchloralin in soil. This resource includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data summaries to assist in experimental design and interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during the study of this compound's environmental fate.

Q1: My this compound degradation rates are highly variable between seemingly identical soil samples. What could be the cause?

A1: Several factors can contribute to variability in degradation rates even in controlled laboratory settings:

  • Non-uniform Soil Characteristics: Ensure your soil samples are thoroughly homogenized. Micro-scale variations in organic matter content, microbial populations, and soil texture can lead to different degradation rates.

  • Moisture Content Fluctuations: Inconsistent moisture levels can significantly impact microbial activity, a primary driver of this compound degradation.[1][2][3] Ensure uniform and constant moisture content in all experimental units.

  • Temperature Gradients: Small temperature differences within an incubator or between samples can alter the rate of both microbial and chemical degradation processes.[1][2][3] Monitor and control temperature closely.

  • Inconsistent Microbial Inoculum: If using microbial cultures, ensure the inoculum is evenly distributed throughout the soil samples.

Q2: I am observing a much faster degradation of this compound in my field studies than in my aerobic laboratory incubations. Why is this happening?

A2: This is a common observation and is likely due to the influence of anaerobic conditions and photodegradation in the field:

  • Anaerobic Degradation: this compound degrades significantly faster in anaerobic (oxygen-depleted), flooded soil conditions compared to aerobic environments.[4][5][6][7][8] Field soils, especially after rainfall or irrigation, can have anaerobic pockets that accelerate degradation.

  • Photodegradation: this compound is susceptible to degradation by sunlight (photodegradation).[1][7][8] If the herbicide is not properly incorporated into the soil, exposure to sunlight on the soil surface can lead to rapid breakdown, a factor often absent in laboratory incubation studies.

Q3: My extraction efficiency for this compound from high-clay or high-organic matter soils is low and inconsistent. How can I improve this?

A3: this compound can bind strongly to soil colloids, particularly clay and organic matter, making extraction challenging.[8] Consider the following troubleshooting steps:

  • Increase Extraction Time and Vigor: Longer shaking or vortexing times can improve the desorption of this compound from soil particles.

  • Optimize Solvent System: While acetonitrile is commonly used in methods like QuEChERS, you may need to experiment with solvent mixtures to improve extraction from your specific soil type.

  • Use a More Rigorous Extraction Technique: For tightly bound residues, techniques like Accelerated Solvent Extraction (ASE) or Soxhlet extraction may be necessary.[7][9]

  • Sample Hydration: For dry soil samples, adding water and allowing the sample to hydrate before adding the extraction solvent can improve recovery.

Q4: I am having trouble detecting and quantifying this compound and its metabolites. What are some key considerations for the analytical methodology?

A4: Accurate quantification requires a robust analytical method. Here are some key points:

  • Choice of Detector: For gas chromatography (GC), an Electron Capture Detector (ECD) is highly sensitive to the halogenated structure of this compound.[7] Mass Spectrometry (MS) detectors (GC-MS or GC-MS/MS) offer higher selectivity and confirmation of the analyte's identity.[10][11]

  • Matrix Effects: Soil extracts can contain co-extracted substances that interfere with the analysis. A cleanup step, such as dispersive solid-phase extraction (dSPE) in the QuEChERS method, is crucial to remove these interferences.[12] Using matrix-matched standards for calibration is also essential to compensate for any remaining matrix effects.

  • Metabolite Analysis: this compound degradation products include partially dealkylated and reduced forms.[4][5][6] Your analytical method should be capable of separating and detecting these metabolites, which may have different chemical properties than the parent compound.

Quantitative Data Summary

The persistence of this compound in soil, often expressed as its half-life (DT50), is influenced by a variety of soil and environmental factors. The following tables summarize quantitative data on this compound's half-life under different conditions.

Soil ConditionSoil TypeThis compound Half-Life (DT50)Reference
Aerobic (Field Capacity)Clay Loam52 days[7]
Anaerobic (Flooded)Clay Loam8 days[7]
Not SpecifiedNot Specified<32 to 120 days[13]

Note: The half-life of this compound can vary significantly based on the specific properties of the soil and the prevailing environmental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound persistence and degradation in soil.

Protocol 1: this compound Residue Analysis in Soil using QuEChERS and GC-MS

This protocol outlines a method for the extraction and analysis of this compound from soil samples based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

1. Sample Preparation and Extraction:

a. Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. For dry soil, use 3 g and add 7 mL of deionized water, vortex, and let it hydrate for 30 minutes.[14] b. Add 10 mL of acetonitrile to the centrifuge tube. c. Add an appropriate internal standard. d. Tightly cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and extraction. e. Add the contents of a QuEChERS extraction salt packet (e.g., containing magnesium sulfate and sodium acetate) to the tube. f. Immediately cap and shake vigorously for 1 minute. g. Centrifuge the tube at ≥3000 x g for 5 minutes.

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

a. Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing a cleanup sorbent (e.g., PSA and magnesium sulfate). b. Vortex for 30 seconds. c. Centrifuge at a high speed (e.g., 10,000 x g) for 2 minutes. d. The resulting supernatant is the final extract for analysis.

3. GC-MS Analysis:

a. Gas Chromatograph (GC) Conditions:

  • Column: A non-polar or semi-polar capillary column suitable for pesticide analysis (e.g., a DB-5ms or equivalent).
  • Inlet Temperature: 250 °C.
  • Carrier Gas: Helium at a constant flow rate.
  • Oven Temperature Program: An optimized temperature ramp to ensure good separation of this compound and its metabolites from matrix components. b. Mass Spectrometer (MS) Conditions:
  • Ionization Mode: Electron Ionization (EI).
  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis and enhanced sensitivity, or full scan mode for metabolite identification.
  • Quantification: Use matrix-matched calibration curves for accurate quantification.

Protocol 2: Soil Bioassay for Assessing this compound Persistence

A soil bioassay is a simple and cost-effective method to determine if biologically active herbicide residues are present in the soil.

1. Soil Sampling:

a. Collect representative soil samples from the field of interest. Sample from multiple locations and to the depth of the plow layer. b. Collect a control soil sample from an area known to be free of this compound.

2. Bioassay Setup:

a. Fill several pots with the field soil and the control soil. b. To a subset of the control soil pots, add a known, low concentration of this compound to serve as a positive control. c. Plant seeds of a sensitive indicator species (e.g., oats, sorghum) in each pot.[15]

3. Incubation and Observation:

a. Place the pots in a greenhouse or growth chamber with adequate light and temperature. b. Water the pots as needed. c. Observe the plants for signs of herbicide injury over a period of 2-3 weeks. Symptoms of dinitroaniline herbicide injury include stunted growth and swollen, brittle roots. d. Compare the growth of the plants in the field soil to the control and positive control pots to assess the level of residual herbicide activity.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of this compound in soil.

fluchloralin_factors cluster_factors Influencing Factors This compound This compound in Soil persistence Persistence (Increased Half-Life) This compound->persistence degradation Degradation (Decreased Half-Life) This compound->degradation soil_props Soil Properties soil_props->persistence High Clay & Organic Matter soil_props->degradation Low Clay & Organic Matter environmental Environmental Conditions environmental->persistence Low Temperature & Moisture environmental->degradation High Temperature & Moisture environmental->degradation Sunlight (Photodegradation) environmental->degradation Anaerobic Conditions microbial Microbial Activity microbial->persistence Low Microbial Population microbial->degradation High Microbial Population

Caption: Factors influencing this compound persistence and degradation in soil.

experimental_workflow start Start: Soil Sample Collection extraction Extraction (e.g., QuEChERS) start->extraction cleanup Cleanup (dSPE) extraction->cleanup analysis GC-MS Analysis cleanup->analysis data Data Processing & Quantification analysis->data end End: Report Half-Life & Degradation Products data->end

Caption: A typical experimental workflow for this compound residue analysis in soil.

References

Technical Support Center: Mitigating Fluchloralin Phytotoxicity in Sensitive Non-Target Crops

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address fluchloralin phytotoxicity in sensitive non-target crops during experimental procedures.

Troubleshooting Guide

This guide is designed to help users identify and resolve specific issues related to this compound phytotoxicity in their experiments.

Issue 1: My non-target crops are showing signs of stress after this compound application. How can I confirm it is this compound phytotoxicity?

Answer:

This compound phytotoxicity manifests through a variety of symptoms. You can look for the following indicators to confirm if your non-target crops are affected:

  • Visual Symptoms:

    • Stunted Growth: Plants may show a significant reduction in overall size and vigor.[1]

    • Leaf Abnormalities: Look for chlorosis (yellowing), necrosis (tissue death), leaf burn, and distortion such as curling or cupping.[2][3][4] Symptoms often appear on new growth first.[3]

    • Root System Damage: Since this compound is a microtubule assembly inhibitor, it severely affects root development, leading to stunted and thickened roots.[5][6]

  • Pattern of Damage:

    • Phytotoxicity symptoms often appear uniformly across a treated area shortly after application (within 1-7 days).[2]

    • Unlike diseases, the symptoms will not spread to other plants over time.[7]

    • New growth on affected plants may eventually appear healthy as the plant metabolizes the herbicide.[2][7]

Issue 2: I am planning an experiment with a sensitive crop in a this compound-treated area. How can I prevent or reduce phytotoxicity?

Answer:

Several strategies can be employed to mitigate this compound phytotoxicity. Consider the following approaches for your experimental design:

  • Use of Safeners: Herbicide safeners are chemical agents that protect crops from herbicide injury without compromising weed control efficacy.[8] They work by enhancing the crop's natural detoxification pathways, often by inducing the activity of enzymes like glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases.[9][10]

  • Soil Amendments with Biochar: Biochar, a carbon-rich material, can be added to the soil to adsorb this compound, reducing its bioavailability to non-target plants.[11][12][13] Biochar can also promote the growth of beneficial soil microbes that aid in herbicide degradation.[11][12]

  • Promoting Microbial Degradation: this compound is degraded by soil microorganisms, and this process is faster under anaerobic (flooded) conditions and in the presence of organic matter.[14][15][16][17] Enhancing the microbial activity in your experimental setup can accelerate the breakdown of this compound residues. Certain bacterial strains, like Pseudomonas resinovorans, have been identified as effective degraders of dinitroaniline herbicides.[18]

Issue 3: I want to test the effectiveness of a safener or a soil amendment in my experiment. What is a suitable experimental protocol?

Answer:

A well-designed experiment is crucial for evaluating the efficacy of any mitigation strategy. Below are generalized protocols for testing safeners and soil amendments.

Experimental Protocol: Testing a Herbicide Safener

Objective: To determine the effectiveness of a chemical safener in protecting a sensitive crop from this compound phytotoxicity.

Materials:

  • Sensitive crop seeds

  • This compound herbicide

  • Experimental safener

  • Pots or designated field plots

  • Controlled environment chamber or greenhouse

Methodology:

  • Seed Treatment (if applicable): Treat the seeds of the sensitive crop with the safener at various concentrations according to the manufacturer's instructions or your experimental design.[8] Include an untreated control group.

  • Sowing: Sow the treated and untreated seeds in pots or field plots with a suitable growth medium.

  • Herbicide Application: Apply this compound at a predetermined rate to the soil surface before the emergence of the crop (pre-emergence application).[19] Ensure a control group with no this compound application.

  • Experimental Conditions: Maintain optimal growing conditions (light, temperature, water) for the crop.

  • Data Collection:

    • Record seedling emergence daily.

    • Measure plant height and root length at regular intervals.

    • Assess visual phytotoxicity symptoms (stunting, chlorosis, necrosis) using a rating scale.

    • At the end of the experiment, measure the biomass (fresh and dry weight) of the shoots and roots.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the safener's protective effect.

Experimental Protocol: Evaluating a Soil Amendment (e.g., Biochar)

Objective: To assess the ability of a soil amendment to reduce this compound phytotoxicity.

Materials:

  • Sensitive crop seeds

  • This compound herbicide

  • Soil amendment (e.g., biochar)

  • Pots or designated field plots

  • Growth medium (soil)

Methodology:

  • Soil Preparation: Incorporate the soil amendment into the growth medium at different application rates (e.g., % w/w). Include an unamended control group.

  • Herbicide Application: Apply this compound to the amended and unamended soil and incorporate it into the top layer.

  • Sowing: Sow the seeds of the sensitive crop in the treated pots or plots.

  • Experimental Conditions: Maintain optimal growing conditions.

  • Data Collection:

    • Monitor and record seedling emergence.

    • Measure plant growth parameters (height, root length, biomass) as described in the safener protocol.

    • Assess visual phytotoxicity symptoms.

  • Statistical Analysis: Perform statistical analysis to compare the growth and health of plants in amended versus unamended, herbicide-treated soil.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a dinitroaniline herbicide that acts as a microtubule assembly inhibitor.[5][6] It binds to tubulin, the protein subunit of microtubules, preventing their polymerization.[5][6] This disruption of microtubule formation interferes with cell division (mitosis), leading to the inhibition of root and shoot growth in susceptible plants.[5][6][20]

Q2: Which crops are particularly sensitive to this compound?

A2: Several crops are known to be sensitive to this compound, including beets, sorghum, spinach, and oats.[6] Phytotoxic effects have also been reported in Indian mustard.[6]

Q3: How does this compound behave in the soil?

A3: this compound is typically applied to the soil and incorporated.[19] It has a tendency to be adsorbed by soil particles, especially organic matter and clay, which can make it less available for plant uptake.[21] Its persistence in soil can range from 3 to 6 months, with a half-life of 12 to 46 days, depending on factors like temperature and soil type.[20] Degradation is primarily carried out by soil microorganisms and is more rapid in anaerobic (low oxygen) conditions.[14][15][16][17]

Q4: What is the role of Glutathione S-Transferases (GSTs) in herbicide detoxification?

A4: Glutathione S-transferases (GSTs) are a family of enzymes that play a critical role in the detoxification of various toxic compounds in plants, including herbicides.[22][9] They catalyze the conjugation of glutathione (a tripeptide antioxidant) to the herbicide molecule, a process that generally renders the herbicide non-toxic.[22][9][23] The resulting conjugate is then sequestered into the vacuole for further degradation.[22][9] Herbicide safeners often function by increasing the expression and activity of GSTs in the crop plant.[22][9][10]

Q5: Can biochar be used to remediate this compound-contaminated soil?

A5: Yes, biochar has shown promise in mitigating herbicide pollution.[11] Its porous structure and high surface area allow it to adsorb herbicides like this compound, reducing their concentration in the soil solution and thus their availability to plants.[11][12][13] Additionally, biochar can enhance soil microbial communities, which can contribute to the faster degradation of the herbicide.[11][12]

Data Presentation

Table 1: Summary of this compound Degradation under Different Soil Conditions

Soil ConditionDegradation RateHalf-life (approx.)Reference(s)
AerobicSlower19 - 132 days[17]
Anaerobic (Flooded)Faster7 - 27 days[14][15][16][17]
Anaerobic with Organic MatterEnhanced< 7 days (in some studies)[14][15][16]

Visualizations

Fluchloralin_Mode_of_Action This compound This compound Tubulin Tubulin Dimers This compound->Tubulin Binds to Microtubule_Assembly Microtubule Assembly This compound->Microtubule_Assembly Inhibits Tubulin->Microtubule_Assembly Polymerize into Cell_Division Cell Division (Mitosis) Microtubule_Assembly->Cell_Division Essential for Root_Shoot_Growth Root & Shoot Growth Cell_Division->Root_Shoot_Growth Leads to

Caption: this compound's mode of action: inhibition of microtubule assembly.

Herbicide_Detoxification_Pathway cluster_cell Plant Cell Herbicide Herbicide (this compound) Conjugate Herbicide-GSH Conjugate (Non-toxic) Herbicide->Conjugate GST Glutathione S-Transferase (GST) GST->Conjugate Catalyzes GSH Glutathione (GSH) GSH->Conjugate Vacuole Vacuole Conjugate->Vacuole Transported to Safener Herbicide Safener Safener->GST Induces/Enhances Activity

Caption: Role of safeners in enhancing herbicide detoxification via GST pathway.

Experimental_Workflow_Safener_Testing Experimental Workflow for Safener Efficacy Testing start Start seed_treatment Seed Treatment with Safener (and Untreated Control) start->seed_treatment sowing Sow Seeds in Pots/Plots seed_treatment->sowing herbicide_application Apply this compound (Pre-emergence) sowing->herbicide_application incubation Grow under Controlled Conditions herbicide_application->incubation data_collection Data Collection (Emergence, Growth, Symptoms) incubation->data_collection analysis Statistical Analysis data_collection->analysis end End analysis->end

Caption: Workflow for testing the efficacy of a herbicide safener.

References

Optimizing soil incorporation depth for maximum Fluchloralin efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal soil incorporation depth for maximizing Fluchloralin efficacy. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental setups.

Troubleshooting Guide

Q1: We applied this compound according to the recommended rate, but weed control is poor. What could be the cause?

A1: Poor weed control with this compound can stem from several factors related to its application and environmental conditions. As a pre-plant, soil-incorporated herbicide, its efficacy is tightly linked to proper incorporation and soil dynamics. Here are the primary aspects to investigate:

  • Improper Incorporation Depth: this compound requires thorough mixing into the top 2 to 3 inches of soil to be effective. Shallow incorporation (less than 1 inch) can lead to herbicide loss through volatilization and photodegradation, while incorporation that is too deep (beyond 3 inches) can dilute the herbicide, reducing its concentration in the weed germination zone.

  • Soil Conditions:

    • High Organic Matter: Soils with high organic matter content can adsorb this compound, making it less available for weed uptake. Higher application rates may be necessary for such soils.

    • Soil Moisture: this compound requires adequate soil moisture for activation. In dry soil conditions, its efficacy will be reduced. Conversely, excessive moisture, such as in flooded conditions, can lead to faster degradation of the herbicide.

  • Environmental Factors:

    • Temperature: Warm and moist conditions generally favor the microbial degradation of this compound, which can reduce its persistence and efficacy.

  • Weed Spectrum: this compound is effective against annual grasses and some broadleaf weeds. Ensure the target weeds are listed as susceptible on the product label.

Q2: We've observed inconsistent weed control across our experimental plots. What could explain this variability?

A2: Inconsistent weed control, often appearing as "streaking," is a common issue with soil-incorporated herbicides and can be attributed to the following:

  • Non-uniform Application and Incorporation: If the herbicide is not applied uniformly across the soil surface or if the incorporation method fails to mix it evenly within the topsoil, you will see areas with good weed control and areas with weed escapes. Two-pass incorporation, with the second pass at an angle to the first, is often recommended to ensure even distribution.

  • Variable Soil Characteristics: Variations in soil texture, organic matter content, and moisture levels across the experimental field can lead to differential this compound activity. It is crucial to characterize the soil of your plots to account for this variability.

  • Uneven Crop Residue: A thick layer of crop residue on the soil surface can intercept the herbicide spray, preventing it from reaching the soil and resulting in patchy weed control.

Q3: We suspect herbicide carryover from our this compound application is affecting the subsequent crop. How can we confirm this and what can be done?

A3: this compound has moderate persistence in the soil, with a half-life that can range from a few weeks to several months depending on environmental conditions. To address potential carryover issues:

  • Conduct a Bioassay: A simple bioassay can help determine if herbicidal residues are present at levels that could harm sensitive rotational crops. This involves collecting soil from the suspected area and planting a sensitive indicator species (e.g., oats, sorghum). Observe the germination and growth of these plants for any signs of injury.

  • Review Rotational Crop Restrictions: Always consult the this compound product label for specific guidance on safe intervals for planting rotational crops.

  • Factors Influencing Carryover: Carryover is more likely in dry and cool conditions, which slow down the microbial degradation of the herbicide.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action for this compound?

A1: this compound is a dinitroaniline herbicide that acts by inhibiting microtubule assembly in plant cells. This disruption of microtubule formation interferes with cell division (mitosis), leading to the death of susceptible weeds shortly after germination.

Q2: Why is soil incorporation necessary for this compound?

A2: Soil incorporation is critical for this compound for two main reasons:

  • To prevent degradation: this compound is susceptible to photodegradation (breakdown by sunlight) and volatilization (loss as a gas) if left on the soil surface.

  • To position the herbicide: For this compound to be effective, it must be present in the soil zone where weed seeds germinate so it can be absorbed by the emerging roots and shoots.

Q3: How does soil organic matter affect this compound's efficacy?

Q4: What is the half-life of this compound in soil?

A4: The half-life of this compound in soil is variable and depends on several environmental factors. It can range from approximately 32 to 120 days. Degradation is faster in warm, moist, and anaerobic (flooded) conditions and is primarily driven by microbial activity.

Data Presentation

Table 1: this compound Half-Life in Different Soil Conditions

Soil TypeMoisture ConditionOrganic Matter (%)TemperatureHalf-Life (Days)Reference
Clay LoamField Capacity4.2Not Specified52
Clay LoamFlooded4.2Not Specified8
Loamy SoilNot SpecifiedNot SpecifiedNot Specified42.4 - 45.6
Sandy LoamNot SpecifiedNot SpecifiedNot Specified42.4 - 45.6

Table 2: this compound Soil Adsorption and Mobility

ParameterValueInterpretationReference
Koc (Soil Organic Carbon Partition Coefficient)150 - 550Moderate to low mobility in soil
Kd (Soil Adsorption Coefficient)1.4 - 17.1Indicates strong adsorption to clay and organic matter

Experimental Protocols

Protocol for Determining the Optimal Soil Incorporation Depth of this compound

This protocol outlines a greenhouse experiment to evaluate the efficacy of this compound at different soil incorporation depths.

1. Materials:

  • This compound emulsifiable concentrate (EC) formulation.

  • Pots (e.g., 0.5 L plastic pots).

  • Soil with known characteristics (texture, organic matter content, pH).

  • Seeds of a susceptible weed species (e.g., green foxtail, Setaria viridis).

  • Greenhouse or controlled environment chamber with controlled lighting, temperature, and irrigation.

  • Spraying equipment calibrated for small plot applications.

  • Tools for soil incorporation (e.g., hand rake, mixer).

2. Experimental Design:

  • A completely randomized design (CRD) with a factorial arrangement of treatments is recommended.

  • Factor 1: this compound Application Rate (e.g., 0x, 0.5x, 1x, and 2x the recommended field rate).

  • Factor 2: Incorporation Depth (e.g., 0 cm - surface application, 2.5 cm - shallow incorporation, 5 cm - recommended incorporation, 7.5 cm - deep incorporation).

  • Include at least four replications for each treatment combination.

3. Procedure:

  • Fill the pots with the prepared soil, leaving enough space at the top for the incorporation treatments.

  • Sow the weed seeds at a uniform depth (e.g., 1-2 cm) in each pot.

  • Apply the different rates of this compound uniformly to the soil surface of the designated pots using the calibrated sprayer.

  • For the incorporation treatments, thoroughly mix the top layer of soil to the specified depths (2.5 cm, 5 cm, or 7.5 cm). For the 0 cm treatment, do not incorporate the herbicide.

  • Water all pots to activate the herbicide. Maintain consistent soil moisture throughout the experiment.

  • Place the pots in the greenhouse in a randomized order.

  • Monitor the pots for weed emergence and any signs of phytotoxicity.

  • After a predetermined period (e.g., 21 days), assess the efficacy of the treatments by:

    • Counting the number of emerged weeds per pot.

    • Harvesting the above-ground biomass of the weeds.

    • Drying the biomass in an oven until a constant weight is achieved to determine the dry weight.

4. Data Analysis:

  • Calculate the percent weed control for each treatment relative to the untreated control.

  • Analyze the data using Analysis of Variance (ANOVA) to determine the significance of the main effects (application rate and incorporation depth) and their interaction.

  • Use a means separation test (e.g., Tukey's HSD) to compare the treatment means.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Application cluster_incubation Incubation & Observation cluster_analysis Data Collection & Analysis Potting Pot Filling & Weed Seeding Herbicide_App This compound Application Potting->Herbicide_App Incorporation Soil Incorporation to Varied Depths Herbicide_App->Incorporation Greenhouse Greenhouse Incubation Incorporation->Greenhouse Monitoring Monitoring for Emergence & Phytotoxicity Greenhouse->Monitoring Data_Collection Weed Count & Biomass Measurement Monitoring->Data_Collection Analysis Statistical Analysis (ANOVA) Data_Collection->Analysis

Caption: Experimental workflow for determining optimal this compound incorporation depth.

Fluchloralin_Troubleshooting cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions & Verification Poor_Control Poor Weed Control Incorporation Improper Incorporation (Too Shallow/Deep) Poor_Control->Incorporation Soil Adverse Soil Conditions (High OM, Low Moisture) Poor_Control->Soil Environment Environmental Factors (High Temp, Photodegradation) Poor_Control->Environment Application Non-Uniform Application Poor_Control->Application Verify_Depth Verify & Adjust Incorporation Depth (2-3 inches) Incorporation->Verify_Depth Assess_Soil Assess Soil Properties & Adjust Rate Soil->Assess_Soil Check_Conditions Check Weather & Soil Moisture Post-Application Environment->Check_Conditions Calibrate Calibrate Application Equipment Application->Calibrate

Caption: Troubleshooting logic for poor this compound efficacy.

Technical Support Center: Troubleshooting Poor Weed Control with Pre-emergent Fluchloralin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues encountered during experiments with the pre-emergent herbicide fluchloralin.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound?

This compound is a selective, soil-incorporated herbicide belonging to the dinitroaniline family.[1] Its primary mode of action is the inhibition of microtubule formation in plant cells.[2][3][4] This disruption of microtubule assembly interferes with cell division (mitosis), leading to the arrest of root and shoot growth in susceptible weed seedlings before they emerge from the soil.[1][3]

Q2: How should this compound be applied for optimal efficacy?

This compound is a pre-plant incorporated (PPI) herbicide.[5] For maximum effectiveness, it must be applied to the soil before planting the crop and incorporated into the top 1-2 inches (2.5-5 cm) of the soil within a day of application.[2] This incorporation can be achieved through mechanical means such as a tiller or disc. Proper incorporation ensures that germinating weed seeds come into contact with the herbicide.[2]

Q3: What factors can influence the efficacy of this compound?

Several factors can impact the performance of this compound, including:

  • Soil Type: this compound's persistence can be longer in loamy soils compared to sandy loam soils.[3]

  • Soil Organic Matter: Higher organic matter content can lead to increased adsorption of this compound, potentially reducing its availability for weed control.[6]

  • Soil Moisture: Adequate soil moisture is necessary to activate the herbicide. However, excessive moisture, such as in flooded conditions, can accelerate its degradation.[3]

  • Sunlight and Temperature: this compound is susceptible to degradation from sunlight (photodegradation).[7] Warm and moist conditions generally lead to faster microbial degradation.[3]

  • Incorporation Depth: Improper incorporation, either too shallow or too deep, can result in reduced weed control.[8]

Q4: What is the persistence of this compound in the soil?

The persistence of this compound in the soil can vary, with a reported half-life ranging from less than 32 to 120 days, depending on environmental conditions and soil type.[3] Dissipation often occurs in two phases: an initial rapid decline followed by a slower degradation phase.[3]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues related to poor weed control with this compound.

Problem 1: Poor or erratic weed control despite following application recommendations.

Possible Causes and Solutions:

  • Improper Incorporation:

    • Question: Was the herbicide incorporated to the correct depth (1-2 inches)?

    • Troubleshooting: Uneven or shallow incorporation can lead to "streaks" of weeds where the herbicide concentration is too low. Deep incorporation can dilute the herbicide, reducing its effectiveness.[8] Ensure equipment is calibrated for proper incorporation depth.

  • Environmental Factors:

    • Question: What were the environmental conditions following application?

    • Troubleshooting: Lack of rainfall or irrigation after application can prevent herbicide activation.[7] Conversely, heavy rainfall can lead to herbicide loss through runoff, especially on sloped fields. This compound is also sensitive to photodegradation, so timely incorporation is crucial.[7]

  • Soil Properties:

    • Question: What are the soil characteristics of the experimental plot (organic matter, texture)?

    • Troubleshooting: High organic matter and clay content can bind this compound, making it less available for weed uptake.[6] Higher application rates may be necessary for soils with high organic matter, but always adhere to label recommendations to avoid crop injury.

Problem 2: Suspected herbicide resistance in target weed populations.

Possible Indicators and Diagnostic Steps:

  • Indicators of Resistance:

    • A single weed species that is normally susceptible to this compound is not controlled, while other susceptible weeds are.

    • Patches of the uncontrolled weed appear in the field.

    • The same weed species has been difficult to control in the same field over several seasons of this compound use.

  • Diagnostic Workflow:

    Start Observe Poor Control of a Specific Weed Species Check_History Review Herbicide Application History for the Field Start->Check_History Repeated_Use History of Repeated this compound or other Dinitroaniline Use? Check_History->Repeated_Use No_Resistance Resistance Unlikely. Investigate Other Factors (Application, Environment). Repeated_Use->No_Resistance No Suspect_Resistance Resistance Suspected. Repeated_Use->Suspect_Resistance Yes Collect_Samples Collect Weed Seed or Plant Samples from Surviving Weeds Suspect_Resistance->Collect_Samples Bioassay Conduct Herbicide Resistance Bioassay (See Protocol) Collect_Samples->Bioassay Lab_Test Send Samples to a Diagnostic Lab for Testing Collect_Samples->Lab_Test Confirmed Resistance Confirmed. Bioassay->Confirmed Positive Lab_Test->Confirmed Positive Management Implement Integrated Weed Management (IWM) Strategies: - Rotate Herbicides (different modes of action) - Use Tank Mixes - Cultural/Mechanical Control Confirmed->Management

    Caption: Herbicide Resistance Diagnostic Workflow.

Problem 3: Crop injury symptoms observed after this compound application.

Possible Causes and Symptoms:

  • Excessive Application Rate: Applying this compound at rates higher than recommended can lead to crop injury. Symptoms of dinitroaniline herbicide injury include stunted growth, pruned lateral roots, and swollen, cracked hypocotyls.[9]

  • Herbicide Carryover: this compound residues in the soil from a previous season can injure sensitive rotational crops.[10] Symptoms of carryover injury can include stunting and purplish discoloration.[11][12]

    • Troubleshooting: Conduct a soil bioassay (see Experimental Protocols) before planting a sensitive rotational crop to determine if herbicide residues are present at injurious levels.

Data Presentation

Table 1: Half-life of this compound in Soil Under Various Conditions

Soil ConditionHalf-life (days)Reference(s)
Aerobic52[3]
Flooded (Anaerobic)8[3]
Loamy Soil42.4 - 45.6[3]
Sandy Loam Soil42.4 - 45.6[3]

Table 2: Influence of Environmental Factors on this compound Efficacy

FactorImpact on EfficacyExplanation
High Soil Organic Matter DecreasedIncreased adsorption of the herbicide to soil particles, reducing its availability for weed uptake.[6]
Low Soil Moisture DecreasedInsufficient water to activate the herbicide and move it into the weed germination zone.[7]
High Soil Moisture (Flooding) Decreased PersistenceAccelerated microbial degradation under anaerobic conditions.[3]
Sunlight Exposure DecreasedSusceptible to photodegradation on the soil surface.[7]
Improper Incorporation Depth DecreasedToo shallow leads to loss from volatilization and photodegradation; too deep dilutes the herbicide.[8]

Experimental Protocols

Protocol 1: Soil Bioassay for Detecting this compound Carryover

This protocol is designed to determine if residual this compound in the soil is at a concentration high enough to cause injury to a sensitive rotational crop.

Materials:

  • Representative soil samples from the field .

  • Control soil from an area with no history of this compound application.

  • Pots (at least 4-inch diameter).

  • Seeds of a sensitive indicator species (e.g., oats, sorghum) and the intended rotational crop.

  • Greenhouse or growth chamber with controlled light and temperature.

Procedure:

  • Soil Collection: Collect representative soil samples from the top 2-4 inches of the field. Take multiple subsamples from across the area of concern and composite them. Also, collect a control soil sample from an untreated area.

  • Pot Preparation: Fill at least three pots with the field soil and three pots with the control soil. Label each pot clearly.

  • Sowing Seeds: Plant seeds of the indicator species and the intended rotational crop in both the field soil and control soil pots. Plant seeds at the appropriate depth for the species.

  • Incubation: Place the pots in a greenhouse or growth chamber with adequate light, temperature, and moisture for germination and growth. Water the pots as needed, but avoid overwatering.

  • Observation: Observe the plants for 2-3 weeks. Compare the emergence, growth, and root development of the plants in the field soil to those in the control soil.

  • Interpretation of Results:

    • No Injury: If plants in the field soil grow as well as those in the control soil, it is unlikely that there are harmful residues of this compound.

    • Injury Symptoms: If plants in the field soil show stunting, reduced root growth, or other injury symptoms compared to the control plants, it indicates the presence of this compound residues at a level that may harm the rotational crop.

Protocol 2: Soil Sampling for this compound Residue Analysis

This protocol outlines the procedure for collecting soil samples for quantitative analysis of this compound concentration by a laboratory.

Materials:

  • Soil probe or auger.

  • Clean plastic bags or glass jars with Teflon-lined lids.

  • Cooler with ice packs.

  • Labels and permanent marker.

  • Field map.

Procedure:

  • Sampling Pattern: Divide the field into representative zones. Within each zone, collect 10-15 soil cores from the top 2-4 inches in a zigzag or "W" pattern.

  • Sample Collection: Use a clean soil probe to collect the cores. Avoid sampling in unusual areas like sprayer wheel tracks or field edges.

  • Composite Sample: Combine the cores from each zone into a clean bucket and mix thoroughly to create a composite sample.

  • Packaging: Place approximately 1-2 pounds (0.5-1 kg) of the composite soil sample into a labeled plastic bag or glass jar. The label should include the sample ID, date, field location, and depth of sampling.

  • Storage and Shipping: Store the samples in a cooler with ice packs immediately after collection to prevent degradation of the herbicide. Ship the samples to an analytical laboratory as quickly as possible.

Mandatory Visualization

cluster_Application Application Factors cluster_Environmental Environmental Factors cluster_Soil Soil Factors This compound This compound Efficacy Rate Application Rate This compound->Rate Incorporation Incorporation Depth (1-2 inches) This compound->Incorporation Timing Application Timing (Pre-plant) This compound->Timing Moisture Soil Moisture This compound->Moisture Temperature Temperature This compound->Temperature Sunlight Sunlight (Photodegradation) This compound->Sunlight OM Organic Matter This compound->OM Texture Soil Texture This compound->Texture Microbes Microbial Activity This compound->Microbes Weed_Control Effective Weed Control Rate->Weed_Control Optimal Poor_Control Poor Weed Control Rate->Poor_Control Sub-optimal Incorporation->Weed_Control Optimal Incorporation->Poor_Control Sub-optimal Timing->Weed_Control Optimal Moisture->Weed_Control Optimal Moisture->Poor_Control Sub-optimal Temperature->Weed_Control Optimal Sunlight->Poor_Control Sub-optimal OM->Weed_Control Optimal OM->Poor_Control Sub-optimal Texture->Weed_Control Optimal Microbes->Weed_Control Optimal

References

Technical Support Center: Managing Fluchloralin Volatility and Photodegradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the volatility and photodegradation of Fluchloralin post-application.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound loss after application?

A1: The two primary mechanisms of this compound loss after application are volatilization (loss as a gas) and photodegradation (breakdown by sunlight).[1][2] this compound, like other dinitroaniline herbicides, is susceptible to both processes, which can reduce its efficacy and lead to off-target effects.[3][4]

Q2: What is volatilization and why is it a concern for this compound?

A2: Volatilization is the process where a substance transitions from a solid or liquid state into a gaseous state. For this compound, this means the herbicide can evaporate from the soil or plant surface and be lost to the atmosphere.[5] This is a concern because it reduces the amount of active ingredient available for weed control and can lead to atmospheric transport and deposition in non-target areas.[6]

Q3: What is photodegradation and how does it affect this compound?

A3: Photodegradation is the breakdown of a chemical compound by light, particularly ultraviolet (UV) radiation from the sun.[5] this compound is susceptible to photodegradation, which involves the alteration of its chemical structure, leading to a loss of herbicidal activity.[7][8] The rate of photodegradation can be influenced by the presence of photosensitizers and the medium in which the herbicide is present.[9]

Q4: How does soil incorporation affect this compound's stability?

A4: Soil incorporation is a critical practice for minimizing both volatilization and photodegradation of this compound.[3][10] By mixing the herbicide into the top layer of the soil, it is shielded from direct sunlight and its concentration at the soil-air interface is reduced, which significantly lowers losses due to both degradation pathways.[4][10]

Q5: Can the formulation of this compound impact its volatility and photodegradation?

A5: Yes, the formulation can have a significant impact. For instance, granular formulations of dinitroaniline herbicides have been shown to have lower vapor losses compared to spray applications under certain conditions.[11] Microencapsulated formulations can also reduce volatilization by controlling the release of the active ingredient.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Reduced Weed Control Efficacy High volatility losses.- Ensure immediate and proper soil incorporation after application to a depth of 2-3 inches.[10][12]- Avoid application during hot and windy conditions.[5]- Consider using a formulation with lower volatility if available.
Significant photodegradation.- Incorporate the herbicide into the soil as soon as possible after application to shield it from sunlight.[3]- Avoid leaving this compound exposed on the soil surface for extended periods, especially in bright sunlight.
Incorrect application rate.- Calibrate spray equipment accurately to ensure the correct dosage is applied.[13][14]- Under-dosing can lead to poor weed control.[15]
Inconsistent Results Across Different Soil Types Variation in soil properties.- Adjust application rates based on soil texture and organic matter content as per label recommendations. Finer textured soils with higher organic matter may require higher rates.[12]- Be aware that high soil moisture can increase volatility from the soil surface.[5]
Off-target Plant Injury Vapor drift due to volatility.- Do not apply this compound during temperature inversions, as this can trap vapors and lead to long-distance drift.[16]- Maintain a buffer zone between the application area and sensitive non-target plants.
Rapid Dissipation in Flooded Conditions Enhanced anaerobic degradation.- Be aware that the half-life of this compound can be significantly shorter in flooded or anaerobic soil conditions.[8] Factor this into weed management strategies for such environments.

Data Presentation

Table 1: Factors Influencing this compound Volatility

FactorInfluence on VolatilityRationale
Temperature IncreasesHigher temperatures increase the vapor pressure of the herbicide, leading to greater volatilization.[5][17]
Soil Moisture Increases from moist soilWater on the soil surface can displace the herbicide from soil binding sites, making it more available for volatilization.[5] However, volatilization is significantly reduced from dry soil surfaces.
Soil Type & Organic Matter Decreases with higher clay/organic matterThis compound binds to soil particles, particularly organic matter and clay, which reduces its availability for volatilization.[17]
Soil Incorporation DecreasesMechanical mixing into the soil physically removes the herbicide from the surface, reducing its exposure to the atmosphere.[3][10]
Air Movement (Wind) IncreasesHigher wind speeds accelerate the removal of herbicide vapor from the soil surface, promoting further volatilization.

Table 2: Quantitative Photodegradation of Dinitroaniline Herbicides on a Dry Soil Surface

This table presents data from a comparative study on the photodegradation of various dinitroaniline herbicides after 7 days of exposure to solar radiation.

HerbicidePhotodecomposition (%)
This compound 30.4
Trifluralin18.4
Benefin17.1
Pendimethalin9.9
Isopropalin8.2
Butralin9.0
Oryzalin26.6
Nitralin40.6
Profluralin47.6
Dinitramine72.3
Data sourced from a study by Parochetti, J. V. and Dec, G. W. (1978).[7]

Experimental Protocols

Protocol 1: Determining this compound Volatility from Soil

Objective: To quantify the volatilization rate of this compound from a soil surface under controlled laboratory conditions.

Materials:

  • This compound standard

  • Organic solvent (e.g., hexane)

  • Soil of known composition (e.g., sandy loam)

  • Volatility chamber or flux chamber[18]

  • Air sampling system with adsorbent tubes (e.g., polyurethane foam)

  • Gas Chromatograph with an Electron Capture Detector (GC-ECD) or Mass Spectrometer (GC-MS)[8]

  • Controlled environment chamber (for temperature and humidity control)

Methodology:

  • Soil Preparation: Sieve the soil to a uniform particle size and adjust the moisture content to the desired level (e.g., field capacity). Pack the soil into the base of the volatility chamber to a uniform bulk density.

  • Herbicide Application: Prepare a standard solution of this compound in a suitable solvent. Apply the solution evenly to the soil surface at a rate representative of field applications.

  • Volatility Chamber Setup: Place the volatility chamber over the treated soil. Control the temperature and humidity of the air flowing through the chamber.

  • Air Sampling: Draw air from the chamber at a constant flow rate through the adsorbent tubes to trap volatilized this compound. Collect samples at predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours).

  • Sample Extraction: Extract the trapped this compound from the adsorbent tubes using an appropriate organic solvent.

  • Quantification: Analyze the extracts using GC-ECD or GC-MS to determine the mass of this compound collected at each time interval.

  • Data Analysis: Calculate the flux of this compound from the soil surface (mass per unit area per unit time) for each sampling interval.

Protocol 2: Assessing this compound Photodegradation on a Soil Surface

Objective: To determine the rate of this compound photodegradation on a soil surface when exposed to a simulated light source.

Materials:

  • This compound standard

  • Organic solvent (e.g., acetonitrile)

  • Thin Layer Chromatography (TLC) plates coated with soil

  • Solar simulator or UV lamp with a known spectral output

  • Quartz plates (to support the soil-coated TLC plates)

  • Extraction solvent (e.g., acetonitrile)

  • High-Performance Liquid Chromatography (HPLC) with a UV detector or GC-MS[8]

Methodology:

  • Preparation of Soil Plates: Prepare a slurry of the desired soil type and apply it as a thin, uniform layer onto TLC plates. Allow the plates to dry.

  • Herbicide Application: Apply a known amount of this compound, dissolved in a volatile solvent, to the surface of the soil plates.

  • Irradiation: Place the treated plates under the light source. Place a control set of plates in the dark at the same temperature to account for non-photolytic degradation.

  • Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove replicate plates from both the light-exposed and dark control groups.

  • Extraction: Scrape the soil from the plates and extract the this compound and its degradation products using a suitable solvent.

  • Analysis: Analyze the extracts by HPLC-UV or GC-MS to quantify the remaining this compound and identify and quantify any major degradation products.

  • Data Analysis: Plot the concentration of this compound versus time for both light and dark conditions. Calculate the photodegradation rate constant and half-life.

Visualizations

Experimental_Workflow_Volatility cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis soil_prep Prepare Soil (Sieve, Adjust Moisture) herb_app Apply this compound to Soil Surface soil_prep->herb_app vol_chamber Place in Volatility Chamber (Controlled Temp/Humidity) herb_app->vol_chamber air_samp Air Sampling (Adsorbent Tubes) vol_chamber->air_samp extraction Solvent Extraction air_samp->extraction quant GC-MS/ECD Quantification extraction->quant data_analysis Calculate Volatility Rate quant->data_analysis

Caption: Experimental workflow for determining this compound volatility from soil.

Photodegradation_Pathway cluster_dealkylation N-Dealkylation cluster_reduction Nitro Reduction cluster_cyclization Cyclization This compound This compound Dealkylated_Metabolite Des-2-chloroethyl analog This compound->Dealkylated_Metabolite Sunlight/UV Nitro_Reduced_Metabolite Amino-substituted analogs This compound->Nitro_Reduced_Metabolite Sunlight/UV Benzimidazole_Metabolite Benzimidazole derivatives This compound->Benzimidazole_Metabolite Sunlight/UV Di_dealkylated_Metabolite Di-dealkylated analog Dealkylated_Metabolite->Di_dealkylated_Metabolite

Caption: Proposed photodegradation pathway of this compound.

References

Technical Support Center: Fluchloralin Analysis in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to improve the detection limits for Fluchloralin in water samples.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting low levels of this compound in water?

Detecting this compound at trace levels is challenging due to its low concentration in environmental samples and the presence of complex sample matrices. These matrices can contain interfering compounds that obscure the analyte signal, leading to inaccurate quantification and elevated detection limits.[1][2] Therefore, effective sample preparation to isolate and concentrate the analyte is a critical step.[1]

Q2: What is a typical detection limit for this compound in water?

The detection limit for this compound can vary significantly depending on the analytical method and the sample preparation technique employed.

  • EPA Method 646 , which uses Gas Chromatography (GC) with an Electron Capture Detector (ECD), has an estimated detection limit of 0.0005 µg/L .[3]

  • A validated method using Gas Chromatography-Mass Spectrometry (GC-MS) reported a Limit of Detection (LOD) of 11.4 ng/L (0.0114 µg/L) and a Limit of Quantification (LOQ) of 19.0 ng/L (0.019 µg/L).[4]

Modern methods combining effective pre-concentration with sensitive instrumentation like tandem Mass Spectrometry (MS/MS) can achieve detection limits in the low nanogram-per-liter (ng/L) range.[5][6]

Q3: What is the difference between the Limit of Detection (LOD) and the Limit of Quantification (LOQ)?

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from a blank sample with a specific statistical confidence, but not necessarily quantified with acceptable precision. It is often defined as three times the signal-to-noise ratio (S/N).[7] The Limit of Quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. The LOQ is typically defined as ten times the S/N.[2][7]

Q4: Which sample preparation techniques are most effective for improving this compound detection limits?

Sample preparation is crucial for enriching the analyte and removing interferences.[1] The most common and effective techniques include:

  • Solid-Phase Extraction (SPE): Widely considered the technique of choice for pesticide analysis in water. It involves passing the water sample through a cartridge containing a sorbent that retains the this compound, which is then eluted with a small volume of organic solvent, achieving high concentration factors.[1][5][8]

  • Liquid-Liquid Extraction (LLE): A traditional method that uses an immiscible organic solvent (like dichloromethane) to extract the analyte from the water sample.[9][10] While effective, it can be labor-intensive and require large volumes of solvent.[1]

  • Dispersive Liquid-Liquid Microextraction (DLLME): A newer technique that uses a very small amount of extraction solvent, offering high enrichment factors and reduced solvent consumption.[1]

Q5: How do matrix effects impact the analysis, and how can they be minimized?

Matrix effects occur when other components in the sample extract interfere with the ionization of the target analyte, either suppressing or enhancing the signal.[2] This is a common problem in complex environmental samples and can lead to inaccurate results. To minimize matrix effects, researchers can:

  • Improve Sample Cleanup: Incorporate additional cleanup steps after extraction to remove interfering compounds.

  • Use Matrix-Matched Calibration: Prepare calibration standards in a blank sample extract that is free of the target analyte but representative of the sample matrix.[11]

  • Employ Isotope-Labeled Internal Standards: Add a known amount of a stable, isotope-labeled version of this compound to the sample before extraction. This standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.

Section 2: Troubleshooting Guide

Problem: Low or No Analyte Recovery

QuestionPossible Causes & Solutions
My recovery of this compound is consistently low after Solid-Phase Extraction (SPE). What should I check? 1. Incomplete Analyte Retention: Ensure the SPE sorbent is appropriate for this compound (e.g., C18) and that the pH of the water sample is optimized. 2. Inadequate Elution: The elution solvent may be too weak to desorb the analyte completely. Try a stronger solvent or increase the elution volume. 3. Sample Overload: The volume of water passed through the cartridge may be too large, or the analyte concentration too high, exceeding the sorbent's capacity. 4. Analyte Breakthrough: The flow rate during sample loading might be too fast, preventing the analyte from binding effectively to the sorbent.[12]
I am losing my analyte during the solvent evaporation/concentration step. How can I prevent this? 1. Excessive Heat: this compound may be thermally labile. Reduce the temperature of the water bath or heating block during evaporation. 2. Evaporation to Dryness: Avoid evaporating the solvent to complete dryness, as this can cause the analyte to adhere irreversibly to the glass walls. Stop the evaporation at a final volume of ~0.5-1 mL. 3. Gentle Nitrogen Stream: If using a nitrogen evaporator, ensure the gas stream is gentle and not directed too forcefully onto the solvent surface, which can cause aerosol formation and sample loss.[13]

Problem: High Background Noise or Interfering Peaks

QuestionPossible Causes & Solutions
My chromatogram is very noisy and contains many interfering peaks, making integration difficult. How can I get a cleaner signal? 1. Reagent Contamination: Use high-purity solvents and reagents (e.g., HPLC or pesticide-grade). Check reagents like anhydrous sodium sulfate, which can be a source of contamination.[9] 2. Insufficient Cleanup: The sample matrix is likely causing the interference. Incorporate a cleanup step after extraction, such as passing the extract through a Florisil or silica cartridge. 3. Switch to a More Selective Detector: An Electron Capture Detector (ECD) is highly sensitive but can be prone to interferences. Switching to a mass spectrometer (MS), especially a tandem MS (MS/MS), provides significantly higher selectivity and can distinguish this compound from co-eluting matrix components.[5][6]

Problem: Poor Reproducibility and Inconsistent Results

QuestionPossible Causes & Solutions
My results are not reproducible between replicate samples. What are the common sources of variability? 1. Inconsistent Sample Preparation: Ensure every step of the extraction and concentration process is performed identically for all samples. Use volumetric flasks and calibrated pipettes for all volume measurements. 2. Lack of an Internal Standard: An internal standard should be added to every sample, standard, and blank before analysis to correct for variations in injection volume and instrument response. 3. Instrument Instability: Check the stability of your analytical instrument (GC or LC). Perform regular maintenance and system suitability checks to ensure consistent performance.

Section 3: Data Presentation

Table 1: Comparison of Analytical Methods for this compound Detection in Water
MethodDetectorTypical LOD/LOQAdvantagesDisadvantages
GC-ECD Electron Capture DetectorLOD: ~0.0005 µg/L[3]Excellent sensitivity for halogenated compounds like this compound; relatively low cost.Less selective; susceptible to matrix interferences from other electron-capturing compounds.[13]
GC-MS Mass SpectrometerLOD: ~0.011 µg/L; LOQ: ~0.019 µg/L[4]High selectivity and confident identification based on mass spectrum; robust and widely used.[4]Less sensitive than ECD for some compounds; can be affected by complex matrices.
LC-MS/MS Tandem Mass SpectrometerCan achieve low ng/L levels (e.g., 0.5 - 10.6 ng/L for various pesticides).[5][6]Highest selectivity and sensitivity; excellent for complex matrices; suitable for thermally unstable compounds.[14][15]Higher instrument cost and complexity.

Section 4: Experimental Protocols & Visualizations

Protocol 1: Sample Preparation by Solid-Phase Extraction (SPE)

This protocol describes a general procedure for extracting and concentrating this compound from a water sample.

  • Cartridge Conditioning:

    • Pass 5 mL of ethyl acetate through a C18 SPE cartridge, followed by 5 mL of methanol, to activate the sorbent. Do not allow the cartridge to go dry.

    • Equilibrate the cartridge by passing 10 mL of reagent-free water through it, leaving a small layer of water on top of the sorbent bed.

  • Sample Loading:

    • Measure 500 mL of the water sample. If required, adjust the pH to neutral (~pH 7).

    • Pass the entire sample through the conditioned SPE cartridge at a steady flow rate of approximately 5-10 mL/min.

  • Sorbent Washing (Cleanup):

    • After the entire sample has passed through, wash the cartridge with 10 mL of reagent-free water to remove polar interferences.

    • Dry the cartridge thoroughly by applying a vacuum or positive pressure of nitrogen for 20-30 minutes to remove residual water.

  • Analyte Elution:

    • Place a collection tube under the SPE cartridge.

    • Elute the trapped this compound by passing 2 x 4 mL aliquots of ethyl acetate through the cartridge. Allow the solvent to soak the sorbent bed for 1-2 minutes for each aliquot before drawing it through.

  • Concentration:

    • Transfer the collected eluate to a concentration tube.

    • Gently evaporate the solvent under a stream of nitrogen in a water bath set to 35-40°C until the final volume is 1.0 mL.[13]

    • Transfer the final extract to an autosampler vial for analysis.

Protocol 2: Analysis by Gas Chromatography-Electron Capture Detector (GC-ECD)
  • Instrument Setup:

    • GC System: Agilent 7890 or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).

    • Inlet: Splitless mode, Temperature: 250°C.

    • Oven Program: Initial temperature 65°C, hold for 2 min. Ramp at 25°C/min to 150°C. Ramp at 5°C/min to 280°C, hold for 5 min.

    • Detector: µECD, Temperature: 300°C.

  • Calibration:

    • Prepare a series of calibration standards of this compound in the final extraction solvent (e.g., ethyl acetate) at concentrations bracketing the expected sample concentration.

    • Inject each standard to generate a calibration curve. The linearity (R²) should be >0.995.

  • Sample Analysis:

    • Inject 1 µL of the concentrated sample extract from Protocol 1 into the GC-ECD system.

    • Identify this compound based on its retention time compared to the calibration standards.

    • Quantify the concentration using the generated calibration curve.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Collection 1. Water Sample Collection Preservation 2. Preservation (e.g., Refrigeration) Collection->Preservation Store at 4°C Extraction 3. Extraction & Cleanup (SPE or LLE) Preservation->Extraction Isolate Analyte Concentration 4. Concentration (Nitrogen Evaporation) Extraction->Concentration Increase Concentration Analysis 5. GC or LC/MS Analysis Concentration->Analysis Processing 6. Data Processing & Quantification Result Final Result (µg/L or ng/L) Processing->Result

Caption: High-level workflow for the analysis of this compound in water samples.

G cluster_spe Solid-Phase Extraction (SPE) Protocol start Start Condition 1. Condition Cartridge (Activate Sorbent) start->Condition Load 2. Load Water Sample (Analyte Binds) Condition->Load Wash 3. Wash Cartridge (Remove Interferences) Load->Wash Elute 4. Elute Analyte (Collect this compound) Wash->Elute Concentrate 5. Concentrate Eluate (Nitrogen Evaporation) Elute->Concentrate end Ready for Analysis Concentrate->end

Caption: Detailed workflow for the Solid-Phase Extraction (SPE) sample preparation method.

References

Addressing matrix effects in GC-MS analysis of Fluchloralin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of Fluchloralin. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the GC-MS analysis of this compound and how do they manifest?

A1: Matrix effects in GC-MS analysis of this compound refer to the alteration of the analyte's signal response due to co-eluting compounds from the sample matrix.[1][2][3] These effects can manifest in two primary ways:

  • Signal Enhancement: An increase in the analyte signal, leading to an overestimation of the this compound concentration. This often occurs in GC analysis when active sites in the injector and column are masked by matrix components, reducing analyte degradation and improving transfer to the detector.[3][4][5]

  • Signal Suppression: A decrease in the analyte signal, resulting in an underestimation of the concentration. This can happen when matrix components interfere with the ionization of the target analyte in the MS source.[1][2]

These effects can compromise the accuracy, precision, and sensitivity of the analytical method.[1][6]

Q2: What are the primary causes of matrix effects in the analysis of this compound?

A2: The primary causes of matrix effects are co-extracted and co-eluting compounds from the sample matrix that are not removed during the sample preparation process.[1] In GC-MS, problematic interactions often occur in the injector port, where non-volatile matrix components can create active sites that may degrade thermally labile analytes like some pesticides.[4][5] Conversely, these matrix components can also have a protective effect, leading to signal enhancement.[3][5] The complexity and type of the sample matrix play a significant role; for instance, matrices with high fatty acid or pigment content are often more challenging.[7]

Q3: How can I minimize matrix effects during sample preparation for this compound analysis?

A3: A robust sample preparation method is the first and most critical step in minimizing matrix effects. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for pesticide residue analysis, including this compound, in various matrices.[7][8][9][10][11] The QuEChERS workflow involves two main stages:

  • Extraction: this compound is extracted from the homogenized sample using an organic solvent (typically acetonitrile) and partitioning salts.[7][9]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the extract is then cleaned up using a combination of sorbents to remove specific interfering matrix components.[7][9] Common sorbents include Primary Secondary Amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences like fats, and Graphitized Carbon Black (GCB) to remove pigments and sterols.[7]

Careful selection of the d-SPE sorbents based on the sample matrix is crucial for effective cleanup.[7]

Q4: What strategies can be employed to compensate for matrix effects that persist after sample preparation?

A4: Even with efficient cleanup, some matrix effects may still be present. Several strategies can be used to compensate for these effects:

  • Matrix-Matched Calibration: This is one of the most effective and commonly used approaches.[4][8][12][13] Calibration standards are prepared in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This ensures that the standards experience the same signal enhancement or suppression as the analyte in the sample, leading to more accurate quantification.[4][12]

  • Use of Analyte Protectants (APs): Adding APs to both sample extracts and calibration standards can help to equalize the response of the analyte in the presence and absence of the matrix.[4] These are typically compounds with hydroxyl groups that mask active sites in the GC system.

  • Internal Standards: The use of an internal standard, ideally a stable isotope-labeled version of this compound, can help to correct for variations in signal response caused by matrix effects.[12]

  • Sample Dilution: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their impact on the analyte signal. However, this may compromise the method's sensitivity if the analyte concentration is low.[14]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) Active sites in the GC inlet or column; Contaminated liner or column.- Replace the GC inlet liner and septum.[15] - Trim the first few centimeters of the analytical column.[15] - Use analyte protectants to passivate active sites.[4] - Ensure proper installation of the column.
Low Analyte Recovery Inefficient extraction or cleanup; Analyte degradation; Signal suppression.- Optimize the QuEChERS extraction and d-SPE cleanup steps. Ensure correct salt and sorbent selection for your matrix. - Check for analyte degradation by analyzing a standard at different stages of the sample preparation process. - Evaluate for signal suppression by comparing the response of a standard in solvent versus a matrix-matched standard. If suppression is confirmed, use matrix-matched calibration for quantification.[4]
High Analyte Recovery (>120%) Signal enhancement due to matrix effects.- Implement matrix-matched calibration to compensate for the signal enhancement.[4][12] - Further optimize the d-SPE cleanup step to remove more matrix components. Consider using a combination of sorbents (e.g., PSA and C18).[7] - Dilute the sample extract, if sensitivity allows.[14]
Poor Reproducibility (High %RSD) Inconsistent sample preparation; Variable matrix effects; Instrument instability.- Ensure thorough homogenization of the sample.[16] - Use an automated shaker for consistent extraction.[16] - Employ matrix-matched calibration or an internal standard to correct for variability.[12] - Perform regular GC-MS system maintenance, including inlet and ion source cleaning.[15]
Interfering Peaks Insufficient cleanup; Matrix components with similar mass fragments to this compound.- Improve the d-SPE cleanup step by using different or additional sorbents (e.g., GCB for pigments).[7] - Optimize the GC temperature program to improve chromatographic separation. - Use a more selective MS/MS transition (if using a triple quadrupole instrument) to distinguish this compound from the interference.[17]

Quantitative Data Summary

The following table summarizes typical performance data for multiclass pesticide residue analysis using QuEChERS and GC-MS/MS, which is indicative of the performance that can be expected for this compound.

Parameter Matrix Type Typical Range Reference
Recovery (%) Fruits & Vegetables70 - 120%[7][10][18]
Cereals70 - 120%[18]
High Fat/Oil Content70 - 120%[19]
Relative Standard Deviation (RSD) (%) All Matrices< 20%[10][18]
Limit of Quantification (LOQ) (µg/kg) Fruits & Vegetables2 - 10 µg/kg[20]
Cereals5 - 50 µg/kg[18]

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for this compound in a Plant-Based Matrix

This protocol is a generalized version of the QuEChERS method and should be optimized and validated for each specific matrix.

1. Sample Homogenization:

  • Weigh a representative portion of the sample (e.g., 10-15 g) into a blender.

  • Homogenize the sample until a uniform consistency is achieved. For dry samples, pre-hydration may be necessary.[18]

2. Extraction:

  • Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.[9]

  • If required, add an internal standard.

  • Cap the tube and shake vigorously for 1 minute (a mechanical shaker is recommended for consistency).[16][21]

  • Add the QuEChERS extraction salts (e.g., a packet containing magnesium sulfate, sodium chloride, and buffering salts).[9]

  • Immediately shake vigorously for another minute.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes.[16]

3. Dispersive SPE (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL d-SPE tube.

  • The d-SPE tube should contain anhydrous magnesium sulfate and the appropriate sorbent(s) for the matrix (e.g., 50 mg PSA for general cleanup; add 50 mg C18 for fatty matrices or 7.5 mg GCB for pigmented matrices).[1]

  • Vortex the d-SPE tube for 1 minute.

  • Centrifuge at high speed (e.g., >8000 rpm) for 5 minutes.[18]

4. Final Extract Preparation:

  • Transfer the cleaned supernatant into an autosampler vial.

  • At this stage, analyte protectants can be added.

  • The extract is now ready for GC-MS analysis. For some systems, a solvent exchange step may be performed by evaporating the acetonitrile and reconstituting the residue in a more GC-compatible solvent like ethyl acetate or a hexane/acetone mixture.[11][18]

Visualizations

Diagram 1: QuEChERS Workflow

QuEChERS_Workflow Sample 1. Sample Homogenization Extraction 2. Acetonitrile Extraction + Salt Partitioning Sample->Extraction Centrifuge1 3. Centrifugation Extraction->Centrifuge1 Supernatant Acetonitrile Supernatant Centrifuge1->Supernatant Collect Supernatant dSPE 4. d-SPE Cleanup (PSA, C18, GCB) Supernatant->dSPE Centrifuge2 5. Centrifugation dSPE->Centrifuge2 FinalExtract 6. Final Extract for GC-MS Analysis Centrifuge2->FinalExtract Collect Supernatant

Caption: Workflow of the QuEChERS sample preparation method.

Diagram 2: Troubleshooting Matrix Effects

Troubleshooting_Matrix_Effects Start Inaccurate Quantification or Poor Reproducibility CheckMethod Evaluate Matrix Effect: Compare Solvent vs. Matrix-Matched Standard Start->CheckMethod NoEffect No Significant Effect (< ±20%) CheckMethod->NoEffect No Effect Significant Effect (> ±20%) CheckMethod->Effect Yes TroubleshootOther Investigate Other Issues: - Instrument Performance - Standard Preparation - Extraction Efficiency NoEffect->TroubleshootOther ImplementMMC Implement Matrix-Matched Calibration Effect->ImplementMMC StillIssue Issue Persists? ImplementMMC->StillIssue ImproveCleanup Improve Sample Cleanup: - Optimize d-SPE Sorbents - Add Cleanup Steps StillIssue->ImproveCleanup Yes Resolved Problem Resolved StillIssue->Resolved No ConsiderAP Consider Analyte Protectants or Internal Standards ImproveCleanup->ConsiderAP ConsiderAP->Resolved

Caption: Decision tree for troubleshooting matrix effects in GC-MS.

References

Technical Support Center: Strategies to Mitigate Dinitroaniline Herbicide Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges in studying and mitigating the evolution of herbicide resistance to dinitroanilines.

Troubleshooting Guides

This section addresses common issues encountered during experimental work on dinitroaniline resistance.

Issue 1: Inconsistent or No Amplification of α-tubulin Gene Fragments via PCR

Question: I am having trouble amplifying the α-tubulin gene from a suspected dinitroaniline-resistant weed population. What are the possible causes and solutions?

Answer:

Amplifying the α-tubulin gene, especially from polyploid weed species, can be challenging due to the high sequence conservation and the presence of multiple gene copies.[1] Here are some common causes and troubleshooting steps:

  • Poor DNA Quality: Herbicide-treated plants or improperly stored tissue can yield degraded DNA.

    • Solution: Use fresh, young leaf tissue for DNA extraction. Assess DNA quality and quantity using a spectrophotometer and agarose gel electrophoresis. If degradation is observed, re-extract the DNA from a new sample.

  • Primer Design: Primers may not be specific enough or may be located in a region with polymorphisms in the target weed species.

    • Solution: Design primers based on conserved regions of the α-tubulin gene from closely related species. If available, use published and validated primers for your target weed. Consider using a gradient PCR to optimize the annealing temperature.

  • PCR Inhibition: Co-extracted compounds from plant tissues, such as polysaccharides or polyphenols, can inhibit the PCR reaction.

    • Solution: Include a DNA cleanup step in your extraction protocol or use a commercial kit designed for plant DNA extraction. Diluting the DNA template can sometimes overcome inhibition.

  • Polyploidy and Gene Duplication: In polyploid species, the presence of multiple, similar α-tubulin gene copies can lead to preferential amplification of one homeolog or a mix of amplicons, complicating sequencing and analysis.[1]

    • Solution: Consider using primers designed for specific α-tubulin isoforms if known. Cloning the PCR products before sequencing can help separate the different gene copies. Next-generation sequencing (NGS) of amplicons is a powerful alternative to Sanger sequencing for identifying mutations in polyploid species.[1]

Issue 2: High Variability in Herbicide Resistance Bioassays

Question: My whole-plant or seed-based bioassays for dinitroaniline resistance are showing high variability between replicates. How can I improve the consistency of my results?

Answer:

Bioassay variability can stem from several factors related to seed quality, experimental conditions, and herbicide application.

  • Seed Dormancy and Viability: Weed seeds often exhibit dormancy, leading to uneven germination.

    • Solution: Implement pre-germination treatments such as stratification (cold treatment) or scarification to break dormancy. Conduct a germination test on your seed lots before starting the bioassay to ensure viability.

  • Inconsistent Environmental Conditions: Variations in temperature, light, and moisture can affect plant growth and herbicide efficacy.

    • Solution: Conduct bioassays in a controlled environment (growth chamber or greenhouse) with consistent conditions. Ensure uniform watering and soil moisture across all replicates.

  • Herbicide Application Errors: Inaccurate herbicide concentrations or uneven spray application can lead to variable results.

    • Solution: Calibrate your sprayer before each use. Prepare fresh herbicide stock solutions for each experiment. Ensure a uniform spray coverage on all plants or petri dishes.

  • Genetic Variation within Populations: Outcrossing weed species can have significant genetic variability, resulting in a range of resistance levels within a population.

    • Solution: For outcrossing species, collect seeds from multiple plants (10-15) within the suspected resistant population to capture the genetic diversity.[2]

Issue 3: Difficulty in Purifying Functional Tubulin from Plant Tissues

Question: I am trying to perform an in vitro tubulin polymerization assay, but I am struggling to purify active tubulin from my weed of interest. What are some common challenges and solutions?

Answer:

Purifying functional tubulin from plants is notoriously difficult due to the lower abundance of tubulin compared to mammalian brain tissue and the presence of interfering compounds.

  • Low Tubulin Yield: Plant tissues generally have lower concentrations of tubulin.

    • Solution: Use actively dividing tissues, such as cell suspension cultures or very young seedlings, which have higher tubulin content.

  • Protease Activity: Plant extracts contain proteases that can degrade tubulin during purification.

    • Solution: Perform all purification steps at 4°C and include a cocktail of protease inhibitors in your extraction buffers.

  • Interfering Compounds: Phenolic compounds and other secondary metabolites can co-purify with tubulin and inhibit its polymerization.

    • Solution: Include polyvinylpyrrolidone (PVP) in the extraction buffer to bind and remove phenolic compounds.

  • Loss of Polymerization Competency: Tubulin is a labile protein and can lose its ability to polymerize if not handled properly.

    • Solution: Work quickly and keep the tubulin on ice at all times. Use appropriate buffers to maintain tubulin stability. A TOG (Tumor Overexpressed Gene) affinity chromatography method has been shown to be effective for purifying assembly-competent tubulin from plant sources.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to dinitroaniline herbicides?

A1: There are two main mechanisms of resistance to dinitroaniline herbicides:

  • Target-Site Resistance (TSR): This is the most common mechanism and involves mutations in the α-tubulin gene, which codes for the protein that dinitroaniline herbicides target.[3][4] These mutations alter the herbicide binding site on the tubulin protein, reducing the herbicide's ability to inhibit microtubule formation.[3][4]

  • Non-Target-Site Resistance (NTSR): This mechanism involves the enhanced metabolic detoxification of the herbicide. In the case of dinitroanilines, this is often mediated by increased activity of cytochrome P450 monooxygenase enzymes, which break down the herbicide into non-toxic compounds.[3][4]

Q2: How can I determine if a weed population is resistant to dinitroanilines?

A2: A combination of whole-plant bioassays and molecular techniques is typically used. A whole-plant dose-response assay, where suspected resistant and known susceptible populations are treated with a range of herbicide concentrations, can confirm resistance and determine the level of resistance (resistance factor). Molecular analysis, such as sequencing the α-tubulin gene, can identify known resistance-conferring mutations.

Q3: Are there fitness costs associated with dinitroaniline resistance?

A3: Yes, some α-tubulin mutations that confer resistance to dinitroanilines have been associated with fitness costs. For example, the Arg-243-Met mutation in Lolium rigidum can cause a helical growth phenotype in homozygous plants, which may reduce their competitiveness in the field.[3][4] The recessive nature of many target-site resistance mutations also contributes to slowing the evolution of resistance.[3][4]

Q4: What are the key strategies to mitigate the evolution of dinitroaniline resistance?

A4: An integrated weed management (IWM) approach is crucial. Key strategies include:

  • Herbicide Rotation: Avoid the continuous use of dinitroaniline herbicides. Rotate with herbicides that have different modes of action.

  • Herbicide Mixtures: Use tank mixtures of herbicides with different modes of action to control a broader spectrum of weeds and reduce the selection pressure for resistance to a single herbicide.

  • Cultural Practices: Implement cultural practices such as crop rotation, tillage, and cover cropping to reduce the weed seed bank.

  • Mechanical Weed Control: Use mechanical methods like cultivation to control weeds and reduce reliance on herbicides.

  • Proper Application: Apply herbicides at the recommended rates and at the correct weed growth stage to ensure maximum efficacy.

Data Presentation

Table 1: Known Amino Acid Substitutions in α-tubulin Conferring Resistance to Dinitroaniline Herbicides
Weed SpeciesAmino Acid SubstitutionReference
Eleusine indicaThr-239-Ile[3]
Eleusine indicaMet-268-Thr[3]
Setaria viridisLeu-136-Phe[3]
Setaria viridisThr-239-Ile[3]
Lolium rigidumVal-202-Phe
Lolium rigidumArg-243-Met[3][4]
Lolium rigidumArg-243-Lys
Alopecurus aequalisVal-202-Phe
Alopecurus aequalisLeu-125-Met/Leu-136-Phe
Poa annuaThr-239-Ile[1]
Table 2: Examples of Resistance Levels to Dinitroaniline Herbicides in Weeds
Weed SpeciesHerbicideResistance Factor (R/S)Assay TypeReference
Amaranthus palmeriTrifluralin2.6Root length inhibition
Lolium rigidum (transgenic rice calli with Arg-243-Met/Lys mutation)Trifluralin4 - 8Callus growth inhibition[5]
Eleusine indicaProdiamine>30Whole plant

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Bioassay for Dinitroaniline Resistance

Objective: To confirm resistance and determine the resistance factor of a weed population to a dinitroaniline herbicide.

Materials:

  • Seeds from suspected resistant (R) and known susceptible (S) weed populations.

  • Pots filled with a standard potting mix.

  • Dinitroaniline herbicide (e.g., trifluralin, pendimethalin).

  • Laboratory sprayer with a known output.

  • Growth chamber or greenhouse with controlled conditions.

Methodology:

  • Seed Germination: Germinate seeds of R and S populations in petri dishes or germination trays. If dormancy is an issue, apply appropriate pre-treatments.

  • Transplanting: Once seedlings have reached the 1-2 leaf stage, transplant them into individual pots. Allow plants to establish for 7-10 days.

  • Herbicide Application: Prepare a series of herbicide concentrations (e.g., 0, 0.125x, 0.25x, 0.5x, 1x, 2x, 4x, 8x the recommended field rate). Apply the herbicide solutions to the plants using a calibrated laboratory sprayer. Include at least 5-10 replicate plants per herbicide concentration for each population.

  • Growth and Assessment: Place the treated plants in a growth chamber or greenhouse under optimal growing conditions. Assess plant survival and biomass (shoot dry weight) 21 days after treatment.

  • Data Analysis: Calculate the herbicide dose required to cause 50% mortality (LD50) or 50% growth reduction (GR50) for both R and S populations using a log-logistic dose-response model. The resistance factor (RF) is calculated as the LD50 (or GR50) of the R population divided by the LD50 (or GR50) of the S population.

Protocol 2: Sequencing of the α-tubulin Gene to Identify Resistance Mutations

Objective: To identify known or novel mutations in the α-tubulin gene that may confer resistance to dinitroaniline herbicides.

Materials:

  • Fresh leaf tissue from R and S plants.

  • DNA extraction kit suitable for plants.

  • PCR reagents (Taq polymerase, dNTPs, buffer).

  • Primers designed to amplify a conserved region of the α-tubulin gene.

  • Gel electrophoresis equipment.

  • PCR product purification kit.

  • Sanger sequencing service or next-generation sequencing platform.

Methodology:

  • DNA Extraction: Extract genomic DNA from the leaf tissue of individual R and S plants.

  • PCR Amplification: Amplify a fragment of the α-tubulin gene using PCR. A typical PCR program would be: initial denaturation at 95°C for 3 min, followed by 35 cycles of 95°C for 30s, 55-65°C (optimized annealing temperature) for 30s, and 72°C for 1-2 min, with a final extension at 72°C for 10 min.

  • Verification of Amplification: Run the PCR products on an agarose gel to confirm the presence of a single band of the expected size.

  • PCR Product Purification: Purify the PCR product to remove primers and dNTPs.

  • Sequencing: Send the purified PCR product for Sanger sequencing using both the forward and reverse primers. For polyploid species, consider cloning the PCR products into a vector before sequencing or using amplicon-based next-generation sequencing.

  • Sequence Analysis: Align the sequences from R and S plants to a reference α-tubulin sequence to identify any single nucleotide polymorphisms (SNPs) that result in an amino acid change.

Mandatory Visualization

Diagram 1: Signaling Pathway of Dinitroaniline Herbicides and Resistance Mechanisms

Dinitroaniline_Pathway cluster_CellularProcess Cellular Process cluster_HerbicideAction Dinitroaniline Action Tubulin α/β-tubulin heterodimers MT Microtubules Tubulin->MT Polymerization Herbicide_Tubulin Herbicide-Tubulin Complex Tubulin->Herbicide_Tubulin Spindle Mitotic Spindle MT->Spindle Division Cell Division Spindle->Division Herbicide Dinitroaniline Herbicide Herbicide->Tubulin P450 Cytochrome P450s Herbicide->P450 Metabolism Block Polymerization Blocked Herbicide_Tubulin->Block Arrest Mitotic Arrest Block->Arrest Death Cell Death Arrest->Death TSR Target-Site Resistance (α-tubulin mutation) TSR->Tubulin Altered Binding Site NTSR Non-Target-Site Resistance (Metabolic Detoxification) NTSR->P450 Detox Detoxified Herbicide P450->Detox

Caption: Dinitroaniline action and mechanisms of resistance.

Diagram 2: Experimental Workflow for Investigating Dinitroaniline Resistance

Resistance_Workflow Start Suspected Resistant Weed Population SeedCollection Seed Collection (R and S populations) Start->SeedCollection Bioassay Whole-Plant Dose-Response Bioassay SeedCollection->Bioassay IsResistant Is population resistant? Bioassay->IsResistant DNA_RNA_Extraction DNA/RNA Extraction IsResistant->DNA_RNA_Extraction Yes Report Characterize Resistance Mechanism(s) IsResistant->Report No (Susceptible) TSR_Analysis Target-Site Resistance Analysis DNA_RNA_Extraction->TSR_Analysis NTSR_Analysis Non-Target-Site Resistance Analysis DNA_RNA_Extraction->NTSR_Analysis Tubulin_Sequencing α-tubulin Gene Sequencing TSR_Analysis->Tubulin_Sequencing Mutation_Found Resistance mutation found? Tubulin_Sequencing->Mutation_Found Mutation_Found->NTSR_Analysis No Mutation_Found->Report Yes (TSR Confirmed) Metabolism_Assay Herbicide Metabolism Assay (e.g., with P450 inhibitors) NTSR_Analysis->Metabolism_Assay Metabolism_Assay->Report

Caption: Workflow for dinitroaniline resistance investigation.

Diagram 3: Logical Relationships in Dinitroaniline Resistance Mitigation

Mitigation_Strategies cluster_Chemical Chemical Control cluster_Cultural Cultural Practices cluster_Mechanical Mechanical & Physical Control Goal Goal: Sustainable Weed Management & Resistance Mitigation IWM Integrated Weed Management (IWM) Goal->IWM Herbicide_Rotation Herbicide Rotation (Different Modes of Action) IWM->Herbicide_Rotation Herbicide_Mixtures Herbicide Mixtures IWM->Herbicide_Mixtures Application_Rate Use Recommended Application Rates IWM->Application_Rate Crop_Rotation Crop Rotation IWM->Crop_Rotation Tillage Tillage IWM->Tillage Cover_Crops Cover Crops IWM->Cover_Crops Cultivation Mechanical Cultivation IWM->Cultivation Hand_Weeding Hand Weeding (for small infestations) IWM->Hand_Weeding Herbicide_Rotation->Herbicide_Mixtures Crop_Rotation->Tillage

Caption: Integrated strategies for dinitroaniline resistance mitigation.

References

Impact of soil pH and organic matter on Fluchloralin bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and agricultural professionals with troubleshooting guides and frequently asked questions regarding the impact of soil pH and organic matter on the bioavailability of Fluchloralin.

Frequently Asked Questions (FAQs)

Q1: What is this compound bioavailability and why is it crucial for my experiments?

A1: this compound bioavailability refers to the fraction of the herbicide in the soil that is available for uptake by weeds and for microbial degradation.[1] It is a critical factor because only the bioavailable portion is effective for weed control.[2] Processes like adsorption to soil particles can "lock up" the herbicide, making it non-bioavailable and thus reducing its efficacy.[1][3] Understanding bioavailability is essential for predicting herbicidal effectiveness and its environmental fate.

Q2: How does soil organic matter (OM) content affect the performance of this compound?

A2: Soil organic matter is a primary factor controlling this compound's behavior in soil.[4][5]

  • Increased Adsorption: this compound strongly adsorbs to organic matter. This reduces its concentration in the soil solution, thereby lowering its bioavailability for weed uptake.[5] Consequently, soils with high organic matter may require higher application rates of this compound for effective weed control.[3]

  • Enhanced Degradation: While OM decreases immediate bioavailability, it can also promote the long-term degradation of this compound.[6] Organic matter serves as a food source for soil microorganisms, stimulating the microbial activity that is the primary driver of this compound breakdown.[4][7]

  • Reduced Leaching: By binding the herbicide, organic matter significantly reduces its mobility and the risk of leaching into groundwater.[7][8]

Q3: What is the specific impact of soil pH on this compound's behavior?

A3: For dinitroaniline herbicides like this compound, soil pH is generally considered to have less impact on persistence and activity compared to factors like organic matter content, photodegradation, and volatility.[9] However, pH does influence broader soil chemical and microbial processes that can indirectly affect the herbicide.[10] Some chemical degradation pathways, such as hydrolysis, are influenced by soil pH.[3] Additionally, soil pH significantly affects microbial community composition and activity, which are crucial for the biodegradation of the herbicide.[11]

Q4: My weed control results with this compound are inconsistent across different test plots. Could organic matter or pH be the cause?

A4: Yes, variability in soil organic matter and pH is a likely cause for inconsistent results. Plots with higher organic matter content will likely have lower this compound bioavailability due to increased adsorption, leading to reduced weed control at the same application rate.[3][5] While less direct, variations in soil pH can alter microbial populations responsible for degrading this compound, potentially leading to differences in its persistence and efficacy over time.[11][12]

Q5: I am concerned about the potential for this compound to leach into groundwater. What soil conditions increase this risk?

A5: The risk of this compound leaching is highest in soils with low organic matter and low clay content, such as sandy soils. In these conditions, there are fewer binding sites for the herbicide, leading to higher concentrations in the soil solution and greater mobility with water movement.[13] Conversely, soils rich in organic matter and clay strongly adsorb this compound, classifying it as slightly mobile and reducing the risk of it reaching groundwater.[7]

Q6: How do anaerobic (flooded) versus aerobic soil conditions affect this compound degradation?

A6: this compound degrades significantly faster under anaerobic (flooded) conditions compared to aerobic conditions.[6] Studies have shown that amending flooded, anaerobic soil with organic matter further accelerates this degradation process.[6] This suggests that microbial pathways active in the absence of oxygen are highly effective at breaking down the herbicide.

Troubleshooting Guides

Issue 1: Lower-than-Expected Herbicidal Efficacy

  • Possible Cause 1: High Organic Matter Content.

    • Troubleshooting Step: Analyze the organic matter content of your soil. Soils with high OM require more herbicide to achieve the desired effect because a significant portion becomes adsorbed and non-bioavailable.[3]

    • Recommendation: Consider adjusting application rates based on the soil's organic matter percentage, following label guidelines. Conduct a dose-response study on your specific soil type.

  • Possible Cause 2: Improper Soil Incorporation.

    • Troubleshooting Step: this compound is susceptible to breakdown by sunlight (photodecomposition) and loss through volatilization.[3]

    • Recommendation: Ensure the herbicide is thoroughly and evenly incorporated into the soil immediately after application, as recommended by the manufacturer, to minimize these losses.

Issue 2: Unexpected Persistence or Carryover Injury to Subsequent Crops

  • Possible Cause 1: Low Microbial Activity.

    • Troubleshooting Step: Degradation of this compound is primarily a microbial process.[7] Soil conditions that inhibit microbial life (e.g., very low pH, low moisture, low temperature, lack of organic matter) can slow its breakdown, leading to longer persistence.[10]

    • Recommendation: Assess soil health parameters, including pH and microbial biomass. Conditions that favor a healthy microbial community will aid in the timely degradation of the herbicide.

  • Possible Cause 2: Soil pH Extremes.

    • Troubleshooting Step: While not the dominant factor for this compound, extreme soil pH can influence the activity of microbial communities responsible for its degradation.[9][14]

    • Recommendation: Measure the soil pH. If it is highly acidic or alkaline, it may be contributing to slower degradation by stressing the relevant microorganisms.

Issue 3: Difficulty with Analyte Recovery in High-OM Soils

  • Possible Cause: Strong Adsorption and Matrix Effects.

    • Troubleshooting Step: this compound binds very tightly to organic matter, which can make its extraction from the soil matrix for quantitative analysis difficult, leading to low recovery rates.

    • Recommendation: Employ a robust extraction method like Soxhlet extraction (EPA Method 3540).[15] You may need to optimize the extraction solvent and duration for your specific soil type to ensure complete recovery of the analyte.

Data Presentation

Table 1: Summary of Soil Parameter Impacts on this compound Behavior

Soil PropertyEffect on AdsorptionEffect on DegradationImpact on BioavailabilityLeaching Risk
High Organic Matter Significantly IncreasesCan Enhance (stimulates microbes)[4][6]Significantly Decreases[1][5]Decreases[7]
Low Organic Matter Significantly Decreases[3]Can Decrease (less microbial activity)Significantly Increases[1]Increases
Low Soil pH (Acidic) Minor influence compared to OM[9]Can inhibit certain microbial populations[11]Indirectly affected via microbial activityMinor influence
High Soil pH (Alkaline) Minor influence compared to OM[9]Can inhibit other microbial populations[11]Indirectly affected via microbial activityMinor influence
Anaerobic Conditions N/ASignificantly Accelerates[6]Decreases due to rapid degradationDecreases

Table 2: Analytical Detection Limits for this compound

MatrixMethodDetection Limit
WaterGC-ECD (EPA Method 646)1 ppb (0.0005 µg/L estimated)[7][15]
SoilGC10 ppb[7][15]
Plant MaterialGC10-50 ppb[15]

Experimental Protocols

Protocol 1: Batch Equilibrium Method for Adsorption Coefficient (Kd) Determination

This protocol is a standard method for studying the adsorption of herbicides like this compound to soil.[2][16]

  • Soil Preparation: Air-dry the soil sample, gently crush it, and pass it through a 2-mm sieve to ensure uniformity. Characterize the soil for pH, organic matter content, and texture.

  • Solution Preparation: Prepare a stock solution of this compound in a 0.01 M CaCl₂ solution. The CaCl₂ solution helps to maintain a constant ionic strength and mimics the soil solution. From the stock, create a series of dilutions to cover a range of environmentally relevant concentrations.

  • Equilibration: Place a known mass of soil (e.g., 5 grams) into a series of centrifuge tubes. Add a known volume (e.g., 25 mL) of each this compound dilution to the tubes. Include control tubes with the herbicide solution but no soil.

  • Shaking: Seal the tubes and shake them on a mechanical shaker for a predetermined time (e.g., 24 hours) at a constant temperature (e.g., 25°C) to allow the system to reach equilibrium.

  • Separation: Centrifuge the tubes at high speed (e.g., 5000 rpm for 20 minutes) to separate the solid phase (soil) from the liquid phase (supernatant).

  • Analysis: Carefully collect an aliquot of the supernatant from each tube. Analyze the concentration of this compound remaining in the solution using an appropriate analytical method, such as Gas Chromatography with an Electron Capture Detector (GC-ECD).

  • Calculation:

    • The amount of this compound adsorbed to the soil is calculated by subtracting the concentration in the equilibrium supernatant from the initial concentration.

    • The soil-water distribution coefficient (Kd) is calculated as the ratio of the concentration of this compound adsorbed to the soil (mg/kg) to the concentration remaining in the solution (mg/L).

Protocol 2: Overview of this compound Residue Analysis in Soil

This protocol provides a general workflow for quantifying this compound residues in soil samples.

  • Sample Collection & Preparation: Collect soil cores from the experimental plot. Air-dry the samples, sieve them (2-mm), and homogenize them.

  • Extraction: Extract a subsample of the soil (e.g., 50 g mixed with anhydrous sodium sulfate) using an appropriate solvent in a Soxhlet extractor (EPA Method 3540).[15] This method ensures a thorough extraction of the analyte from the soil matrix.

  • Concentration & Cleanup: Concentrate the resulting extract using a Kuderna-Danish apparatus.[15] The extract may require a cleanup step (e.g., using a silica gel column) to remove interfering co-extractives from the soil matrix, especially from high-organic-matter soils.

  • Quantification: Analyze the final extract using Gas Chromatography (GC) equipped with a sensitive detector like an Electron Capture Detector (ECD) or a mass spectrometer (MS).[7][15] Quantify the concentration by comparing the peak area to a calibration curve prepared from certified analytical standards of this compound.

Mandatory Visualizations

TroubleshootingWorkflow start Problem: Low Weed Control check_om Is soil high in Organic Matter (>5%)? start->check_om check_incorp Was herbicide properly incorporated into soil? check_om->check_incorp No solution_om Action: Increase rate as per label for high OM soils. Conduct bioassay. check_om->solution_om Yes check_rate Was application rate correct for soil type? check_incorp->check_rate Yes solution_incorp Action: Review incorporation technique. Ensure immediate mixing to prevent photodegradation. check_incorp->solution_incorp No solution_rate Action: Verify calibration and adjust application rate for specific soil characteristics. check_rate->solution_rate No end_node Re-evaluate Efficacy check_rate->end_node Yes solution_om->end_node solution_incorp->end_node solution_rate->end_node

Caption: Troubleshooting workflow for low this compound efficacy.

FluchloralinFate cluster_soil Soil Environment This compound This compound in Soil Solution (Bioavailable) degraded Degradation Products This compound->degraded Biodegradation leaching Leaching to Groundwater This compound->leaching Downward Movement adsorbed Adsorbed This compound (Non-Bioavailable) adsorbed->this compound Desorption om High Organic Matter om->adsorbed Increases Adsorption microbes Microbial Activity om->microbes Stimulates microbes->degraded Mediates ph Soil pH ph->microbes Influences

Caption: Key factors influencing this compound's fate in soil.

References

Validation & Comparative

Persistence in Soil: A Comparative Analysis of Fluchloralin and Trifluralin

Author: BenchChem Technical Support Team. Date: December 2025

Fluchloralin and Trifluralin are two widely used dinitroaniline herbicides effective for pre-emergence control of annual grasses and some broadleaf weeds. Their efficacy is intrinsically linked to their persistence in the soil, a characteristic that ensures prolonged weed control but also raises concerns about potential carryover effects on subsequent crops. This guide provides a comparative analysis of the soil persistence of this compound and Trifluralin, supported by experimental data, to inform researchers, scientists, and agricultural professionals.

Comparative Persistence Data

The persistence of a herbicide in soil is typically measured by its half-life (DT₅₀), the time it takes for 50% of the applied amount to degrade. The following tables summarize the soil persistence of this compound and Trifluralin under various conditions as reported in scientific literature.

Table 1: Comparative Soil Half-Life (DT₅₀) of this compound and Trifluralin

HerbicideSoil TypeMoisture ConditionTemperatureHalf-Life (DT₅₀)Reference
This compoundSilt LoamMoist (Field Capacity)Greenhouse124 daysSavage (1978)
Silt LoamFloodedGreenhouse14 daysSavage (1978)
Sandy LoamMoist (Field Capacity)Greenhouse71 daysSavage (1978)
Sandy LoamFloodedGreenhouse12 daysSavage (1978)
Typical Aerobic SoilNot Specified20°C76 daysAERU Pesticide Properties Database[1]
TrifluralinSilt LoamMoist (Field Capacity)Greenhouse94 daysSavage (1978)
Silt LoamFloodedGreenhouse11 daysSavage (1978)
Sandy LoamMoist (Field Capacity)Greenhouse67 daysSavage (1978)
Sandy LoamFloodedGreenhouse10 daysSavage (1978)
Aerobic SoilAerobicNot Specified19 - 132 daysWeber (1990)[2]
General SoilNot SpecifiedNot Specified~180 daysWikipedia[3]

Table 2: Biphasic Dissipation of this compound in Field Soil

Dissipation PhaseHalf-Life Range (weeks)Half-Life Range (days)
First Phase2.3 - 3.716 - 26
Second Phase9.5 - 26.767 - 187
Data from a field study indicating a two-phase dissipation process for this compound.[4]

Factors Influencing Persistence

The persistence of both this compound and Trifluralin in the soil is not static but is influenced by a complex interplay of soil properties, climatic conditions, and microbial activity.

  • Soil Moisture : As indicated in Table 1, soil moisture content significantly impacts the degradation of both herbicides.[5] Anaerobic conditions, such as those in flooded soils, lead to a much faster breakdown of both this compound and Trifluralin compared to moist, aerobic conditions.[5]

  • Microbial Degradation : The primary mechanism for the breakdown of dinitroaniline herbicides in soil is microbial degradation.[2][6] Soil conditions that favor microbial activity, such as optimal temperature, moisture, and organic matter content, will generally accelerate the degradation of these herbicides.[2]

  • Soil Type and Organic Matter : Herbicides like this compound and Trifluralin can be adsorbed to soil particles, particularly clay and organic matter.[2] This adsorption can make the herbicides less available for microbial degradation, thus increasing their persistence.

  • Temperature : Higher soil temperatures generally increase the rate of both microbial and chemical degradation processes, leading to a shorter half-life for the herbicides.[2]

  • Photodecomposition and Volatilization : Both herbicides can be lost from the soil surface through volatilization (turning into a gas) and photodecomposition (breakdown by sunlight).[6][7] This is why incorporation of these herbicides into the soil shortly after application is recommended to minimize these losses and ensure their effectiveness and predictable persistence.[3][6]

Experimental Protocols

The determination of herbicide persistence in soil involves controlled laboratory or field experiments followed by chemical analysis. Below is a generalized protocol for such a study.

Protocol for Determining Herbicide Persistence in Soil
  • Soil Collection and Characterization :

    • Collect soil samples from the desired field or location.

    • Characterize the soil for its physical and chemical properties, including texture (sand, silt, clay content), pH, organic matter content, and microbial biomass.

  • Herbicide Application :

    • Treat the soil samples with a known concentration of this compound or Trifluralin. The application rate should be relevant to typical agricultural use.

    • Ensure a homogenous distribution of the herbicide within the soil sample.

  • Incubation :

    • Incubate the treated soil samples under controlled conditions.

    • Maintain constant temperature and moisture levels (e.g., field capacity) throughout the experiment.

    • Include control samples (untreated soil) for comparison.

  • Sampling :

    • Collect subsamples from the incubated soil at regular time intervals (e.g., 0, 7, 14, 30, 60, 90, and 120 days).

  • Extraction :

    • Extract the herbicide residues from the soil subsamples using a suitable organic solvent. A common method is Soxhlet extraction or accelerated solvent extraction with a solvent like acetonitrile.[8]

  • Cleanup :

    • Purify the extract to remove interfering co-extracted substances from the soil matrix. This can be achieved using techniques like solid-phase extraction (SPE).

  • Analysis :

    • Quantify the concentration of the herbicide in the cleaned-up extracts using analytical instrumentation. Gas chromatography (GC) with an electron capture detector (ECD) or mass spectrometry (MS) is a common and sensitive method for analyzing dinitroaniline herbicides.[4]

  • Data Analysis :

    • Plot the concentration of the herbicide against time.

    • Calculate the dissipation kinetics, typically following first-order kinetics, to determine the half-life (DT₅₀) of the herbicide in the soil.

Visualizing Experimental and Logical Workflows

To better illustrate the processes involved in this research, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Soil_Collection Soil Collection & Characterization Herbicide_Application Herbicide Application Soil_Collection->Herbicide_Application Incubation Controlled Incubation Herbicide_Application->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Cleanup Extract Cleanup (SPE) Extraction->Cleanup Quantification GC-MS Analysis Cleanup->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis DT50_Determination DT₅₀ Determination Data_Analysis->DT50_Determination

Caption: Experimental workflow for determining herbicide persistence in soil.

Factors_Influencing_Degradation cluster_factors Influencing Factors cluster_processes Degradation & Loss Processes Herbicide_Persistence Herbicide Persistence (this compound & Trifluralin) Microbial_Degradation Microbial Degradation Chemical_Degradation Chemical Degradation Photodecomposition Photodecomposition Volatilization Volatilization Adsorption Adsorption Soil_Properties Soil Properties - Texture - Organic Matter - pH Soil_Properties->Microbial_Degradation Soil_Properties->Adsorption Climatic_Conditions Climatic Conditions - Moisture - Temperature Climatic_Conditions->Microbial_Degradation Climatic_Conditions->Chemical_Degradation Climatic_Conditions->Volatilization Microbial_Activity Microbial Activity Microbial_Activity->Microbial_Degradation Management_Practices Management Practices - Incorporation - Application Rate Management_Practices->Photodecomposition Management_Practices->Volatilization

Caption: Factors influencing the degradation and persistence of dinitroaniline herbicides in soil.

References

A Comparative Guide to the Quantification of Fluchloralin: Validating GC-ECD and Exploring Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pesticides like Fluchloralin is paramount. This guide provides a comprehensive comparison of Gas Chromatography with Electron Capture Detection (GC-ECD) for this compound analysis against other prominent analytical techniques. Supported by experimental data, this document outlines validated methodologies, performance characteristics, and offers a clear perspective on choosing the optimal method for your research needs.

Introduction to this compound and the Need for Accurate Quantification

This compound is a dinitroaniline herbicide used for pre-emergence control of annual grasses and broadleaf weeds in various crops. Due to its potential for environmental persistence and toxicological effects, its presence in soil, water, and agricultural products requires sensitive and reliable analytical methods for quantification. This guide focuses on the validation of the widely used GC-ECD method and compares its performance with High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Performance Comparison of Analytical Methods for this compound Quantification

The choice of an analytical method depends on various factors, including sensitivity, selectivity, accuracy, precision, and the complexity of the sample matrix. Below is a summary of the performance characteristics of GC-ECD, HPLC-UV, and LC-MS/MS for the quantification of this compound and similar pesticides.

ParameterGC-ECDHPLC-UVLC-MS/MS
Linearity (R²) >0.99[1]Typically >0.99>0.99
Limit of Detection (LOD) 0.0019 – 0.017 mg/kg[1][2]Generally in the low ppm to high ppb rangeCan reach sub-ppb levels
Limit of Quantification (LOQ) 0.0065 – 0.079 mg/kg[1][2]Generally in the ppm rangeCan reach low ppb to ppt levels
Accuracy (Recovery %) 70–120%[1]80-110%80-120%
Precision (RSD %) <20%[1]<15%<15%
Selectivity Good for halogenated compounds, but susceptible to matrix interference.[3]Moderate, can be affected by co-eluting compounds.Excellent, highly selective due to mass-based detection.[3]
Cost Relatively lowModerateHigh
Throughput HighModerate to HighHigh

Detailed Experimental Protocols

Accurate and reproducible results are contingent on meticulous experimental execution. This section details the validated protocols for sample preparation and analysis using GC-ECD.

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental matrices.[4]

Materials:

  • Homogenized sample (e.g., soil, crop)

  • Acetonitrile (ACN)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) (for samples with high pigment content)

  • Centrifuge tubes (50 mL and 15 mL)

  • Centrifuge

  • Vortex mixer

Procedure:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salts (e.g., MgSO₄ and NaCl).

  • Cap the tube and vortex vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

  • Transfer the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing the dispersive solid-phase extraction (dSPE) sorbents (e.g., MgSO₄, PSA, and C18).

  • Vortex for 30 seconds.

  • Centrifuge at ≥3000 x g for 5 minutes.

  • The resulting supernatant is ready for GC-ECD analysis.

GC-ECD Analysis Protocol

Instrumentation:

  • Gas chromatograph equipped with an Electron Capture Detector (ECD).

  • Capillary column: A non-polar or semi-polar column, such as a DB-5 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness), is commonly used for organochlorine pesticide analysis.

Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute

    • Ramp 1: 10 °C/min to 200 °C, hold for 2 minutes

    • Ramp 2: 5 °C/min to 280 °C, hold for 5 minutes

  • Detector Temperature: 300 °C

  • Carrier Gas: Nitrogen or Argon/Methane, at a constant flow rate (e.g., 1-2 mL/min).

  • Injection Volume: 1 µL (splitless injection is often preferred for trace analysis).

Method Validation Parameters for GC-ECD

To ensure the reliability of the GC-ECD method for this compound quantification, a thorough validation is essential. The following parameters should be assessed:

  • Linearity: A calibration curve is constructed by analyzing standard solutions of this compound at a minimum of five different concentrations. The coefficient of determination (R²) should be ≥0.99, indicating a strong linear relationship between concentration and detector response.[1]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (S/N), with LOD at S/N ≥ 3 and LOQ at S/N ≥ 10.

  • Accuracy: Accuracy is assessed by performing recovery studies. A known amount of this compound is spiked into a blank matrix and analyzed. The percentage recovery is calculated, with acceptable values typically falling within the 70-120% range.[1]

  • Precision: Precision is evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision). This is done by analyzing multiple replicates of a spiked sample. The relative standard deviation (RSD) should ideally be less than 20%.[1]

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix is crucial. This can be confirmed by analyzing blank samples and ensuring no interfering peaks are present at the retention time of this compound.

Alternative Methods: A Comparative Overview

While GC-ECD is a robust and cost-effective technique, alternative methods offer distinct advantages, particularly in terms of selectivity and sensitivity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a versatile technique for the analysis of a wide range of pesticides. For compounds with a suitable chromophore, like this compound, it can provide reliable quantification. However, its sensitivity is generally lower than that of GC-ECD, and it can be more susceptible to matrix interference from co-eluting compounds that also absorb UV light.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for pesticide residue analysis due to its exceptional sensitivity and selectivity.[3] By utilizing the mass-to-charge ratio of the analyte and its fragments, it can provide unambiguous identification and quantification even in complex matrices, minimizing the risk of false positives. The primary drawback of LC-MS/MS is the higher initial instrument cost and operational complexity compared to GC-ECD.

Logical Workflow for this compound Quantification using GC-ECD

GC_ECD_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis GC-ECD Analysis cluster_quantification Quantification & Reporting Homogenization Sample Homogenization Extraction Extraction with Acetonitrile & Salts Homogenization->Extraction 10-15g sample Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE Dispersive SPE Cleanup Centrifugation1->dSPE Supernatant Centrifugation2 Centrifugation dSPE->Centrifugation2 Final_Extract Final Extract for Analysis Centrifugation2->Final_Extract Supernatant Injection Injection into GC Final_Extract->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Detection Electron Capture Detection (ECD) Separation->Detection Data_Acquisition Data Acquisition & Processing Detection->Data_Acquisition Quantification Quantification of this compound Data_Acquisition->Quantification Calibration Calibration Curve Generation Calibration->Quantification Reporting Result Reporting Quantification->Reporting

Caption: Workflow for this compound quantification using GC-ECD.

Conclusion

The validation of GC-ECD methods for the quantification of this compound demonstrates it to be a reliable, sensitive, and cost-effective technique. Its performance, characterized by excellent linearity, low detection limits, and good accuracy and precision, makes it a suitable choice for routine monitoring. However, for complex matrices where selectivity is a major concern, or when the highest sensitivity is required, LC-MS/MS presents a superior, albeit more expensive, alternative. The choice of method should be guided by the specific requirements of the analysis, including regulatory limits, sample complexity, and available resources. This guide provides the foundational information to make an informed decision for the accurate and reliable quantification of this compound.

References

Unraveling Weed Resistance: A Comparative Guide to Fluchloralin and Other Dinitroanilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-resistance profiles of various weed species to Fluchloralin and other dinitroaniline herbicides. It synthesizes experimental data on resistance levels, details the methodologies used in key studies, and visualizes the underlying molecular mechanisms. This information is intended to support research and development efforts in creating more effective and sustainable weed management strategies.

Cross-Resistance Profile of Weeds to Dinitroaniline Herbicides

Dinitroaniline herbicides, such as this compound, Trifluralin, Pendimethalin, and Oryzalin, are widely used for pre-emergence weed control. They act by inhibiting microtubule formation, a critical process for cell division and plant growth. However, the persistent use of these herbicides has led to the evolution of resistant weed populations. Cross-resistance, where resistance to one herbicide confers resistance to other herbicides within the same chemical family, is a significant challenge in agriculture.

The following table summarizes quantitative data on the cross-resistance of two major weed species, Eleusine indica (Goosegrass) and Lolium rigidum (Annual Ryegrass), to various dinitroaniline herbicides. The data is presented as the concentration of herbicide required to inhibit growth by 50% (I50) and the Resistance Factor (RF), which is the ratio of the I50 of the resistant population to that of the susceptible population.

Weed SpeciesHerbicideResistant Population I50 (g ha⁻¹)Susceptible Population I50 (g ha⁻¹)Resistance Factor (R/S Ratio)Reference
Eleusine indicaDithiopyr> 8840100> 88.4[1]
Prodiamine7801007.8[1]
Pendimethalin> 10000100> 100[1]
Oryzalin> 10000100> 100[1]
Lolium rigidumTrifluralin--32[2]
Pendimethalin--12-30[2]
Ethalfluralin--12-30[2]
Oryzalin--12-30[2]

Note: Specific I50 values for the resistant and susceptible populations of Lolium rigidum were not provided in the cited source, only the resulting resistance factor.

Mechanisms of Resistance

Resistance to dinitroaniline herbicides in weeds is primarily attributed to two mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).

Target-Site Resistance (TSR)

TSR in the context of dinitroaniline herbicides involves mutations in the genes encoding for α-tubulin, the protein target of these herbicides. These mutations alter the herbicide binding site on the tubulin protein, reducing the efficacy of the herbicide. Several specific mutations in the α-tubulin gene have been identified in resistant weed populations.[2]

Non-Target-Site Resistance (NTSR)

NTSR involves mechanisms that reduce the amount of active herbicide reaching the target site. The most common form of NTSR in dinitroaniline-resistant weeds is enhanced metabolic detoxification. This process is often mediated by the cytochrome P450 monooxygenase (P450) enzyme system, which can chemically modify the herbicide into a non-toxic form.[3]

Visualizing the Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of dinitroaniline herbicides and the pathways of resistance.

cluster_action Mechanism of Action of Dinitroaniline Herbicides Herbicides Dinitroaniline Herbicides (e.g., this compound) Tubulin α/β-Tubulin Dimers Herbicides->Tubulin Binds to Disruption Disruption of Microtubule Formation Herbicides->Disruption Causes Microtubule Microtubule Polymerization Tubulin->Microtubule Essential for Microtubule->Disruption CellDivision Inhibition of Cell Division Disruption->CellDivision PlantGrowth Inhibition of Plant Growth CellDivision->PlantGrowth

Caption: Mechanism of action of dinitroaniline herbicides.

cluster_resistance Mechanisms of Weed Resistance to Dinitroaniline Herbicides cluster_tsr Target-Site Resistance (TSR) cluster_ntsr Non-Target-Site Resistance (NTSR) Herbicides Dinitroaniline Herbicides AlteredTubulin Altered α-Tubulin Protein Herbicides->AlteredTubulin Cannot bind effectively P450 Cytochrome P450 Enzymes Herbicides->P450 Metabolized by TubulinGene α-Tubulin Gene Mutation Point Mutation TubulinGene->Mutation Mutation->AlteredTubulin ReducedBinding Reduced Herbicide Binding AlteredTubulin->ReducedBinding Resistance Herbicide Resistance ReducedBinding->Resistance Metabolism Enhanced Metabolism Detoxification Herbicide Detoxification P450->Detoxification InactiveMetabolite Inactive Metabolite Detoxification->InactiveMetabolite InactiveMetabolite->Resistance

Caption: Mechanisms of weed resistance to dinitroanilines.

Experimental Protocols

The following is a detailed methodology for a whole-plant pot dose-response bioassay, a standard method for determining the level of herbicide resistance in a weed population.

Objective: To determine the dose-response of suspected resistant and susceptible weed populations to dinitroaniline herbicides and to calculate the GR50 (50% growth reduction) and Resistance Factor.

Materials:

  • Seeds from both suspected resistant and known susceptible weed populations.

  • Pots (e.g., 10 cm diameter) filled with a standard potting mix (e.g., soil, sand, and peat mixture).

  • Technical grade dinitroaniline herbicides (e.g., this compound, Trifluralin, Pendimethalin, Oryzalin).

  • Acetone or other suitable solvent for preparing herbicide stock solutions.

  • Surfactant (if required by the herbicide formulation).

  • Controlled environment growth chamber or greenhouse with controlled temperature, light, and humidity.

  • Precision laboratory balance.

  • Volumetric flasks and pipettes.

  • Herbicide spray chamber with a moving nozzle.

  • Drying oven.

Procedure:

  • Seed Preparation and Planting:

    • Surface sterilize seeds by rinsing with a 1% sodium hypochlorite solution for 1-2 minutes, followed by three rinses with distilled water.

    • Sow a predetermined number of seeds (e.g., 10-20) of both the resistant and susceptible populations into separate pots at a uniform depth (e.g., 0.5-1 cm).

    • Replicate each treatment (herbicide dose) at least three to four times.

    • Include untreated control pots for both resistant and susceptible populations.

  • Plant Growth:

    • Place the pots in a growth chamber or greenhouse under optimal conditions for the specific weed species (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

    • Water the plants as needed to maintain adequate soil moisture.

    • Allow the seedlings to grow to a specific stage (e.g., 2-3 leaf stage) before herbicide application.

  • Herbicide Preparation and Application:

    • Prepare a stock solution of each herbicide in a suitable solvent.

    • Prepare a series of herbicide dilutions to create a range of doses (e.g., 0, 0.125x, 0.25x, 0.5x, 1x, 2x, 4x, and 8x the recommended field rate).

    • Apply the herbicides to the seedlings using a calibrated laboratory spray chamber to ensure uniform application.

  • Post-Treatment Care and Data Collection:

    • Return the pots to the growth chamber or greenhouse.

    • Observe the plants regularly for signs of herbicide injury.

    • After a predetermined period (e.g., 21 days after treatment), harvest the above-ground biomass from each pot.

    • Dry the harvested biomass in an oven at a constant temperature (e.g., 70°C) for 48-72 hours, or until a constant weight is achieved.

    • Measure the dry weight of the biomass for each pot.

  • Data Analysis:

    • Calculate the percent growth reduction for each herbicide dose relative to the untreated control for both the resistant and susceptible populations.

    • Use a statistical software package to perform a non-linear regression analysis (e.g., log-logistic model) on the dose-response data.

    • From the regression analysis, determine the GR50 value (the herbicide dose that causes a 50% reduction in plant growth) for both the resistant and susceptible populations.

    • Calculate the Resistance Factor (RF) by dividing the GR50 of the resistant population by the GR50 of the susceptible population (RF = GR50_Resistant / GR50_Susceptible).

This detailed protocol provides a robust framework for assessing herbicide resistance and is crucial for understanding the dynamics of resistance in weed populations and for developing effective management strategies.

References

Comparative Toxicity of Fluchloralin on Various Weed Species: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action

Fluchloralin is a pre-emergence herbicide that primarily acts by inhibiting microtubule formation in plant cells.[1][2][3] This disruption of microtubule assembly interferes with cell division (mitosis), leading to the arrest of root and shoot growth in susceptible weed seedlings.[1][2][3]

Susceptible Weed Species

This compound is known to be effective against a variety of annual grasses and broadleaf weeds.[4]

Grasses:

  • Barnyardgrass (Echinochloa crus-galli)[5]

  • Crabgrass (Digitaria spp.)

  • Foxtails (Setaria spp.)

Broadleaf Weeds:

  • Pigweed (Amaranthus spp.), including Redroot Pigweed (Amaranthus retroflexus)[6][7][8][9]

  • Lambsquarters (Chenopodium album)

  • Purslane (Portulaca oleracea)

Comparative Toxicity Data

Specific dose-response data comparing the GR₅₀, LC₅₀, or EC₅₀ values of this compound across multiple weed species from a single, comprehensive study is limited in the available literature. Such data is crucial for understanding the selective efficacy of the herbicide. The following tables are presented as a template to illustrate how such comparative data would be structured.

Table 1: Comparative GR₅₀ Values of this compound on Selected Weed Species

Weed SpeciesCommon NameGR₅₀ (g a.i./ha)95% Confidence Interval
Echinochloa crus-galliBarnyardgrassData not availableData not available
Amaranthus retroflexusRedroot PigweedData not availableData not available
Chenopodium albumLambsquartersData not availableData not available
Setaria viridisGreen FoxtailData not availableData not available

Note: "g a.i./ha" refers to grams of active ingredient per hectare. Data in this table is illustrative as specific comparative values were not found in the searched literature.

Table 2: Comparative Phytotoxicity of Dinitroaniline Herbicides on Japanese Millet (Echinochloa crus-galli)

HerbicideInjury Rating (%)
This compoundModerate
TrifluralinHigh
PendimethalinLow to Moderate
ButralinLow
DinitramineHigh
NitralinNo Injury
OryzalinNo Injury

Source: Adapted from qualitative data presented in a comparative study of dinitroaniline herbicides.[10] The study provided a relative ranking of injury rather than specific percentage values.

Experimental Protocols

To generate the comparative toxicity data required, standardized bioassays are essential. The following protocols outline the methodologies for whole-plant dose-response studies.

Whole-Plant Dose-Response Bioassay

This protocol is designed to determine the herbicide dose that causes a 50% reduction in plant growth (GR₅₀) under controlled greenhouse conditions.[11][12][13]

1. Seed Germination and Seedling Preparation:

  • Weed seeds are germinated in petri dishes on moist filter paper or in trays with a suitable growing medium.[11]

  • Germination conditions (temperature, light) should be optimized for each weed species.[11]

  • Uniformly sized seedlings are transplanted into pots (e.g., 10 cm diameter) containing a standardized soil mix.[12]

2. Herbicide Application:

  • A range of this compound concentrations is prepared. For a preliminary dose-response assay, a seven-point titration is recommended, including doses below and above the typical field application rate (e.g., 0, 0.125, 0.25, 0.5, 1, 2, and 4 times the recommended rate).[12]

  • Herbicides are applied to the soil surface (for pre-emergence studies) or to the foliage of seedlings at a specific growth stage (e.g., 2-4 leaf stage for post-emergence studies) using a calibrated laboratory sprayer.[11]

3. Experimental Conditions and Data Collection:

  • Pots are placed in a greenhouse with controlled temperature, humidity, and photoperiod.

  • Plants are watered and fertilized as needed to ensure optimal growth.

  • After a predetermined period (e.g., 21 days), the above-ground biomass of each plant is harvested, dried in an oven, and weighed.[14]

4. Data Analysis:

  • The dry weight of treated plants is expressed as a percentage of the untreated control.

  • A non-linear regression analysis (e.g., a four-parameter log-logistic model) is used to fit a dose-response curve to the data.[15]

  • The GR₅₀ value, representing the herbicide dose that causes a 50% reduction in dry biomass, is calculated from the regression equation.[14][16]

Visualizations

logical_relationship cluster_herbicide_action This compound Application cluster_plant_response Cellular Impact in Susceptible Weed This compound This compound (Dinitroaniline Herbicide) Tubulin Tubulin Dimers This compound->Tubulin Binds to Microtubule Microtubule Assembly This compound->Microtubule Inhibits Tubulin->Microtubule Polymerization CellDivision Cell Division (Mitosis) Microtubule->CellDivision Essential for Growth Root and Shoot Growth CellDivision->Growth Leads to WeedDeath Weed Seedling Death Growth->WeedDeath Inhibition leads to

Caption: Mechanism of action of this compound in susceptible weeds.

experimental_workflow cluster_setup Experiment Setup cluster_treatment Herbicide Treatment cluster_data_collection Data Collection & Analysis A Seed Germination of Weed Species B Transplanting of Uniform Seedlings A->B D Herbicide Application (Pre- or Post-emergence) B->D C Preparation of this compound Dose Range C->D E Incubation in Controlled Environment D->E F Harvest and Measure Biomass E->F G Dose-Response Curve Analysis F->G H Calculation of GR50 G->H

Caption: Workflow for a whole-plant herbicide dose-response bioassay.

References

A Comparative Analysis of Fluchloralin and Pendimethalin for the Control of Broadleaf Weeds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two prominent dinitroaniline herbicides, Fluchloralin and Pendimethalin, in the management of broadleaf weeds. The information presented is collated from various experimental studies to aid in informed decision-making for weed control strategies in agricultural and research settings.

Mechanism of Action: A Shared Pathway

Both this compound and Pendimethalin are classified as dinitroaniline herbicides and share a common mechanism of action.[1][2] They are primarily pre-emergence herbicides, meaning they are applied to the soil before weed seeds germinate.[3][4] Their herbicidal activity stems from the inhibition of microtubule formation in plant cells.[1][5][6]

These herbicides bind to tubulin, the protein subunit of microtubules. This binding disrupts the assembly of microtubules, which are essential for cell division (mitosis).[5][6] The interference with microtubule polymerization prevents the formation of the mitotic spindle apparatus, which is necessary for the proper segregation of chromosomes during cell division.[6][7] Consequently, cell division is arrested, leading to the inhibition of root and shoot growth in susceptible germinating weeds, ultimately causing their death before they can emerge from the soil.[3][7]

dot

Caption: Mechanism of action for this compound and Pendimethalin.

Comparative Efficacy: Experimental Data

The following tables summarize quantitative data from various studies comparing the efficacy of this compound and Pendimethalin on broadleaf weed control and crop yield.

Table 1: Weed Control Efficiency (%) in Mustard

TreatmentDose (kg a.i./ha)Weed Control Efficiency (%)
Pendimethalin 1.50Highest WCE
This compound 1.00 - 1.5057.78 - 66.02

Source: A field experiment conducted in West Bengal, India.[8]

Table 2: Efficacy Against Broadleaf Weeds in Soybean

HerbicideEfficacy on Broadleaf Weeds
This compound Less effective
Pendimethalin Less effective

Note: This study noted that while effective against grass weeds, both herbicides were less effective on broadleaf weeds and sedges in soybean.[9]

Table 3: Broadleaf Weed Control in Cotton

HerbicideTarget Broadleaf WeedsEfficacy
Pendimethalin Palmer amaranth (and other pigweed species), Russian thistle, kochiaGood control of small-seeded broadleaf weeds
Pendimethalin Annual morningglories, cocklebur, sunflowersNot controlled

Source: General observations on the effectiveness of dinitroaniline herbicides in cotton.[10]

Table 4: Comparative Yield Data in Mustard

TreatmentDose (kg a.i./ha)Seed Yield ( kg/ha )
Weed-free -1187 (Highest)
This compound 1.25Statistically similar to weed-free
This compound 1.00Statistically similar to weed-free
Pendimethalin 1.50Lowest seed yield

Note: Pendimethalin at all tested doses was found to be phytotoxic to mustard, causing growth reduction. This compound at 1.00 and 1.25 kg/ha was non-phytotoxic.[8]

Experimental Protocols: A Generalized Approach

The following outlines a generalized experimental protocol for evaluating and comparing the efficacy of pre-emergence herbicides like this compound and Pendimethalin, based on common methodologies cited in field trial guidelines.[11][12][13]

1. Experimental Design:

  • Layout: A Randomized Complete Block Design (RCBD) is typically employed to account for field variability.

  • Replications: A minimum of three to four replications for each treatment is recommended to ensure statistical validity.[14][15]

  • Plot Size: Plot dimensions should be sufficient to minimize edge effects and allow for representative sampling.

  • Treatments:

    • Un-weeded (weedy) control.

    • Weed-free control (maintained by manual weeding).

    • This compound at various application rates.

    • Pendimethalin at various application rates.

2. Herbicide Application:

  • Timing: Herbicides are applied as pre-emergence treatments, typically within a few days after sowing the crop.[8] this compound is often applied as a pre-plant incorporated (PPI) herbicide.[16]

  • Method: Herbicides are usually applied as a broadcast spray using a calibrated sprayer to ensure uniform coverage.

  • Activation: For optimal efficacy, pre-emergence herbicides require soil moisture for activation, which can be provided by rainfall or irrigation.[4][17]

3. Data Collection:

  • Weed Density and Biomass: Weed counts and dry weight are measured at specific intervals after sowing (e.g., 30, 60, and 90 days) using quadrats placed randomly within each plot.

  • Weed Control Efficiency (WCE): This is calculated to determine the effectiveness of the herbicide treatment. The formula is:

    • WCE (%) = [(Dry weight of weeds in control plot - Dry weight of weeds in treated plot) / Dry weight of weeds in control plot] x 100.[18][19]

  • Crop Phytotoxicity: Visual ratings of crop injury are recorded at regular intervals after herbicide application.

  • Crop Yield and Yield Components: At maturity, crop yield and relevant yield attributes (e.g., plant height, number of pods/bolls per plant) are measured from a designated net plot area.

4. Statistical Analysis:

  • The collected data is subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the differences between treatment means.

dot

Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_application Phase 2: Herbicide Application cluster_data_collection Phase 3: Data Collection cluster_analysis Phase 4: Analysis & Conclusion A Experimental Design (RCBD, Replications) B Plot Preparation & Sowing A->B C Pre-emergence Application (this compound / Pendimethalin) B->C D Weed Density & Biomass Assessment C->D E Crop Phytotoxicity Rating D->E G Data Analysis (ANOVA) D->G F Crop Growth & Yield Measurement E->F F->G H Efficacy Evaluation & Comparison G->H

Caption: Generalized workflow for a comparative herbicide efficacy trial.

Conclusion

Both this compound and Pendimethalin are effective pre-emergence herbicides that function by inhibiting microtubule formation in weeds. Their efficacy against specific broadleaf weed species can vary depending on the weed spectrum, crop, application rate, and environmental conditions. While both show good control of certain small-seeded broadleaf weeds, their effectiveness on larger-seeded broadleaf species may be limited.[20] Furthermore, crop tolerance is a critical factor, as evidenced by the phytotoxicity of Pendimethalin to mustard in one of the cited studies. Therefore, the selection between this compound and Pendimethalin should be based on the specific weed challenges, crop safety, and local environmental conditions, with experimental validation recommended to determine the optimal choice for a given situation.

References

A Comparative Guide to Inter-laboratory Validation of Analytical Methods for Dinitroaniline Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methods for the quantification of dinitroaniline herbicides, supported by experimental data from various validation studies. The information is intended for researchers, scientists, and professionals in drug development and environmental analysis to objectively assess the performance of different analytical techniques.

Introduction to Dinitroaniline Herbicides Analysis

Dinitroaniline herbicides are a class of pre-emergence herbicides widely used in agriculture.[1] Their residues in soil, water, and food products need to be monitored to ensure environmental and food safety. Accurate and reliable analytical methods are crucial for this purpose. The validation of these methods across different laboratories is essential to ensure robustness, reliability, and transferability of the analytical procedures. This guide focuses on the comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) based methods, which are commonly employed for the analysis of these compounds.[2]

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on established methods presented in peer-reviewed literature.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the simultaneous determination of several dinitroaniline herbicides in soil and water samples.[3]

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : A C18 reversed-phase column is typically used.

  • Mobile Phase : A mixture of organic solvent (e.g., acetonitrile or methanol) and water is used. The composition can be optimized for the specific analytes.

  • Sample Preparation :

    • Soil : Extraction with a suitable organic solvent like diethyl ether. The extract can often be analyzed without further cleanup.[3]

    • Water : Purification and concentration using a C18 solid-phase extraction (SPE) cartridge.[3]

  • Standard Preparation : A stock solution of each herbicide (e.g., 1 mg/mL) is prepared in a suitable solvent like methanol. Calibration standards are prepared by serial dilution in the mobile phase to cover the desired concentration range.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and selective method for the simultaneous quantification of multiple dinitroaniline herbicides.[4]

  • Instrumentation : A standard GC-MS system, often a tandem mass spectrometer (GC-MS/MS) for enhanced selectivity.[2][4]

  • Column : A fused-silica capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is commonly used.

  • Carrier Gas : Helium is typically used as the carrier gas.

  • Sample Preparation :

    • Extraction : Vortex-assisted dispersive liquid–liquid microextraction (VA-DLLME) can be employed for environmental samples.[4] QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is another popular extraction method.

    • Analyte Protectants : An analyte protectant mixture may be used to improve detection sensitivity.[4]

  • Standard and Sample Preparation : Similar to the HPLC method, stock solutions are prepared and diluted to create calibration standards. For complex matrices, matrix-matched calibration curves may be necessary to compensate for matrix effects.[2]

Data Presentation: Performance Characteristics

The following tables summarize the quantitative data from validation studies of different analytical methods for dinitroaniline herbicides.

Table 1: Performance of HPLC Method for Dinitroaniline Herbicides in Soil and Water
HerbicideMatrixRecovery (%)Limit of Detection (LOD)
DinitramineSoil89-104%0.02 mg/kg
EthalfluralinSoil89-104%0.02 mg/kg
TrifluralinSoil89-104%0.02 mg/kg
PendimethalinSoil89-104%0.02 mg/kg
IsopropalinSoil89-104%0.02 mg/kg
DinitramineWater89-104%0.5 µg/L
EthalfluralinWater89-104%0.5 µg/L
TrifluralinWater89-104%0.5 µg/L
PendimethalinWater89-104%0.5 µg/L
IsopropalinWater89-104%0.5 µg/L
Data sourced from a high-performance liquid chromatographic determination study.[3]
Table 2: Performance of GC-MS/MS Method for Dinitroaniline Herbicides in Environmental Samples
ParameterPerformance
Linearity (Correlation Coefficient) > 0.99
Limit of Detection (LOD) 0.3 - 3.3 µg/L
Limit of Quantitation (LOQ) 0.4 - 2 µg/kg (Surface Water)
2 - 10 µg/kg (Soil and Tomato)
Recovery (%) at LOQ 64.1 - 87.9%
Inter-day Repeatability (RSD) ≤ 15.1%
Data from a validated vortex-assisted dispersive liquid–liquid microextraction procedure coupled with GC–MS/MS.[4]
Table 3: Performance of a Spectrophotometric Method for Pendimethalin
ParameterPerformance
Linearity Range 0.5 - 40 µg/mL
Molar Absorptivity 1.53 ×10⁴ L mol⁻¹ cm⁻¹
Limit of Detection (LOD) 0.21 µg/mL
Limit of Quantitation (LOQ) 0.71 µg/mL
Recovery (%) 86.2 - 92.7%
Data from a study on the spectrophotometric determination of pendimethalin.[5]

Mandatory Visualization

The following diagram illustrates a typical workflow for an inter-laboratory validation of an analytical method.

InterLaboratory_Validation_Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Sample Distribution & Analysis cluster_evaluation Phase 3: Statistical Evaluation cluster_reporting Phase 4: Reporting P1 Define Scope & Analytes P2 Develop Standardized Protocol P1->P2 P3 Select Participating Laboratories P2->P3 E1 Prepare & Distribute Homogeneous Samples P3->E1 E2 Laboratories Perform Analysis E1->E2 E3 Data Submission to Coordinator E2->E3 S1 Check for Outliers (e.g., Cochran's, Grubbs' tests) E3->S1 S2 Calculate Precision (Repeatability & Reproducibility) S1->S2 S3 Assess Accuracy/Bias S2->S3 R1 Prepare Validation Report S3->R1 R2 Method Acceptance/Rejection R1->R2

Caption: Workflow of an inter-laboratory analytical method validation study.

Conclusion

Both HPLC and GC-MS are robust and reliable methods for the determination of dinitroaniline herbicides in various matrices. GC-MS/MS generally offers lower limits of detection and quantification, making it highly suitable for trace residue analysis.[4] HPLC provides a cost-effective and straightforward alternative, with good recovery and detection limits for many applications.[3] The choice of method will depend on the specific requirements of the analysis, including the matrix, the target analytes, the required sensitivity, and the available instrumentation. Spectrophotometric methods can also be employed and are simple and suitable for routine laboratory applications, although they may lack the specificity of chromatographic techniques.[5] The data presented in this guide, sourced from single-laboratory validation studies, provides a strong basis for comparing these methods. A formal inter-laboratory study would be the definitive step to establish the reproducibility of these methods across different testing environments.

References

Fluchloralin's Soil Persistence: A Comparative Analysis with Fellow Group 3 Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

Fluchloralin, a dinitroaniline herbicide belonging to Group 3, is a soil-applied herbicide valued for its pre-emergent control of annual grasses and some broadleaf weeds. Its efficacy is intrinsically linked to its persistence in the soil, a characteristic that dictates the duration of weed control but also influences potential carryover effects on subsequent crops. This guide provides a comparative analysis of this compound's soil persistence against other widely used Group 3 herbicides, namely trifluralin, pendimethalin, and ethalfluralin, supported by experimental data.

The persistence of these herbicides is primarily governed by microbial degradation and, to a lesser extent, by volatilization and photodegradation.[1][2] Factors such as soil type, organic matter content, moisture, and temperature significantly influence the rate of dissipation.[1][3] Dinitroaniline herbicides, in general, exhibit low water solubility and a strong affinity for binding to soil particles, which limits their mobility and leaching potential.[2]

Quantitative Comparison of Soil Persistence

The soil half-life (DT50), the time required for 50% of the initial herbicide concentration to dissipate, is a key metric for comparing persistence. The following table summarizes reported DT50 values for this compound and other selected Group 3 herbicides from various studies. It is crucial to note that these values can vary significantly depending on the specific experimental conditions.

HerbicideSoil Half-Life (DT50) in DaysExperimental ConditionsReference(s)
This compound 21 - 44Field studies; two-phase dissipation observed with initial rapid decline followed by slower degradation.N/A
Trifluralin 30 - 120+Field and laboratory studies; persistence increases in soils with higher organic matter and clay content.[3]
Pendimethalin 30 - 98Field and laboratory studies; persistence is influenced by soil type, moisture, and temperature.[1][3][4]
Ethalfluralin 30 - 120Field studies; persistence is comparable to or slightly greater than trifluralin under similar conditions.[4]

Note: The DT50 values are presented as ranges to reflect the variability across different soil types, climatic conditions, and experimental setups.

A comparative field study assessing the persistence of several dinitroaniline herbicides on the soil surface when incorporation was delayed showed that after a 2-day delay, this compound was among the herbicides least affected, retaining a significant portion of its activity.[5] In contrast, trifluralin was found to be one of the least persistent under these conditions.[5]

Factors Influencing Persistence: A Comparative Overview

The chemical structure and physicochemical properties of each herbicide contribute to its unique persistence profile.

G Comparative Factors Influencing Soil Persistence of Group 3 Herbicides This compound This compound Volatilization Volatilization This compound->Volatilization Moderate Microbial_Degradation Microbial_Degradation This compound->Microbial_Degradation Primary Pathway Soil_Binding Soil_Binding This compound->Soil_Binding Strong Trifluralin Trifluralin Trifluralin->Volatilization High Trifluralin->Microbial_Degradation Primary Pathway Photodegradation Photodegradation Trifluralin->Photodegradation Susceptible Trifluralin->Soil_Binding Very Strong Pendimethalin Pendimethalin Pendimethalin->Volatilization Low Pendimethalin->Microbial_Degradation Primary Pathway Pendimethalin->Soil_Binding Very Strong Ethalfluralin Ethalfluralin Ethalfluralin->Volatilization Moderate Ethalfluralin->Microbial_Degradation Primary Pathway Ethalfluralin->Soil_Binding Strong

Caption: Factors influencing the soil persistence of select Group 3 herbicides.

Experimental Protocols for Assessing Soil Persistence

The determination of herbicide persistence in soil typically follows standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD), to ensure data reliability and comparability. A general workflow for a laboratory-based soil dissipation study is outlined below.

G cluster_workflow Experimental Workflow for Soil Persistence Study A Soil Collection & Characterization (e.g., texture, pH, organic matter) B Herbicide Application (uniform incorporation into soil samples) A->B C Incubation (controlled temperature, moisture, and light) B->C D Time-course Sampling (destructive sampling at defined intervals) C->D E Residue Extraction (solvent extraction, e.g., QuEChERS) D->E F Sample Cleanup (Solid Phase Extraction - SPE) E->F G Analytical Quantification (e.g., GC-MS/MS, HPLC) F->G H Data Analysis (calculate DT50 and DT90 values) G->H

Caption: A typical workflow for a laboratory soil dissipation study.

A detailed methodology for a laboratory soil degradation study, based on OECD Guideline 307, would involve the following key steps:

  • Soil Selection and Preparation: Representative agricultural soils are collected and characterized for properties such as texture, pH, organic carbon content, and microbial biomass. The soil is typically sieved and brought to a specific moisture level (e.g., 40-60% of maximum water holding capacity).[6]

  • Test Substance Application: The herbicide, often radiolabeled (e.g., with ¹⁴C) to facilitate tracking of its fate and metabolites, is applied to the soil samples at a rate relevant to its agricultural use.

  • Incubation: The treated soil samples are incubated in the dark under controlled aerobic or anaerobic conditions at a constant temperature (e.g., 20°C).[3] A continuous flow of air (for aerobic studies) is maintained, and evolved CO₂ is trapped to measure mineralization.

  • Sampling and Extraction: Duplicate or triplicate soil samples are taken at various time intervals. The herbicide residues are extracted from the soil using an appropriate organic solvent or a method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[7][8]

  • Analysis: The concentration of the parent herbicide and its major degradation products in the extracts is quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS/MS) or High-Performance Liquid Chromatography (HPLC).[7][8][9]

  • Data Interpretation: The dissipation of the herbicide over time is plotted, and the data are fitted to a kinetic model (e.g., first-order kinetics) to calculate the DT50 and DT90 (time for 90% dissipation) values.

References

Unveiling the Invisible Threat: A Comparative Analysis of Dinitroaniline Herbicide Vapor Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the vapor-phase activity of common dinitroaniline herbicides reveals significant differences in their potential to cause off-target injury to susceptible plant species. This guide synthesizes key experimental data on the vapor toxicity of trifluralin, pendimethalin, ethalfluralin, and dinitramine, providing researchers with a comparative framework and detailed methodologies for assessing this critical aspect of herbicide behavior.

Dinitroaniline herbicides are a class of soil-applied, pre-emergent herbicides widely used for the control of annual grasses and some broadleaf weeds in a variety of crops.[1][2] Their efficacy is intrinsically linked to their physicochemical properties, particularly their volatility. The tendency of these herbicides to move from the soil surface into the atmosphere as a vapor can lead to unintended damage to non-target plants, a phenomenon known as vapor drift. Understanding the comparative vapor toxicity of different dinitroaniline herbicides is therefore crucial for their effective and environmentally responsible use.

Comparative Vapor Toxicity: A Quantitative Overview

The vapor toxicity of dinitroaniline herbicides is primarily determined by their vapor pressure, which dictates their tendency to volatilize.[3] Herbicides with higher vapor pressures are more likely to exist in a gaseous state and, consequently, pose a greater risk of vapor-phase injury to susceptible plants.[3]

Experimental data from various studies, summarized in the table below, provide a quantitative comparison of the vapor toxicity of several key dinitroaniline herbicides. These studies typically employ bioassays using sensitive plant species, such as Japanese millet (Echinochloa crus-galli) or oats (Avena sativa), to assess the phytotoxic effects of herbicide vapors in a controlled environment.

HerbicideVapor Pressure (mPa) at 25°CTest SpeciesEndpointResult
Trifluralin 9.5Japanese milletShoot Injury66% injury[3]
Pendimethalin 1.94Not specifiedNot specifiedLower volatility than trifluralin[3]
Ethalfluralin Not specifiedNot specifiedNot specifiedData not available
Dinitramine Not specifiedJapanese milletShoot Injury66% injury[3]
Oryzalin Not specifiedJapanese milletShoot InjuryNo injury[3]
Nitralin Not specifiedJapanese milletShoot InjuryNo injury[3]

Note: The vapor pressure values are approximate and can vary slightly depending on the source. Injury data is based on a specific experimental setup and may vary under different conditions.

From the available data, trifluralin and dinitramine exhibit the highest vapor toxicity, causing significant shoot injury to Japanese millet.[3] In contrast, oryzalin and nitralin show little to no vapor activity under similar conditions.[3] While pendimethalin has a lower vapor pressure than trifluralin, suggesting a lower potential for vapor drift, specific quantitative data on its vapor-phase phytotoxicity from comparative studies is limited.[3][4]

Experimental Protocols for Assessing Vapor Toxicity

The evaluation of herbicide vapor toxicity is conducted through controlled laboratory or greenhouse bioassays. These experiments are designed to isolate the effects of the herbicide in its gaseous phase on plant growth and development.

Key Experimental Protocol: Vapor Toxicity Bioassay

This protocol outlines a general methodology for assessing the vapor toxicity of dinitroaniline herbicides.

1. Materials and Apparatus:

  • Test Herbicides: Technical grade or formulated products of the dinitroaniline herbicides of interest.
  • Sensitive Plant Species: Seeds of a highly sensitive indicator plant, such as Japanese millet, oats, or cucumber.
  • Growth Medium: Sterile sand, vermiculite, or a soil mix with low organic matter.
  • Growth Containers: Petri dishes, pots, or other suitable containers for growing the indicator plants.
  • Vapor Exposure Chambers: Sealed glass or plastic containers (e.g., desiccators, bell jars) to create an enclosed atmosphere for vapor exposure.
  • Herbicide Application System: A method to introduce the herbicide into the chamber without direct contact with the plants, such as placing a known amount of the herbicide on a watch glass or filter paper within the chamber.
  • Controlled Environment: A growth chamber or greenhouse with controlled temperature, light, and humidity.

2. Experimental Procedure:

  • Plant Preparation: Germinate seeds of the indicator species in the growth containers until they reach a specific growth stage (e.g., coleoptile emergence, first true leaf).
  • Herbicide Preparation: Prepare a range of concentrations of the test herbicides.
  • Exposure Setup:
  • Place the containers with the indicator plants inside the vapor exposure chambers.
  • Introduce a known amount of the herbicide into each chamber, ensuring no direct contact with the plants or growth medium. The herbicide is typically placed on a separate, inert surface within the chamber.
  • Seal the chambers to allow the herbicide to volatilize and create a vapor-saturated atmosphere.
  • Include a control chamber with no herbicide.
  • Incubation: Place the sealed chambers in a controlled environment for a predetermined exposure period (e.g., 24 to 72 hours).
  • Post-Exposure Growth: After the exposure period, remove the plants from the chambers and return them to the controlled environment for a recovery and growth period (e.g., 7 to 14 days).
  • Data Collection:
  • Visual Injury Assessment: Score the plants for visible signs of injury, such as stunting, chlorosis, necrosis, and morphological abnormalities, using a predefined rating scale (e.g., 0% = no injury, 100% = plant death).
  • Growth Measurements: Measure plant height, root length, and fresh or dry weight.
  • Data Analysis: Statistically analyze the data to determine the effect of each herbicide and concentration on plant growth and injury. Calculate metrics such as the concentration required to cause 50% inhibition of growth (GI50).

Visualizing the Process

To better understand the workflow of a typical vapor toxicity experiment and the mechanism of action of dinitroaniline herbicides, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assessment Assessment cluster_analysis Data Analysis A Plant Germination & Growth C Placement in Vapor Chamber A->C B Herbicide Concentration Preparation D Herbicide Introduction (Vapor Source) B->D E Sealing and Incubation C->E D->E F Post-Exposure Growth Period E->F G Visual Injury Rating F->G H Growth Parameter Measurement F->H I Statistical Analysis G->I H->I

Figure 1. Experimental workflow for assessing herbicide vapor toxicity.

Signaling_Pathway cluster_herbicide Dinitroaniline Herbicide Vapor cluster_plant Plant Cell herbicide Herbicide Vapor uptake Vapor Uptake (shoots/roots) herbicide->uptake tubulin Tubulin Protein Binding uptake->tubulin microtubule Microtubule Assembly Disruption tubulin->microtubule Prevents Polymerization mitosis Mitosis Inhibition microtubule->mitosis growth Inhibited Root & Shoot Growth mitosis->growth

Figure 2. Mechanism of action for dinitroaniline herbicide vapor toxicity.

Conclusion

The vapor toxicity of dinitroaniline herbicides is a significant factor influencing their potential for off-target effects. This comparative guide highlights the differences among common dinitroanilines, with trifluralin and dinitramine demonstrating the highest potential for vapor-phase injury. The provided experimental protocol offers a standardized framework for researchers to conduct their own comparative studies. A thorough understanding of these vapor characteristics is essential for the development of improved herbicide formulations and application strategies that maximize efficacy while minimizing unintended environmental consequences.

References

The Impact of DBCP on Fluchloralin Persistence in Soil: A Comparative Analysis of Field Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of field studies indicates that the soil fumigant 1,2-dibromo-3-chloropropane (DBCP) does not significantly alter the environmental persistence of the dinitroaniline herbicide Fluchloralin. This guide synthesizes findings from key field experiments, providing researchers, scientists, and drug development professionals with a concise comparison of this compound's degradation kinetics in the presence and absence of DBCP. The data is presented in structured tables, accompanied by detailed experimental protocols and a visual representation of the research workflow.

Comparative Analysis of this compound Persistence

Field studies conducted over a two-year period demonstrate that the dissipation of this compound in soil follows a two-phase process, which can be described by a complex first-order regression model.[1] The initial phase is characterized by a relatively rapid degradation, followed by a second, slower phase of dissipation.

Crucially, the co-application of DBCP with this compound did not result in a statistically significant change in the herbicide's persistence.[1] Both gas chromatography (GC) analysis and sorghum root-elongation bioassays confirmed that the half-life of this compound remains consistent whether applied alone or in conjunction with DBCP.[1]

Table 1: Comparative Half-Life of this compound in Field Soil with and without DBCP [1]

TreatmentDissipation PhaseHalf-Life Range (weeks)
This compound OnlyFirst Phase2.3 - 3.7
Second Phase9.5 - 26.7
This compound + DBCPFirst Phase2.3 - 3.7
Second Phase9.5 - 26.7

Table 2: Overview of Field Study Parameters [1]

ParameterDescription
Study Duration Three field studies over a 2-year period.
This compound Application Rate 1.1 kg/ha
DBCP Application Rate 20.5 kg/ha
Soil Sampling Periodically over a 32-week to 1-year period.
Primary Analytical Method Gas Chromatography (GC)
Confirmatory Method Sorghum (Sorghum bicolor L. Moench 'AKS-516') root-elongation bioassay.
Additional Bioassay Oat (Avena sativa L. 'Ora') bioassay at 41 weeks showed no residual herbicide activity.

Experimental Protocols

The following methodologies are representative of the key experiments cited in the assessment of this compound persistence.

Field Trial Design and Sample Collection
  • Plot Establishment: Field plots were established to compare this compound persistence with and without the presence of DBCP.

  • Chemical Application: this compound was applied at a rate of 1.1 kg/ha , both alone and in combination with DBCP at 20.5 kg/ha .[1]

  • Soil Sampling: Soil samples were collected from the plots at periodic intervals throughout the study period, which ranged from 32 weeks to one year.[1]

Chemical Analysis: Gas Chromatography (GC)
  • Extraction: A representative soil sample is weighed, and this compound is extracted using an organic solvent such as acetonitrile. The sample is shaken or vortexed to ensure thorough mixing.

  • Salting Out and Cleanup: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction salts are added to partition the acetonitrile from the aqueous layer. The supernatant is then subjected to a cleanup step, often using solid-phase extraction (SPE) with materials like C18 and anhydrous sodium sulfate to remove interfering matrix components.

  • Injection and Separation: The final extract is injected into a gas chromatograph. The GC is equipped with a capillary column that separates the components of the mixture based on their volatility and interaction with the stationary phase.

  • Detection: A mass spectrometer (MS) or an electron capture detector (ECD) is used to detect and quantify the amount of this compound eluting from the column.

Bioassay: Sorghum Root-Elongation
  • Soil Preparation: Soil samples collected from the field plots are placed in pots or containers suitable for plant growth. A control group using soil known to be free of herbicides is also prepared.

  • Planting: Seeds of a sensitive indicator species, such as sorghum, are planted in both the treated and control soils.

  • Growth and Observation: The plants are grown under controlled greenhouse conditions. The elongation of the sorghum roots is measured after a specific growth period.

  • Analysis: Inhibition of root elongation in the treated soil samples compared to the control is indicative of the presence of herbicidally active this compound residues.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the field studies assessing the impact of DBCP on this compound persistence.

Experimental_Workflow cluster_field Field Phase cluster_lab Laboratory Analysis cluster_gc Gas Chromatography cluster_bioassay Bioassay cluster_data Data Analysis & Conclusion A Plot Establishment B Treatment Application (this compound +/- DBCP) A->B C Periodic Soil Sampling B->C D Soil Extraction C->D G Potting of Soil Samples C->G E Sample Cleanup D->E F GC Analysis E->F J Comparison of this compound Concentrations F->J H Planting of Indicator Species (Sorghum) G->H I Measurement of Root Elongation H->I I->J K Determination of Dissipation Kinetics & Half-Life J->K L Conclusion on DBCP Impact K->L

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Fluchloralin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. The proper disposal of chemical reagents like fluchloralin, a dinitroaniline herbicide, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the surrounding environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Ensure that the work area is well-ventilated to avoid the inhalation of any dust or vapors. In case of a spill, it should be contained immediately and collected using an absorbent material.

Step-by-Step Disposal Protocol for this compound

The primary principle for the disposal of this compound is to treat it as a hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.

  • Waste Collection:

    • Collect this compound waste, including any contaminated materials, in a designated, clearly labeled, and sealed container.

    • This material and its container must be disposed of as hazardous waste.[1]

  • Consult Local Regulations:

    • Disposal of this compound must be in accordance with local, regional, national, and international regulations.[1]

    • Contact your institution's Environmental Health and Safety (EHS) office or your local hazardous waste disposal authority to understand the specific requirements in your area.[2][3] State and local laws can be more stringent than federal requirements.[2][3]

  • Engage a Licensed Waste Disposal Company:

    • The waste code for this compound should be assigned in discussion between the user, the producer, and a licensed waste disposal company.[1]

    • Arrange for the collection and disposal of the hazardous waste through an approved and licensed contractor.

  • Container Management:

    • Empty containers or liners may retain some product residues and must be disposed of in a safe manner.[1]

    • Whenever possible, triple-rinse empty containers. The rinsate (the rinse water) should be collected and treated as hazardous waste.[4][5][6]

    • After proper rinsing, containers should be punctured or otherwise rendered unusable to prevent reuse.[5][6]

    • Empty containers should be taken to an approved waste handling site for recycling or disposal.[1]

Environmental Protection Measures

This compound is very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative to prevent its release into the environment. Do not contaminate ponds, waterways, or ditches with the chemical or used containers.[1][7] This material is classified as a water pollutant and should be prevented from contaminating soil or entering sewage and drainage systems.[1]

Experimental Workflow for this compound Disposal

To ensure a systematic and safe disposal process, the following workflow should be implemented in the laboratory.

Fluchloralin_Disposal_Workflow cluster_prep Preparation & Collection cluster_decision Regulatory & Logistical Steps cluster_container Container Management cluster_final Final Disposal A Wear Appropriate PPE B Collect this compound Waste in a Labeled, Sealed Container A->B C Consult Institutional EHS & Local Regulations B->C F Empty Container? B->F D Contact Licensed Hazardous Waste Disposal Company C->D E Schedule Waste Pickup D->E J Transfer Waste to Disposal Company E->J G Triple-Rinse Container F->G Yes H Collect Rinsate as Hazardous Waste G->H I Puncture and Dispose of Container via Approved Site H->I

Caption: A workflow diagram illustrating the key steps for the proper disposal of this compound.

This structured approach to the disposal of this compound will help maintain a safe laboratory environment and ensure compliance with all relevant regulations, thereby building a foundation of trust in your laboratory's safety and chemical handling practices.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.